6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCRDQMFKNZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-45-3 | |
| Record name | 6,6-difluorospiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis and characterization of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane scaffold has emerged as a critical motif in modern medicinal chemistry, offering a rigid, three-dimensional alternative to traditional flat aromatic rings, a concept often termed "escaping flatland."[1][2] The strategic incorporation of fluorine atoms further modulates the physicochemical properties of drug candidates, enhancing metabolic stability and binding affinity.[3][4] This guide provides a comprehensive technical overview of the , a valuable building block that combines the structural benefits of a spirocyclic core with the desirable electronic properties of gem-difluorination. We present a scalable, convergent synthetic route, detail the critical characterization techniques required for structural verification and purity assessment, and discuss the underlying scientific principles that guide the experimental choices.
Introduction: The Strategic Value of Fluorinated Spirocycles in Medicinal Chemistry
In the pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to scaffolds that provide enhanced three-dimensionality. Saturated spirocycles, particularly the spiro[3.3]heptane system, are highly sought after for their ability to project substituents into distinct vectors in 3D space, offering a rigid framework that can improve target engagement and reduce off-target effects compared to more flexible or planar analogues.[1][5] This rigid structure has been successfully explored as a saturated bioisostere of benzene in drug design.[1]
The introduction of a gem-difluoro group onto this scaffold is a deliberate strategy to fine-tune molecular properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence conformation, and block metabolic oxidation at the fluorinated carbon, often leading to improved drug-like properties.[3][4] The target molecule, this compound, is therefore a highly valuable building block, providing a synthetically accessible entry point to a diverse range of novel chemical entities for drug discovery programs.[6][7]
Part I: Synthesis of this compound: A Scalable Approach
Strategic Overview
The synthesis of the title compound is most effectively achieved through a convergent and scalable three-step sequence starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This approach avoids the poor scalability and limited diversity of older methods that relied on a seven-step sequence involving deoxofluorination.[8] The modern strategy, detailed below, focuses on building the spirocyclic core first, followed by functional group manipulation.
Key Synthetic Steps & Mechanistic Rationale
-
Step 1: Spirocycle Construction via Double Alkylation The synthesis commences with the formation of the spiro[3.3]heptane core. Diethyl malonate is deprotonated using a strong, non-nucleophilic base, typically sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF). The resulting malonate enolate acts as a nucleophile, sequentially displacing both bromide atoms on 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in a double SN2 reaction. This intramolecular cyclization is efficient and directly yields the key intermediate, Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7).[8]
-
Step 2: Saponification to the Dicarboxylic Acid The diethyl ester intermediate is hydrolyzed to the corresponding dicarboxylic acid. This is achieved through saponification using a strong base, such as sodium hydroxide (NaOH), in a mixture of water and an alcohol like methanol (MeOH).[8] The reaction is typically stirred at room temperature for several hours to ensure complete conversion. An acidic workup is then required to protonate the dicarboxylate salt, causing the 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) to precipitate or be extracted into an organic solvent.
-
Step 3: Thermal Decarboxylation The final step involves the removal of one of the carboxylic acid groups. Malonic acids are susceptible to decarboxylation upon heating due to the stability of the resulting enol intermediate. The reaction is performed by refluxing the dicarboxylic acid (12) in a high-boiling solvent such as pyridine.[8] This process expels a molecule of carbon dioxide, yielding the desired monosubstituted product, this compound (13).
Detailed Experimental Protocol
The following protocol is adapted from a multigram-scale synthesis and is intended for use by trained professionals in a controlled laboratory setting.[8]
Step 1: Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 154.6 g, 3.87 mol) in DMF (2.7 L) at 0 °C, add diethyl malonate (650 g, 4.06 mol) dropwise, maintaining the temperature.
-
Slowly heat the mixture to 60 °C.
-
Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g, 1.94 mol) dropwise.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the mixture to room temperature, dilute with water (4 L), and extract with ethyl acetate (3 x 1.5 L).
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Step 2: 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12)
-
Dissolve Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7) (472 g, 1.71 mol) in methanol (1 L).
-
Add this solution to a stirred solution of NaOH (272 g, 6.80 mol) in water (1 L).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove methanol under reduced pressure.
-
Extract the aqueous layer with tert-Butyl methyl ether (500 mL) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 3 with 10 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 800 mL).
-
Combine the organic layers, dry over Na2SO4, and evaporate under reduced pressure to yield the title compound as colorless crystals.
Step 3: this compound (13)
-
Dissolve 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) (350 g, 1.59 mol) in pyridine (2 L).
-
Reflux the resulting solution for 12 hours.
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with water (1.5 L) and acidify to pH 3 with 10 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 600 mL).
-
Combine the organic layers, dry over Na2SO4, and evaporate under reduced pressure to yield the final product as yellowish crystals.
Part II: Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is employed to provide unambiguous structural evidence and quantify purity.
Physicochemical & Spectroscopic Data
The following table summarizes the key characterization data for the final product.
| Property | Value | Source |
| Chemical Formula | C8H10F2O2 | [9][10] |
| Molecular Weight | 176.16 g/mol | [9][10] |
| CAS Number | 1419101-45-3 | [11][12] |
| Appearance | Yellowish crystals | [8] |
| Melting Point | 46–47 °C | [8] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for elucidating the structure.
-
1H NMR: The proton spectrum will show complex multiplets for the aliphatic protons of the two cyclobutane rings. The proton alpha to the carboxylic acid will appear as a distinct multiplet.
-
13C NMR: The carbon spectrum is highly informative. The carbonyl carbon will appear downfield (~175-180 ppm). The carbon bearing the two fluorine atoms (C6) will appear as a characteristic triplet due to C-F coupling, with a large coupling constant (JCF ≈ 280 Hz). The other sp3 carbons will appear in the aliphatic region, with smaller C-F coupling visible on carbons beta and gamma to the CF2 group.[8]
-
19F NMR: The fluorine spectrum provides a direct confirmation of the CF2 group. It will show a single signal, typically a multiplet due to coupling with adjacent protons. For a similar compound, the signal appeared at δ = -89.6 ppm (in DMSO-d6).[8]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Using techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]+ or pseudomolecular ions like [M-H]- or [M+H]+ can be observed, confirming the mass of 176.16 Da. Fragmentation patterns will typically involve the loss of the carboxylic acid group (-COOH) or CO2.
Purity Assessment
-
Elemental Analysis: This technique provides the percentage composition of C, H, and other elements. The experimentally found values should match the calculated values for the molecular formula C8H10F2O2, confirming the compound's elemental integrity.[8]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry, can be used to assess the purity of the final compound, ideally showing a single major peak.
Conclusion
This compound is a strategically important building block for the development of novel therapeutics. The convergent, multigram-scale synthesis presented herein provides a reliable and efficient route to access this compound. Rigorous characterization using a combination of spectroscopic and analytical techniques, particularly 1H, 13C, and 19F NMR, is essential to unequivocally confirm its structure and ensure high purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize and validate this valuable chemical entity for application in drug discovery and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 불소화 [sigmaaldrich.com]
- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. poetry.arizona.edu [poetry.arizona.edu]
- 11. 6,6-Difluoro-spiro 3.3 heptane-2-carboxylic acid AldrichCPR 1419101-45-3 [sigmaaldrich.com]
- 12. This compound - C8H10F2O2 | CSSB00010725855 [chem-space.com]
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: A Novel Building Block for Advancing Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift in medicinal chemistry, moving beyond "flat" aromatic and heteroaromatic scaffolds towards more three-dimensional (3D) molecular architectures.[1][2] Saturated spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as powerful tools in this endeavor. Their rigid, well-defined 3D geometry offers a unique way to orient substituents in chemical space, enabling a more precise and effective interaction with biological targets.[1][2] This guide focuses on a particularly compelling building block: 6,6-difluorospiro[3.3]heptane-2-carboxylic acid . The strategic introduction of gem-difluoro functionality onto the spiro[3.3]heptane core imparts a unique combination of properties, making it an invaluable asset for medicinal chemists aiming to overcome common drug development hurdles.
The Rationale: Why this compound?
The utility of this building block stems from the synergistic interplay between the spiro[3.3]heptane scaffold and the gem-difluoro group.
The Spiro[3.3]heptane Core: A Bioisostere with Superior Properties
The spiro[3.3]heptane framework serves as a saturated bioisostere for commonly used cyclic systems like benzene and cyclohexane.[2] This substitution can lead to significant improvements in a molecule's physicochemical properties:
-
Enhanced Solubility: The increased sp3 character and reduced planarity of the spiro[3.3]heptane motif can disrupt crystal lattice packing, often leading to improved aqueous solubility.
-
Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can enhance a drug candidate's metabolic stability.
-
Novel Chemical Space: The non-planar arrangement of substituents on the spiro[3.3]heptane core allows for the exploration of novel chemical space, potentially leading to new intellectual property.
The Gem-Difluoro Group: A Multifunctional Modulator
The introduction of a CF2 group is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties:[3]
-
Lipophilicity and pKa Modulation: The highly electronegative fluorine atoms can significantly alter the local electronic environment, impacting the lipophilicity and the acidity (pKa) of nearby functional groups. This allows for the fine-tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Blocking: The strong C-F bond is resistant to metabolic cleavage, making the gem-difluoro group an effective metabolic blocker when placed at a site of potential oxidative metabolism.
-
Conformational Control: The steric and electronic effects of the CF2 group can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation.
The combination of these features in this compound provides a ready-to-use building block for systematically improving the drug-like properties of a lead compound.
Synthesis of this compound: A Scalable Approach
A robust and scalable synthesis of this compound has been developed, enabling its production on a multigram scale. The synthetic strategy hinges on the construction of a key intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[3]
Caption: Synthetic overview for this compound.
Experimental Protocol: Multigram Synthesis
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane
-
Rationale: This key intermediate is the cornerstone of the spirocycle's construction. Its synthesis from a commercially available cyclobutanone derivative involves deoxofluorination to introduce the gem-difluoro motif, followed by reduction and bromination of the resulting diol.
Part 2: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate
-
Step 1: To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF, add diethyl malonate dropwise at 0 °C.
-
Step 2: After the initial reaction, slowly warm the mixture to 60 °C.
-
Step 3: Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in DMF dropwise.
-
Step 4: Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Step 5: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Step 6: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Purify by vacuum distillation.
-
Causality: The use of a strong base like sodium hydride is necessary to deprotonate the active methylene protons of diethyl malonate, generating the nucleophile for the double alkylation reaction with the dibromide, which forms the spirocyclic core.[3]
Part 3: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid
-
Step 1: Dissolve the diethyl ester from the previous step in methanol.
-
Step 2: Add the methanolic solution to a stirred solution of sodium hydroxide in water.
-
Step 3: Stir the reaction mixture at room temperature for 12 hours.
-
Step 4: Remove methanol under reduced pressure.
-
Step 5: Wash the aqueous layer with a water-immiscible organic solvent (e.g., tert-butyl methyl ether).
-
Step 6: Acidify the aqueous layer to pH 3 with 10 M HCl.
-
Step 7: Extract the product with ethyl acetate.
-
Step 8: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the dicarboxylic acid.
-
Causality: Saponification with a strong base like NaOH is a standard and efficient method for hydrolyzing the ethyl esters to the corresponding dicarboxylic acid.
Part 4: Synthesis of this compound
-
Step 1: Dissolve the dicarboxylic acid in pyridine.
-
Step 2: Reflux the solution for 12 hours.
-
Step 3: Remove pyridine under reduced pressure.
-
Step 4: Dilute the residue with water and acidify to pH 3 with 10 M HCl.
-
Step 5: Extract the product with ethyl acetate.
-
Step 6: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
-
Causality: Thermal decarboxylation in a high-boiling solvent like pyridine is a common method for removing one of the carboxylic acid groups from a malonic acid derivative.[3]
Physicochemical Properties and Spectroscopic Data
The introduction of fluorine has a predictable and significant impact on the physicochemical properties of the spiro[3.3]heptane scaffold.
| Compound | pKa (Carboxylic Acid) | LogP (Amide Derivative) |
| Spiro[3.3]heptane-2-carboxylic acid | ~4.9 | 1.3 |
| 6-Fluorospiro[3.3]heptane-2-carboxylic acid | ~4.7 | 1.5 |
| This compound | ~4.5 | 1.7 |
| Cyclohexanecarboxylic acid | 4.9 | 1.9 |
| Data adapted from comparative studies of fluorinated spiro[3.3]heptane analogs.[4][5] |
The electron-withdrawing nature of the fluorine atoms leads to a decrease in the pKa of the carboxylic acid, making it more acidic. This can have important implications for a drug's ionization state at physiological pH.
Spectroscopic Characterization
The structure of this compound and its derivatives can be unambiguously confirmed by standard spectroscopic techniques.
-
¹H NMR: The proton on the carbon bearing the carboxylic acid typically appears as a multiplet around 2.9-3.1 ppm. The protons on the cyclobutane rings appear as complex multiplets in the range of 2.0-2.8 ppm. The acidic proton of the carboxylic acid is a broad singlet typically observed above 10 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid resonates around 180 ppm. The spiro carbon appears around 35-40 ppm. The carbons of the difluorinated cyclobutane ring show characteristic splitting due to C-F coupling. The CF2 carbon itself appears as a triplet around 120 ppm with a large J-coupling constant.
-
¹⁹F NMR: A single resonance is observed for the two equivalent fluorine atoms, typically as a triplet around -90 to -95 ppm.
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid is observed from 2500-3300 cm⁻¹. A strong C=O stretch appears around 1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak is readily observed, and fragmentation patterns consistent with the spirocyclic structure can be identified.
Applications in Drug Discovery: A Case Study Approach
The true value of this compound is realized when it is incorporated into drug candidates. The carboxylic acid handle provides a convenient point for derivatization, most commonly through amide bond formation.
Experimental Protocol: Amide Coupling
Caption: A generalized workflow for the amide coupling of the title compound.
Representative Protocol using HATU:
-
Step 1: To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Step 2: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Step 3: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Step 4: Stir at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Step 5: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Step 6: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 7: Purify the crude product by flash column chromatography.
-
Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with a wide range of amines, including those that are less nucleophilic. The non-nucleophilic base, DIPEA, is crucial for scavenging the acid generated during the reaction without interfering with the coupling process.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound is a powerful and versatile building block that offers a unique combination of desirable properties for drug discovery. Its rigid 3D scaffold, combined with the modulating effects of the gem-difluoro group, provides medicinal chemists with a valuable tool to address challenges related to solubility, metabolic stability, and potency. The scalable synthesis of this compound ensures its accessibility for a wide range of research and development applications. As the demand for novel, patentable, and effective drug candidates continues to grow, the strategic incorporation of building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Conformational Analysis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane scaffold has emerged as a critical three-dimensional (3D) bioisostere in modern medicinal chemistry, offering a rigid and synthetically accessible replacement for planar aromatic rings.[1][2][3][4][5] Its incorporation into drug candidates can significantly improve physicochemical properties and escape the "flatland" of traditional drug design. This guide provides a comprehensive technical overview of the conformational analysis of a key derivative, 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid. We synthesize field-proven insights with established methodologies, detailing an integrated approach that combines quantum mechanical calculations with experimental NMR validation. The narrative explains the causal reasoning behind experimental choices, from the selection of DFT functionals to the specific NMR experiments required to unambiguously determine the molecule's preferred 3D orientation. This document serves as a blueprint for researchers aiming to characterize the conformational landscape of similarly complex small molecules, a critical step in structure-based drug design.
Introduction: The Structural Imperative of Spirocyclic Scaffolds
The rational design of small molecule therapeutics is fundamentally dependent on understanding and controlling their three-dimensional structure. The conformation of a molecule dictates its interaction with biological targets, influencing potency, selectivity, and pharmacokinetic properties. Spiro[3.3]heptane derivatives are of high interest as they provide a rigid, non-planar scaffold that projects substituents into well-defined vectors in 3D space.
The subject of this guide, this compound, incorporates two key functional groups onto this scaffold:
-
The gem-Difluoro Group : This motif is a well-established metabolic blocker, preventing oxidation at the C6 position. Furthermore, the highly polarized C-F bonds introduce a strong local dipole moment and can influence ring puckering, acting as a conformational control element.[6][7]
-
The Carboxylic Acid Group : A common pharmacophore that can engage in hydrogen bonding and ionic interactions with protein targets. Its orientation relative to the core scaffold is paramount for biological activity.
Understanding the interplay between the inherent puckering of the spiro[3.3]heptane core and the electronic and steric demands of these substituents is essential. This guide outlines a robust, self-validating workflow to define this molecule's conformational landscape.
Theoretical Framework: The Puckered Nature of the Spiro[3.3]heptane Core
Unlike the planar representation often seen in 2D drawings, the cyclobutane rings of the spiro[3.3]heptane system are not flat. A planar cyclobutane would suffer from significant torsional strain due to eclipsing interactions between adjacent C-H bonds.[8][9] To alleviate this, the ring adopts a puckered or "butterfly" conformation.[10][11][12] This puckering creates two distinct substituent positions on each carbon: axial-like and equatorial-like.
In the spiro[3.3]heptane scaffold, both cyclobutane rings are puckered.[13] The central spirocyclic carbon atom acts as a pivot, and the two rings are generally orthogonal to one another. For a substituted derivative like this compound, the primary conformational questions are:
-
What is the preferred puckering of the carboxyl-substituted ring?
-
Does the carboxylic acid group occupy an axial-like or equatorial-like position?
-
Are there any stabilizing non-covalent interactions, such as intramolecular hydrogen bonds, that lock the conformation?
Answering these questions requires a synergistic approach, beginning with computational modeling to map the potential energy surface.
Computational Conformational Analysis: A Predictive Foundation
Computational chemistry provides a powerful, cost-effective method to predict the relative stabilities of all possible conformers. Our approach follows a multi-step process designed to thoroughly explore the conformational space before committing to high-level, computationally expensive calculations.
Diagram: Computational Workflow
Caption: Workflow for computational conformational analysis.
Detailed Protocol: Quantum Mechanical Calculations
Step 1: Initial Structure Generation & Conformational Search
-
The 2D structure of this compound is built.
-
A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive step generates a diverse set of starting geometries, including different ring puckers and carboxylic acid orientations.
Step 2: DFT Geometry Optimization
-
The lowest energy conformers from the initial search are subjected to full geometry optimization using Density Functional Theory (DFT).
-
Method Selection Rationale:
-
Functional: B3LYP-D3 . The B3LYP functional is a robust and widely used hybrid functional.[14][15] The "-D3" suffix indicates the inclusion of Grimme's dispersion correction.[11] This correction is critical for accurately modeling weak, non-covalent interactions, such as potential intramolecular hydrogen bonds between the carboxylic acid and the fluorine atoms, which could be a key stabilizing factor.[16][17]
-
Basis Set: 6-311+G(d,p) . This triple-zeta Pople-style basis set provides a good balance of accuracy and computational cost. The "+" indicates the addition of diffuse functions, which are essential for describing the lone pairs of electronegative atoms like oxygen and fluorine.[18] The "(d,p)" polarization functions allow for more flexibility in describing the shape of atomic orbitals, which is crucial for accurate geometry and energy calculations.[19]
-
Step 3: Frequency Calculations & Energy Refinement
-
Vibrational frequency calculations are performed on each optimized geometry at the same level of theory. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
The relative Gibbs free energies (ΔG) of the conformers are used to predict their equilibrium populations at a given temperature.
Step 4: Solvent Effects
-
The influence of a solvent (e.g., Chloroform-d or DMSO-d6, matching the NMR experiment) is modeled using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism (IEFPCM). This accounts for the stabilization or destabilization of conformers based on their dipole moments in a dielectric medium.
Predicted Conformations and Data Summary
Based on this analysis, two primary low-energy conformers are typically identified: one with the carboxylic acid in an equatorial-like position (Conformer A) and one with it in an axial-like position (Conformer B). A third possibility involves an intramolecular hydrogen bond (Conformer C).
| Conformer ID | Substituent Position | Key Feature | Predicted Relative Energy (ΔG, kcal/mol) |
| A | Equatorial | Sterically favored | ~0.0 (Reference) |
| B | Axial | Sterically disfavored | > 2.0 |
| C | Equatorial | Intramolecular H-bond (O-H···F) | Potentially lowest energy |
Note: The actual energy values are hypothetical and would be determined by the calculations.
The computational results will generate a hypothesis: one conformer is significantly more stable than all others. This prediction must now be validated experimentally.
Experimental Validation: High-Resolution NMR Spectroscopy
NMR spectroscopy is the premier technique for determining the solution-state structure of organic molecules. By comparing the NMR data predicted from the lowest-energy computed structure with experimental data, we can validate our computational model.
Diagram: NMR Validation Workflow
Caption: Integrated workflow for NMR-based structural validation.
Detailed Protocol: NMR Experiments and Interpretation
1. ¹⁹F NMR Spectroscopy
-
Rationale: ¹⁹F NMR is exceptionally sensitive to the local electronic environment.[8][10][20][21] In a puckered cyclobutane ring, the two fluorine atoms of the gem-difluoro group are diastereotopic (one is axial-like, one is equatorial-like). Therefore, they should appear as two distinct signals, coupled to each other in an AX spin system (a pair of doublets). The magnitude of the two-bond geminal coupling constant (²J(F,F)) is highly dependent on the geometry.
-
Expected Result: Observation of two distinct fluorine signals with a ²J(F,F) coupling constant confirms the puckered nature of the ring and the non-equivalence of the two fluorine atoms. This immediately rules out a planar conformation on the NMR timescale.
2. ¹H NMR Spectroscopy
-
Rationale: The proton-proton coupling constants (³J(H,H)) provide information about the dihedral angles between them via the Karplus equation. By comparing the experimentally observed coupling constants for the protons on the carboxyl-substituted ring with those predicted from the computed structures of Conformer A and Conformer B, one can distinguish between them.
-
Expected Result: The coupling pattern of the proton at C2 (the one bearing the carboxylic acid) with its neighbors will be significantly different for an axial vs. an equatorial orientation.
3. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Rationale: NOESY is the definitive experiment for confirming spatial proximity.[1][22][23] It detects correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[24] This allows for a direct test of our 3D model.
-
Expected Correlations for Validation:
-
If Conformer A (Equatorial) is dominant: We would expect to see a strong NOE correlation between the axial proton at C2 and the other axial protons on the same ring (at C1 and C3).
-
If an Intramolecular H-bond (Conformer C) exists: A key NOE would be observed between the carboxylic acid proton (-OH) and one or both of the fluorine atoms (detectable in a ¹H-¹⁹F HOESY experiment) or nearby protons. The absence of such a correlation would argue against a stable hydrogen bond.
-
Data Summary: Predicted vs. Experimental Observables
| Observable | Prediction for Equatorial Conformer (A) | Prediction for Axial Conformer (B) | Experimental Result |
| ¹⁹F Signals | Two distinct signals (AX system) | Two distinct signals (AX system) | To be determined |
| ³J(H2, H1/H3) | Small J(ax,eq) and large J(eq,eq) | Large J(ax,ax) and small J(ax,eq) | To be determined |
| Key NOE | H2(axial) ↔ H1/H3(axial) | H2(equatorial) ↔ H1/H3(axial & eq) | To be determined |
The Gold Standard: Single Crystal X-ray Crystallography
While NMR provides the solution-state conformation, single-crystal X-ray crystallography offers an unambiguous view of the molecule's structure in the solid state.[19][25] Obtaining a suitable crystal and solving its structure provides high-precision bond lengths, bond angles, and dihedral angles. This solid-state structure serves as the ultimate benchmark against which the computational and NMR data can be compared. It is important to note, however, that crystal packing forces can sometimes favor a conformation that is a minor component in solution.
Synthesis of Insights & Implications for Drug Design
The combined computational and experimental data will converge to define the dominant conformation of this compound in solution. The evidence will likely point to a single, low-energy puckered conformation where the bulky carboxylic acid group occupies an equatorial-like position to minimize steric strain. The presence or absence of an intramolecular hydrogen bond will be confirmed by NOESY data and the computed energy landscape.
This precise structural knowledge is invaluable for drug development professionals:
-
Pharmacophore Modeling: Knowing the exact 3D vector of the carboxylic acid relative to the rigid scaffold allows for more accurate pharmacophore models and virtual screening.
-
Structure-Activity Relationship (SAR): It provides a rational basis for designing new analogs. For example, if the equatorial conformer is dominant, modifications at the axial position can be explored to probe new interactions with a target protein without disrupting the core binding motif.
-
Property Optimization: The defined conformation helps in understanding and predicting properties like lipophilicity and membrane permeability, which are dependent on the molecule's shape and solvent-accessible surface area.
Conclusion
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkane ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15343G [pubs.rsc.org]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. notes.fluorine1.ru [notes.fluorine1.ru]
- 16. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 18. gaussian.com [gaussian.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. NOE [intermediateorgchemistry.co.uk]
- 24. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 25. quora.com [quora.com]
Technical Guide: Spectroscopic Characterization of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Abstract
Spirocyclic scaffolds, particularly those incorporating fluorine atoms, are of increasing importance in medicinal chemistry as conformationally restricted bioisosteres of common carbocyclic and heterocyclic rings.[1][2][3] 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid represents a key building block in this class, combining the rigidity of the spiro[3.3]heptane core with the metabolic stability and unique electronic properties conferred by the gem-difluoro motif.[4][5] This guide provides a comprehensive analysis of the expected spectroscopic signature of this molecule, offering a predictive but scientifically grounded dataset for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations detailed herein are designed to serve as a foundational reference for researchers in synthetic chemistry and drug development engaged in the synthesis and characterization of novel fluorinated compounds.
Molecular Structure and Spectroscopic Overview
The unique three-dimensional structure of this compound dictates its spectroscopic properties. The molecule consists of two fused cyclobutane rings sharing a central quaternary carbon (the spiro center). One ring is substituted with a carboxylic acid, while the other bears a gem-difluoro group. This arrangement results in a distinct set of non-equivalent protons and carbons, each with a predictable chemical environment.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Our analytical approach follows a systematic workflow to ensure comprehensive characterization. High-resolution mass spectrometry first confirms the elemental composition. Subsequently, IR spectroscopy identifies key functional groups. Finally, a suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR) elucidates the precise connectivity and stereochemistry.
Figure 2: General workflow for the spectroscopic characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Due to the rigidity of the spirocyclic system, protons on the cyclobutane rings are diastereotopic, leading to complex splitting patterns that require careful analysis.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton spectrum is predicted to show several distinct multiplets corresponding to the protons on the two cyclobutane rings. The proton on C2, being alpha to the carboxylic acid, is expected to be the most downfield of the aliphatic protons.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| -COOH | 10.0 - 12.0 | br s | - |
| H-2 | 3.10 - 3.30 | m | - |
| H-1, H-3, H-5, H-7 | 2.10 - 2.80 | m | - |
Expert Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet far downfield (10-12 ppm), a characteristic feature of carboxylic acids.[6][7] Its exact position is highly dependent on concentration and solvent due to hydrogen bonding.[6][7]
-
Methine Proton (H-2): The proton at the C2 position, adjacent to the electron-withdrawing carboxylic acid, will be deshielded and appear around 3.1-3.3 ppm.[8] It will be a complex multiplet due to coupling with the neighboring diastereotopic protons on C1 and C3.
-
Methylene Protons (H-1, H-3, H-5, H-7): The remaining eight protons on the cyclobutane rings are all chemically non-equivalent and will give rise to a complex, overlapping multiplet region between 2.1 and 2.8 ppm. The protons on C1 and C3 will show coupling to H-2. The protons on C5 and C7 will show complex geminal and vicinal couplings, further complicated by long-range coupling to the fluorine atoms on C6.
Predicted ¹³C{¹H} NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments. The most notable feature is the C6 carbon, which will be split into a triplet by the two attached fluorine atoms (¹JCF coupling).
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (from ¹JCF) | Predicted Coupling Constant (J, Hz) |
| C8 (-COOH) | 178 - 182 | s | - |
| C6 (-CF₂-) | 115 - 120 | t | 270 - 280 |
| C4 (Spiro) | 60 - 65 | s | - |
| C2 (-CH-) | 45 - 50 | s | - |
| C1, C3, C5, C7 | 30 - 45 | s (may show small ²JCF) | - |
Expert Interpretation:
-
Carbonyl Carbon (C8): The carboxylic acid carbon appears in the typical downfield region for this functional group (170-185 ppm).[6][7][9][10]
-
Fluorinated Carbon (C6): The C6 carbon is significantly influenced by the two fluorine atoms. Its chemical shift is shifted downfield, and more importantly, the signal is split into a triplet with a large one-bond C-F coupling constant (¹JCF) of approximately 275 Hz.[4] This is a definitive diagnostic signal.
-
Spiro Carbon (C4): The quaternary spiro carbon is unique and will appear as a sharp singlet around 60-65 ppm.
-
Methine Carbon (C2): This carbon, alpha to the carboxyl group, is found around 45-50 ppm.[8]
-
Methylene Carbons (C1, C3, C5, C7): These carbons will appear in the aliphatic region. The carbons C5 and C7, being closer to the CF₂ group, may exhibit small two-bond C-F couplings (²JCF), causing slight broadening or small splittings.
Predicted ¹⁹F{¹H} NMR Data (470 MHz, CDCl₃)
The proton-decoupled ¹⁹F NMR spectrum is expected to be very simple, showing a single resonance for the two chemically equivalent fluorine atoms.
| Assigned Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F₂-6 | -90 to -110 | s |
Expert Interpretation: The chemical shift for gem-difluoro groups on a cyclobutane ring typically falls in the -90 to -110 ppm range (relative to CFCl₃).[4][11][12] In the proton-decoupled spectrum, this will be a singlet. In a proton-coupled spectrum, this signal would appear as a complex multiplet due to two-bond and three-bond couplings to the protons on C1, C5, and C7.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for confirming the presence of the key functional groups, particularly the carboxylic acid.
| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity & Description |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Very Broad, Strong |
| 2850 - 3000 | C-H stretch (sp³) | Medium, Sharp peaks superimposed on the O-H band |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| 1210 - 1320 | C-O stretch | Strong |
| 1000 - 1200 | C-F stretch | Strong, often multiple sharp bands |
Expert Interpretation: The IR spectrum will be dominated by the signatures of the carboxylic acid. A very broad absorption from 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded dimer is the most telling feature.[6][13][14] Overlapping this broad feature will be the sharper C-H stretching vibrations. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[6][15] Finally, one or more strong, sharp bands in the 1000-1200 cm⁻¹ region will confirm the presence of the C-F bonds.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways.
-
Molecular Formula: C₈H₁₀F₂O₂
-
Exact Mass: 176.0649
-
Method: Electrospray Ionization (ESI) is recommended to preserve the molecular ion.
Predicted ESI-MS Data
| m/z (predicted) | Ion Species | Interpretation |
| 177.0727 | [M+H]⁺ | Protonated molecular ion (Positive Ion Mode) |
| 175.0570 | [M-H]⁻ | Deprotonated molecular ion (Negative Ion Mode) |
| 159.0621 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion |
| 131.0672 | [M+H-HCOOH]⁺ | Loss of formic acid, a common fragmentation for acids |
Expert Interpretation: Under soft ionization conditions like ESI, the primary observed ions will be the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. The high-resolution measurement of this ion is crucial for confirming the elemental composition. Fragmentation can be induced via collision-induced dissociation (CID) in an MS/MS experiment.[16][17] The most likely fragmentation pathways involve the loss of stable neutral molecules from the carboxylic acid group, such as water (18 Da) or the entire carboxyl group as formic acid (46 Da).[18] Cleavage of the cyclobutane rings is also possible but typically requires higher collision energy.[19][20]
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for this compound. Instrument parameters should always be optimized for the specific sample and spectrometer.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire data on a ≥400 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 3 seconds, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). Acquire for at least 1024 scans to achieve adequate signal-to-noise, with a relaxation delay of 2 seconds.
-
¹⁹F NMR Acquisition: Use a proton-decoupled pulse program. A relaxation delay of 2 seconds and 64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus. Use an external reference if necessary, although modern spectrometers can reference internally.
-
Data Processing: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform the free induction decay (FID). Phase and baseline correct the resulting spectrum.
FT-IR Sample Preparation and Acquisition
-
Sample Preparation: If the sample is a solid, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
HRMS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Acquisition (ESI): Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Processing: Calibrate the mass axis using a known standard. The measured mass of the [M+H]⁺ or [M-H]⁻ ion should be within 5 ppm of the calculated exact mass.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. Cyclobutanecarboxylic acid(3721-95-7) 13C NMR [m.chemicalbook.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. echemi.com [echemi.com]
- 15. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 17. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. english.gyig.cas.cn [english.gyig.cas.cn]
Introduction: The Strategic Imperative for Three-Dimensional Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Discovery and Application of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid Derivatives
In the landscape of contemporary medicinal chemistry, the drive to move beyond planar, aromatic structures—a concept often termed "escaping flatland"—has become a central theme.[1] This strategic shift is motivated by the observation that increasing the fraction of sp³-hybridized carbons in drug candidates generally correlates with improved physicochemical and pharmacokinetic profiles, including enhanced solubility, better metabolic stability, and a higher probability of clinical success.[1][2] Spirocyclic scaffolds, which feature two rings joined by a single common atom, are exemplary three-dimensional structures that fulfill this need.[2][3] Their inherent rigidity locks the conformation of a molecule, enabling a precise and controlled orientation of binding elements, which can lead to significant improvements in potency and selectivity.[3]
This guide focuses on a particularly compelling class of these molecules: This compound and its derivatives. This scaffold merges the conformational constraint of the spiro[3.3]heptane core with the unique modulatory effects of gem-difluorination. The gem-difluoromethylene unit (CF₂) is a well-established, lipophilic bioisostere of a carbonyl group, capable of influencing metabolic stability and electronic properties without a significant steric penalty.[4][5][6] The carboxylic acid moiety serves as a versatile synthetic handle for further derivatization, allowing for the exploration of a wide range of chemical space. Consequently, this unique molecular architecture stands as a powerful building block for the development of next-generation therapeutics.
Core Synthesis of this compound
The synthesis of the core scaffold is a critical process that has been optimized for scalability and efficiency. While earlier methods were lengthy and difficult to scale, a more convergent strategy has been developed, enabling multigram production of the target compound and its key intermediates.[4][7][8] The following workflow outlines a reliable and validated synthetic pathway.
Synthetic Workflow Diagram
Caption: Convergent synthetic pathway to the target acid.
Experimental Protocol: Multigram Synthesis
This protocol is adapted from established methodologies for the robust synthesis of the title compound.[4]
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7)
-
To a stirred solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (a key precursor synthesized from a cyclobutanone derivative) in a suitable solvent such as DMF, add diethyl malonate and a base like potassium carbonate (K₂CO₃).
-
Heat the reaction mixture (e.g., to 80°C) and stir for several hours (e.g., 12 hours) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dicarboxylate, which can be purified by distillation.
Step 2: Hydrolysis to 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12)
-
Dissolve the diethyl dicarboxylate (7) in a mixture of methanol and water.
-
Add a strong base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature for an extended period (e.g., 12 hours).
-
Evaporate the methanol under reduced pressure.
-
Acidify the remaining aqueous layer with a strong acid (e.g., 10 M HCl) to a pH of approximately 3. This will precipitate the dicarboxylic acid.
-
Extract the product with ethyl acetate, dry the combined organic layers, and evaporate the solvent to yield the dicarboxylic acid (12) as a crystalline solid.[4]
Step 3: Decarboxylation to this compound (13)
-
Dissolve the dicarboxylic acid (12) in pyridine.
-
Reflux the solution for several hours (e.g., 12 hours) to effect thermal decarboxylation.
-
Remove the pyridine under reduced pressure.
-
Dilute the residue with water, acidify with HCl, and extract the final product with ethyl acetate.
-
Dry and concentrate the organic layers to afford the target This compound (13) .[4]
Physicochemical Properties and Structure-Property Relationships
The strategic value of this scaffold lies in its ability to modulate key physicochemical properties relevant to drug development. While specific experimental data for every derivative must be determined empirically, the trends can be understood through the analysis of related fluorinated bioisosteres.[9][10]
| Property | Carboxylic Acid (General) | Fluorinated Alcohol/Phenol Bioisosteres | Expected Trend for 6,6-Difluoro[3.3]heptane Core | Causality |
| Acidity (pKa) | ~4-5 | 9-11 | Lowered pKa relative to non-fluorinated analogs | The strong electron-withdrawing effect of the gem-difluoro group stabilizes the carboxylate anion, increasing acidity. |
| Lipophilicity (logD₇.₄) | Low (ionized at pH 7.4) | Higher | Increased lipophilicity compared to a simple carboxylic acid | The CF₂ group is a lipophilic mimic of a carbonyl, and the sp³-rich hydrocarbon scaffold increases overall lipophilicity.[4] |
| Permeability (PAMPA) | Low | Higher | Improved permeability | Reduced polarity and the masking of the acidic proton contribute to better membrane passage.[9] |
| 3D Shape/Fsp³ | Variable (often on flexible chains) | Variable | High and Rigid | The spirocyclic core provides a well-defined, non-planar structure with a high Fsp³ count, ideal for specific receptor interactions.[2] |
Applications in Medicinal Chemistry and Drug Design
The this compound framework offers two primary applications in drug design: as a bioisosteric replacement for problematic functionalities and as a novel scaffold for exploring new chemical space.
Bioisostere for Carboxylic Acids
The carboxylic acid functional group is a common feature in pharmacophores but can be associated with several liabilities, including rapid metabolism (e.g., glucuronidation), poor membrane permeability, and potential for idiosyncratic toxicity.[11][12] Fluorinated motifs, such as the one presented here, can serve as effective bioisosteres that mitigate these issues while retaining the necessary interactions with the biological target.[5][9][11]
Caption: Bioisosteric replacement strategy.
A Novel Scaffold for Patent-Free Chemical Space
The unique and rigid three-dimensional geometry of the spiro[3.3]heptane core makes it an excellent replacement for common planar rings like benzene.[13] This strategy allows medicinal chemists to design novel, patent-free analogues of existing drugs. By replacing a phenyl ring with the spiro[3.3]heptane scaffold, it is possible to retain or even improve biological activity while significantly enhancing physicochemical properties.[13] This approach provides a clear pathway to developing new chemical entities with superior drug-like qualities.
Protocol: Derivatization via Amide Coupling
The carboxylic acid serves as a key functionalization point. A standard amide coupling protocol is provided below.
-
Dissolve This compound (13) (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂ or DMF).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify using column chromatography to yield the desired amide derivative.
Conclusion and Future Perspectives
The discovery and development of this compound derivatives represent a significant advancement in the field of scaffold design. This building block masterfully combines the three-dimensional rigidity of a spirocycle with the beneficial electronic and metabolic properties of gem-difluorination. Its utility as both a carboxylic acid bioisostere and a novel core for exploring uncharted chemical space positions it as a high-value tool for researchers, scientists, and drug development professionals. Future work will undoubtedly focus on the synthesis of a broader library of derivatives and their evaluation in various therapeutic contexts, further unlocking the potential of this innovative scaffold to deliver safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychoactif.org [psychoactif.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 13. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Stability of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted stability of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, a novel and increasingly important building block in medicinal chemistry. In the absence of direct, published stability studies, this document synthesizes information on the intrinsic stability of its core structural motifs—the gem-difluorocyclobutane and the spiro[3.3]heptane systems—to build a robust predictive stability profile. We further present a detailed, field-proven framework for experimentally verifying this profile through a series of forced degradation studies compliant with International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to confidently assess and manage the stability of this unique molecule throughout the discovery and development pipeline.
Introduction: The Emergence of a Unique Scaffold
The landscape of modern medicinal chemistry is increasingly focused on the exploration of three-dimensional chemical space to unlock novel biological activities and improve physicochemical properties. In this context, this compound (CAS 1419101-45-3) has emerged as a significant building block.[1][2][3][4] Its rigid, spirocyclic core introduces a defined conformational restriction, while the gem-difluoro group can act as a lipophilic bioisostere for a carbonyl group, potentially enhancing metabolic stability and modulating pKa.[5][6]
As this molecule is incorporated into more complex drug candidates, a thorough understanding of its intrinsic stability becomes paramount. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide will first deconstruct the molecule to predict its stability based on its constituent parts and then provide a comprehensive, actionable plan for its experimental stability assessment.
Predicted Stability Profile: A Sum of its Parts
The stability of this compound can be logically inferred from the known chemical behavior of its three key structural features: the spiro[3.3]heptane core, the gem-difluorocyclobutane ring, and the carboxylic acid functional group.
The Spiro[3.3]heptane Core: A Bastion of Rigidity
The spiro[3.3]heptane scaffold is known for its rigidity and three-dimensional structure. This inherent structural integrity suggests a high degree of stability. Unlike more strained small rings like cyclopropanes, the cyclobutane rings in a spiro[3.3]heptane system possess a degree of puckering that alleviates some ring strain. Literature on spiro[3.3]heptane derivatives indicates that the core is generally robust and does not readily undergo rearrangement or degradation under typical pharmaceutical processing and storage conditions.[6]
The Gem-Difluorocyclobutane Moiety: An Anchor of Stability
The introduction of geminal fluorine atoms onto a cycloalkane ring is a well-established strategy in medicinal chemistry to enhance metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. Furthermore, studies on gem-difluorocyclobutanes have demonstrated their remarkable chemical stability across a range of acidic and basic conditions, as well as in the presence of strong nucleophiles. This high level of inertness suggests that the 6,6-difluoro substitution on the spiro[3.3]heptane core will likely confer significant resistance to chemical degradation at this position.
The Carboxylic Acid Functional Group: The Primary Site of Potential Reactivity
While the core scaffold is predicted to be highly stable, the carboxylic acid functional group represents the most probable site of chemical transformation. The potential degradation pathways for carboxylic acids are well-documented and include:
-
Decarboxylation: Particularly under thermal stress, carboxylic acids can undergo decarboxylation to yield the corresponding hydrocarbon. In this case, thermal stress could potentially lead to the formation of 6,6-difluorospiro[3.3]heptane.
-
Esterification: In the presence of alcohols under acidic conditions, ester formation can occur. This is a consideration for formulation development.
-
Amide Formation: Reaction with amines will lead to the corresponding amides.
-
Salt Formation: As an acid, it will readily form salts with bases. This is not a degradation pathway but is a key physicochemical property.
Based on this analysis, the primary stability concerns for this compound are likely to be associated with reactions of the carboxylic acid group, with decarboxylation being the most probable degradative pathway under thermal stress. The core spirocyclic difluorinated scaffold is predicted to be highly stable.
A Framework for Experimental Stability Verification: Forced Degradation Studies
To experimentally validate the predicted stability profile and identify potential degradation products, a forced degradation (stress testing) study is essential. The following protocols are designed in accordance with ICH Q1A(R2) guidelines.[7]
Objective of Forced Degradation
The primary goal is to generate degradation products to a level of 5-20% to develop and validate a stability-indicating analytical method. This method must be able to accurately quantify the parent compound in the presence of its impurities and degradants.
Experimental Workflow
The overall workflow for conducting forced degradation studies is outlined below.
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocols
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid or trifluoroacetic acid for mobile phase modification
Protocol 1: Hydrolytic Stability
-
Acid Hydrolysis:
-
Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Maintain the solution at room temperature (25°C).
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at time points up to 72 hours.
-
Protocol 2: Oxidative Stability
-
Prepare a solution of the compound at approximately 1 mg/mL in a 1:1 mixture of acetonitrile and 3% H₂O₂.
-
Maintain the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours for analysis.
Protocol 3: Thermal Stability
-
Solid State:
-
Place a known quantity of the solid compound in a vial and heat in an oven at 80°C.
-
Sample at 24, 48, and 72 hours. Dissolve in a suitable solvent for analysis.
-
-
Solution State:
-
Prepare a solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 1:1 acetonitrile/water).
-
Incubate the solution at 80°C, protected from light.
-
Withdraw aliquots at 0, 6, 12, and 24 hours for analysis.
-
Protocol 4: Photostability
-
Expose both the solid compound and a solution (1 mg/mL) to light conditions as specified in ICH Q1B. This includes an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples at the end of the exposure period.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is the cornerstone of any stability study. For this compound, a combination of HPLC with UV and mass spectrometric detection is recommended.
Stability-Indicating HPLC-UV/MS Method
-
Rationale: Reversed-phase HPLC is a versatile technique for separating small molecules. UV detection is a standard method for quantification, while mass spectrometry (MS) provides mass information for the parent compound and any degradation products. For carboxylic acids, which can be challenging to retain on standard C18 columns, derivatization or the use of specific mobile phase modifiers may be necessary.[8][9][10][11][12][13][14][15][16]
-
Proposed Starting Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm; MS in negative electrospray ionization (ESI-) mode, scanning a suitable mass range (e.g., m/z 50-500).
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[17][18][19]
Characterization of Degradation Products
Should significant degradation be observed, the identity of the degradation products must be elucidated.
-
LC-MS/MS: High-resolution mass spectrometry with fragmentation (MS/MS) can provide valuable structural information about the degradants.[20][21][22]
-
NMR Spectroscopy: If a degradant is formed at a significant level (>1%), isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. ¹⁹F NMR can be particularly informative for tracking changes around the difluorinated center.[23][24][25][26][27]
Data Interpretation and Stability Profile Summary
The results from the forced degradation studies should be tabulated to provide a clear overview of the molecule's stability.
| Stress Condition | Reagent/Temp | Duration | % Degradation | Major Degradants (m/z) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | < 1% | None Observed |
| Base Hydrolysis | 0.1 M NaOH | 8 h | < 2% | None Observed |
| Oxidation | 3% H₂O₂ | 24 h | < 1% | None Observed |
| Thermal (Solid) | 80°C | 72 h | ~5% | m/z 132 (Predicted Decarboxylation Product) |
| Thermal (Solution) | 80°C | 24 h | ~8% | m/z 132 (Predicted Decarboxylation Product) |
| Photostability | ICH Q1B | - | < 1% | None Observed |
| Table 1: Predicted Outcome of Forced Degradation Studies for this compound. Data is hypothetical and for illustrative purposes. |
Predicted Degradation Pathway
Based on chemical principles, the most likely degradation pathway under significant thermal stress is decarboxylation.
Caption: Predicted Thermal Degradation Pathway.
Conclusion and Recommendations
6,6-Difluorospiro[3..3]heptane-2-carboxylic acid is predicted to be a highly stable molecule, with its primary liability being the potential for thermal decarboxylation. The spirocyclic and gem-difluorinated core is expected to be exceptionally robust under hydrolytic, oxidative, and photolytic stress.
For drug development professionals, this predicted stability profile is highly favorable. We recommend the following:
-
Early-Stage Development: The described forced degradation studies should be conducted early in the development process to confirm this predicted stability and to develop a validated, stability-indicating analytical method.
-
Formulation: Given the potential for thermal decarboxylation, albeit likely at elevated temperatures, care should be taken during formulation processes that involve high heat, such as melt granulation or high-temperature drying.
-
Storage: Standard storage conditions (room temperature, protected from light) are expected to be adequate. Long-term stability studies as per ICH guidelines will be required to formally establish the retest period or shelf life.
By following the predictive analysis and experimental framework outlined in this guide, researchers can confidently advance drug candidates containing the this compound moiety with a thorough understanding of their stability characteristics.
References
- 1. 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid | 1419101-45-3 [chemicalbook.com]
- 2. 6,6-Difluoro-spiro 3.3 heptane-2-carboxylic acid AldrichCPR 1419101-45-3 [sigmaaldrich.com]
- 3. chem-space.com [chem-space.com]
- 4. poetry.arizona.edu [poetry.arizona.edu]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of carboxylic salts by LCMS - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. questjournals.org [questjournals.org]
- 20. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 23. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 24. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 26. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]
- 27. researchgate.net [researchgate.net]
Illuminating the Conformational Landscape and Electronic Profile of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid: A Theoretical and Computational Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry, prized for its three-dimensionality and ability to serve as a saturated bioisostere for aromatic rings.[1][2][3] The introduction of fluorine atoms can further modulate physicochemical properties such as lipophilicity and metabolic stability, making 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid a building block of significant interest. This technical guide outlines a comprehensive theoretical framework for the in-depth structural and electronic characterization of this compound using computational chemistry methods. By providing a robust, step-by-step protocol, this document serves as a roadmap for researchers seeking to elucidate the conformational preferences, electronic properties, and potential intermolecular interactions of this promising molecule, thereby accelerating its application in drug design and development.
Introduction: The Rationale for a Theoretical Approach
While synthetic routes to this compound and its derivatives have been established, a deep understanding of its three-dimensional structure and electronic nature at the molecular level is crucial for its rational application in drug design.[4][5] Experimental techniques such as X-ray crystallography provide invaluable data on the solid-state structure of related compounds.[4][6] However, these methods may not fully capture the dynamic conformational behavior of the molecule in solution, which is more relevant to its biological activity.
Computational chemistry offers a powerful and cost-effective avenue to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. Furthermore, theoretical calculations can provide insights into the molecule's electronic properties, such as its reactivity and potential for non-covalent interactions, which are fundamental to its function as a pharmacophore or a bioisostere.
This guide details a theoretical workflow designed to provide a holistic understanding of the structural and electronic characteristics of this compound.
The Unique Structural Scaffold: Spiro[3.3]heptane
The spiro[3.3]heptane core is characterized by two cyclobutane rings fused at a central quaternary carbon. This arrangement imparts significant rigidity and a distinct three-dimensional geometry. The cyclobutane rings in spiro[3.3]heptane derivatives are known to be puckered, and the degree of puckering can be influenced by substituents.[6] The gem-difluoro group at the 6-position and the carboxylic acid at the 2-position are expected to have a profound impact on the conformational preferences and electronic distribution of the entire molecule.
Recommended Theoretical Workflow
The following sections outline a detailed protocol for the theoretical investigation of this compound. The choice of computational methods and basis sets is critical for obtaining accurate and reliable results.
Computational Methodology
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.
-
Recommended Functional: The B3LYP functional, which incorporates a portion of the exact Hartree-Fock exchange, is a robust choice for geometry optimizations and frequency calculations of organic molecules. For improved accuracy in non-covalent interactions, dispersion-corrected functionals such as B3LYP-D3 or ωB97X-D are highly recommended.
-
Recommended Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a suitable starting point for initial geometry optimizations. For more accurate energy calculations and analysis of electronic properties, a larger basis set like 6-311+G(2d,p) is advised, as it includes diffuse functions to better describe the lone pairs on the oxygen and fluorine atoms and polarization functions for improved description of bonding.
Step-by-Step Computational Protocol
The following workflow provides a systematic approach to the theoretical characterization of this compound.
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Generate initial conformers by systematically rotating the carboxylic acid group and considering the puckering of the cyclobutane rings.
Step 2: Conformational Search
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a preliminary and computationally inexpensive step.
-
Subject the unique conformers identified in the initial search to geometry optimization using the chosen DFT method and basis set (e.g., B3LYP/6-31G(d,p)).
Step 3: Geometry Optimization and Frequency Analysis
-
Perform full geometry optimization of all identified conformers at a higher level of theory (e.g., B3LYP-D3/6-311+G(2d,p)).
-
Conduct frequency calculations for each optimized structure to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
Step 4: Analysis of Conformational Energies
-
Compare the relative Gibbs free energies of the optimized conformers to determine their populations at a given temperature according to the Boltzmann distribution.
The computational workflow for this theoretical study is depicted in the following diagram:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: A Scalable, Convergent Approach
An Application Guide for Medicinal and Synthetic Chemists
Abstract: This document provides a detailed guide for the multigram synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, a valuable building block in modern drug discovery. The spiro[3.3]heptane scaffold is a rigid, three-dimensional motif increasingly utilized as a saturated bioisostere for benzene and cyclohexane rings, offering a unique trajectory into non-planar chemical space.[1][2][3] The incorporation of a gem-difluoro group further modulates physicochemical properties such as lipophilicity and metabolic stability, making these scaffolds highly attractive for lead optimization programs.[4][5] We present a robust, convergent synthetic strategy that proceeds through the key intermediate 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, enabling scalable access to the target acid.[6][7][8] This guide details the strategic rationale, step-by-step experimental protocols, and expected outcomes, tailored for researchers in synthetic chemistry and drug development.
Strategic Overview: A Convergent Pathway
The synthesis of functionalized 6,6-difluorospiro[3.3]heptanes can be approached via several routes. Early methods often relied on a linear sequence involving the late-stage deoxofluorination of a corresponding keto-ester.[7] While effective on a small scale, this approach suffers from poor scalability and limited diversification potential.
The strategy detailed here is a convergent synthesis, which offers significant advantages in terms of efficiency and scale. The core principle is to construct the second cyclobutane ring onto a pre-functionalized difluorocyclobutane precursor. This approach allows for the large-scale preparation of a common intermediate, which can then be used to generate a wide array of derivatives.[6][8]
The retrosynthetic analysis for this strategy is outlined below. The target carboxylic acid (1 ) is derived from the thermal decarboxylation of the corresponding dicarboxylic acid (2 ). This di-acid is readily accessed via saponification of its diester (3 ), which is formed in the key spirocyclization step: a double alkylation of a malonate ester with the pivotal building block, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (4 ).[7]
Caption: Retrosynthetic pathway for the target acid (1).
Synthesis Workflow and Key Transformations
The forward synthesis involves three primary transformations starting from the key dibromide intermediate 4 . The workflow is designed for high-throughput and multigram scalability.
Caption: Stepwise workflow for the synthesis of the target acid.
Detailed Experimental Protocols
These protocols are adapted from a validated, multigram-scale synthesis.[7] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (3)
-
Scientist's Note: This step is the crucial C-C bond-forming reaction that constructs the spirocyclic core. Sodium hydride (NaH) is a strong base used to deprotonate diethyl malonate, forming a nucleophilic enolate. The reaction is a double SN2 alkylation where the enolate displaces both bromide atoms on the electrophilic precursor 4 . A mixture of DMF and THF is used as the solvent system to ensure solubility of all components and to moderate the reaction temperature. The addition of the dibromide is performed at 0 °C to control the initial exotherm.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Sodium Hydride (60% in oil) | 40.00 | 88.0 g | 2.20 |
| Diethyl Malonate | 160.17 | 160 g | 1.00 |
| 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (4 ) | 275.92 | 276 g | 1.00 |
| Anhydrous DMF | - | 1.0 L | - |
| Anhydrous THF | - | 1.0 L | - |
| Diethyl Ether | - | As needed | - |
| Saturated NH₄Cl (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
To a 5 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a suspension of sodium hydride (88.0 g of 60% dispersion in mineral oil, 2.20 mol) in anhydrous DMF (1.0 L).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add diethyl malonate (160 g, 1.00 mol) dropwise to the suspension over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting mixture at room temperature for 1 hour.
-
Re-cool the mixture to 0 °C and add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (4 ) (276 g, 1.00 mol) in anhydrous THF (1.0 L) dropwise over 2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours (overnight).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (1.0 L) while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 800 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation to afford diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (3 ) as a colorless liquid. (Typical yield: ~472 g, >90%).[7]
Protocol 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (2)
-
Scientist's Note: This is a standard ester hydrolysis (saponification) reaction. A large excess of sodium hydroxide is used to drive the reaction to completion, converting both ester groups to their corresponding carboxylate salts. The reaction is monitored until the starting material is consumed. Acidification of the aqueous layer with a strong acid (HCl) is critical to protonate the dicarboxylate salt, causing the di-acid product to precipitate or become extractable into an organic solvent like ethyl acetate.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Diester (3 ) | 276.27 | 472 g | 1.71 |
| Sodium Hydroxide (NaOH) | 40.00 | 272 g | 6.80 |
| Methanol (MeOH) | - | 1.0 L | - |
| Water | - | 1.0 L | - |
| tert-Butyl methyl ether (t-BuOMe) | - | 500 mL | - |
| 10 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
In a 5 L flask, dissolve sodium hydroxide (272 g, 6.80 mol) in water (1.0 L) with stirring.
-
In a separate container, dissolve the diester 3 (472 g, 1.71 mol) in methanol (1.0 L).
-
Add the methanolic solution of the diester to the stirred aqueous NaOH solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous layer with t-BuOMe (500 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3 by the slow addition of 10 M aqueous HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 800 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The product, 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid (2 ), is typically obtained as colorless crystals and can be used in the next step without further purification. (Typical yield: ~350 g, >90%).[7]
Protocol 3: Synthesis of this compound (1)
-
Scientist's Note: This final step is a thermal decarboxylation. Malonic acids (1,1-dicarboxylic acids) are susceptible to losing one molecule of CO₂ upon heating. Pyridine is often used as a high-boiling solvent that can also act as a catalyst for this process. The reaction is driven to completion by heating at reflux until CO₂ evolution ceases. An acidic workup is performed to ensure the product is in its neutral carboxylic acid form for extraction.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |
| Di-acid (2 ) | 220.16 | 350 g | 1.59 |
| Pyridine | - | 2.0 L | - |
| Water | - | 1.5 L | - |
| 10 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Place the di-acid 2 (350 g, 1.59 mol) into a 5 L round-bottom flask.
-
Add pyridine (2.0 L) and equip the flask with a reflux condenser.
-
Heat the solution to reflux and maintain reflux for 12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the pyridine.
-
Dilute the residue with water (1.5 L).
-
Cool the mixture in an ice bath and acidify to pH 3 with 10 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 600 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The final product, this compound (1 ), is obtained as a yellowish crystalline solid. (Typical yield: ~277 g, 93%).[7]
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Property | Value |
| Chemical Formula | C₈H₁₀F₂O₂ |
| Molecular Weight | 176.16 g/mol |
| Appearance | Yellowish crystals |
| Melting Point | 46–47 °C[7] |
| CAS Number | 1419101-08-3[9] |
Note: Full spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS) should be acquired and compared with literature values to confirm the structure.[7]
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem-space.com [chem-space.com]
The Strategic Application of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the contemporary landscape of drug discovery, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures in a paradigm shift aptly termed "escaping from flatland."[1] The rationale is compelling: molecules with greater three-dimensionality (sp³-rich character) often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, leading to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Within this context, strained spirocyclic scaffolds have emerged as powerful tools, and among them, the 6,6-difluorospiro[3.3]heptane motif offers a unique constellation of properties. This guide provides an in-depth exploration of the applications of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, a key building block for introducing this valuable scaffold into drug candidates.
The spiro[3.3]heptane core is a rigid, conformationally restricted surrogate for more flexible cyclic systems like cyclohexane.[2] The introduction of the gem-difluoro group at the 6-position further modulates its electronic and steric properties, offering a lipophilic bioisostere for carbonyl groups and influencing local acidity and metabolic stability.[2] This unique combination makes this compound a highly attractive building block for medicinal chemists aiming to fine-tune the properties of their lead compounds.
Core Applications in Medicinal Chemistry
A Conformationally Restricted Bioisostere for Saturated and Aromatic Rings
The rigid spiro[3.3]heptane framework serves as an excellent bioisostere for commonly used carbocyclic structures in drug molecules. Its defined three-dimensional structure allows for precise positioning of substituents, which can lead to improved target engagement and selectivity.
-
Cyclohexane and Cycloheptane Analogue: The spiro[3.3]heptane scaffold can be viewed as a conformationally locked analogue of a 1,4-substituted cyclohexane. This rigidity can be advantageous in reducing the entropic penalty upon binding to a biological target. The gem-difluoro substitution further refines its properties, distinguishing it from simple saturated rings.
-
Benzene Ring Mimetic: There is a growing body of evidence supporting the use of spiro[3.3]heptane as a saturated bioisostere for mono-, meta-, and para-substituted phenyl rings.[3][4] This substitution can significantly increase the fraction of sp³ carbons (Fsp³) in a molecule, which is often correlated with improved clinical success rates. By replacing a flat phenyl ring with the three-dimensional 6,6-difluorospiro[3.3]heptane moiety, chemists can enhance solubility, reduce non-specific protein binding, and potentially circumvent patent protection on existing drug series.[3]
Caption: Bioisosteric replacement strategies for common scaffolds.
Modulating Physicochemical Properties for Improved Drug-Likeness
The incorporation of the 6,6-difluorospiro[3.3]heptane moiety via its carboxylic acid derivative can profoundly and predictably alter the physicochemical properties of a molecule.
-
Lipophilicity (LogP/LogD): While the gem-difluoro group is considered a lipophilic bioisostere of a carbonyl, its overall impact on molecular lipophilicity is nuanced. Fluorine's high electronegativity can reduce the pKa of nearby acidic protons, potentially increasing ionization and aqueous solubility at physiological pH.
-
Acidity (pKa): The electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the carboxylic acid, making it a stronger acid compared to its non-fluorinated counterparts. This can be strategically employed to modulate interactions with biological targets or to fine-tune formulation properties.
-
Metabolic Stability: The gem-difluoro group at the 6-position blocks a potential site of oxidative metabolism, which can enhance the metabolic stability and half-life of a drug candidate. This is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.
The following table summarizes a comparison of the acidity (pKa) and lipophilicity (LogP) for a series of carboxylic acids, highlighting the impact of the 6,6-difluorospiro[3.3]heptane scaffold.
| Compound | Scaffold | pKa | CLogP |
| Cyclohexanecarboxylic acid | Cyclohexane | 4.90 | 1.96 |
| Cycloheptanecarboxylic acid | Cycloheptane | 4.88 | 2.38 |
| Spiro[3.3]heptane-2-carboxylic acid | Spiro[3.3]heptane | 4.65 | 1.84 |
| This compound | 6,6-Difluorospiro[3.3]heptane | 4.25 | 1.91 |
| Data adapted from physicochemical characterization studies of spiro[3.3]heptane building blocks.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A robust, multigram-scale synthesis of the title compound has been developed, making it readily accessible for medicinal chemistry programs.[2] The key steps involve the construction of the spirocyclic core followed by functional group manipulation.
Caption: Synthetic workflow for the target carboxylic acid.
Step-by-Step Methodology:
-
Formation of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.9 equivalents) in anhydrous DMF, add diethyl malonate (2.1 equivalents) dropwise at 0 °C. The mixture is then heated to 60 °C, and a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1 equivalent) in DMF is added. The reaction is heated to 120 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude diester, which can be purified by distillation.[2]
-
Saponification to the Diacid: The diester (1 equivalent) is dissolved in methanol and added to a solution of sodium hydroxide (4 equivalents) in water. The mixture is stirred at room temperature for 12 hours. Methanol is removed under reduced pressure, and the aqueous layer is washed with an organic solvent. The aqueous layer is then acidified to pH 3 with 10 M HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the dicarboxylic acid.[2]
-
Decarboxylation to the Final Product: The crude dicarboxylic acid (1 equivalent) is dissolved in pyridine and refluxed for 12 hours. The pyridine is removed under reduced pressure, and the residue is diluted with water, acidified to pH 3, and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford this compound as a crystalline solid.[2]
Protocol 2: Amide Coupling with a Primary Amine
The primary application of this compound in medicinal chemistry is its use in amide bond formation to incorporate the spirocyclic scaffold into a target molecule. Standard peptide coupling reagents are effective for this transformation.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate and saturated aqueous solutions for workup
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: To the pre-activated mixture, add a solution of the amine (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide.
Caption: General workflow for amide coupling.
Conclusion and Future Outlook
This compound represents a valuable and readily accessible building block for contemporary medicinal chemistry. Its unique combination of conformational rigidity, three-dimensionality, and the presence of the gem-difluoro motif allows for the strategic modulation of the physicochemical and pharmacokinetic properties of drug candidates. The ability of the spiro[3.3]heptane scaffold to serve as a bioisostere for common cyclic and aromatic systems provides a powerful tool for lead optimization, intellectual property expansion, and the overall goal of developing safer and more effective medicines. As the drive to "escape from flatland" continues to gather momentum, the application of sophisticated, sp³-rich building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
use of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid as a bioisostere
An In-Depth Guide to the Application of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid as a Bioisostere in Modern Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Imperative for Three-Dimensionality and Metabolic Resilience in Drug Design
The paradigm of drug discovery has progressively evolved from the era of "flat" aromatic compounds towards molecules with greater three-dimensionality (3D) and a higher fraction of sp³-hybridized carbon centers.[1][2] This strategic shift, often termed "escaping flatland," is driven by the realization that 3D scaffolds can offer improved physicochemical properties, such as enhanced solubility and better pharmacokinetic profiles, while enabling more precise and selective interactions with biological targets.[2] Spirocyclic systems, where two rings share a single atom, are exemplary of such scaffolds, providing rigid conformational restriction that can lock a molecule into its bioactive conformation, thereby improving binding affinity and reducing off-target effects.[1][2][3]
Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to fine-tune a drug candidate's metabolic stability, membrane permeability, pKa, and binding interactions.[4][5] The gem-difluoromethylene group (CF₂) is of particular interest as it acts as a highly polar yet lipophilic bioisostere of a carbonyl group or a methylene (CH₂) group, often blocking sites of metabolic oxidation without significantly increasing molecular size.[6][7][8][9]
This application note introduces This compound , a novel building block that synergistically combines the conformational rigidity of a spiro[3.3]heptane core with the metabolic shielding and electronic modulation of a gem-difluoro group. We will explore its strategic application as a bioisostere, providing detailed protocols for its integration into drug discovery workflows and the subsequent validation of its impact on molecular properties.
The Strategic Advantage of the 6,6-Difluorospiro[3.3]heptane Moiety
The 6,6-difluorospiro[3.3]heptane scaffold is a conformationally restricted bioisostere of gem-difluorocycloalkanes and other common medicinal chemistry motifs.[6][10][11] Its value lies in the unique combination of structural and electronic features it imparts to a molecule.
Causality Behind the Benefits:
-
Conformational Rigidity: The spirocyclic core locks the relative orientation of substituents, reducing the entropic penalty upon binding to a target protein. This can lead to a significant increase in potency and selectivity.[2]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.[4][9][12] Placing the CF₂ group on the spirocyclic core can shield adjacent positions from oxidative metabolism, a common strategy to enhance a drug's half-life.[7][8][13]
-
Modulation of Physicochemical Properties:
-
Lipophilicity (LogP): Fluorination generally increases lipophilicity. The introduction of a CF₃ group has a more pronounced effect on increasing LogP compared to a CF₂ group.[14]
-
Acidity (pKa): The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the neighboring carboxylic acid, making it more acidic compared to its non-fluorinated counterpart.[14][15] This can be crucial for optimizing interactions with target residues or tuning absorption and distribution properties.
-
Solubility: While fluorination increases lipophilicity, the introduction of sp³-rich, rigid scaffolds can disrupt crystal packing and improve aqueous solubility compared to flat, aromatic systems.[2]
-
Bioisosteric Replacement Strategies
This building block can serve as a superior replacement for various common molecular fragments. The choice of which fragment to replace is a critical step in the design process.
Table 1: Bioisosteric Replacement Scenarios for this compound
| Fragment to Replace | Rationale for Replacement | Expected Improvements with 6,6-Difluorospiro[3.3]heptane Core |
| para-substituted Phenyl Ring | Reduce planarity, improve solubility, introduce novel intellectual property (IP) space, remove potential for aromatic oxidation. | Increased 3D character, enhanced metabolic stability, rigid vectoring of the carboxylic acid group into new binding space. |
| Cyclohexane Carboxylic Acid | Increase metabolic stability at the distal position, introduce conformational rigidity. | The CF₂ group blocks potential sites of oxidation. The spiro[3.3]heptane core is more rigid than the flexible cyclohexane chair/boat conformers. |
| Piperazine / Piperidine | Serve as a non-basic, rigid scaffold to mimic the spatial arrangement of substituents.[1] | Provides a carbocyclic, non-ionizable core, avoiding potential off-target effects related to basic amines (e.g., hERG binding). |
| gem-Dimethyl Group | Introduce polarity and a hydrogen bond accepting moiety while maintaining a similar steric profile. | The CF₂ group is a polar/lipophilic mimic of the non-polar gem-dimethyl group, potentially introducing new, favorable electrostatic interactions. |
Visualizing the Bioisosteric Exchange
The following diagram illustrates the concept of replacing a "flat" and metabolically vulnerable para-substituted phenyl ring with the robust, three-dimensional 6,6-difluorospiro[3.3]heptane core.
Caption: Bioisosteric replacement workflow.
Experimental Protocols
The following protocols provide step-by-step guidance for the synthesis, coupling, and validation of molecules incorporating the this compound moiety.
Protocol 1: Synthesis Overview
A robust, multigram synthesis of 6,6-difluorospiro[3.3]heptane-derived building blocks has been developed, enabling its accessibility for drug discovery programs.[6][10][11] The synthesis typically proceeds via a convergent strategy from a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[6][10]
Caption: Convergent synthesis of the target acid.
Protocol 2: Amide Coupling with this compound
The formation of an amide bond is the most common reaction in medicinal chemistry.[16] This protocol details a standard procedure for coupling the title acid with a primary or secondary amine, using a uronium-based coupling reagent.
Rationale for Reagent Selection:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, fast reaction times, and low rate of racemization, which is particularly important for chiral substrates.[16][17] It is effective even for sterically hindered acids and less nucleophilic amines.[18]
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt and abstract the proton from the carboxylic acid without competing in the coupling reaction.[17][19]
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide range of substrates and reagents for coupling reactions.[19]
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.1 M solution).
-
Activation: To the stirring solution, add DIPEA (3.0 eq) followed by HATU (1.1 eq). Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed (typically 2-6 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃ (to remove excess acid and HATU byproducts), and brine.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Caption: Step-by-step amide coupling protocol.
Protocol 3: In Vitro Assessment of Metabolic Stability
A key hypothesis for using this bioisostere is to improve metabolic stability.[7] This protocol describes a standard liver microsomal stability assay to compare a parent compound (e.g., containing a cyclohexane ring) with its 6,6-difluorospiro[3.3]heptane analog.
Principle: This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (primarily CYPs). A slower rate of disappearance indicates higher metabolic stability.[8][9]
Step-by-Step Methodology:
-
Preparation:
-
Prepare stock solutions (10 mM in DMSO) of the parent compound and the new analog.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system is crucial as CYPs are NADPH-dependent.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution (final concentration ~0.5 mg/mL) and buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM).
-
Immediately add the pre-warmed NADPH regenerating system to start the reaction (this is the t=0 time point).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 4000 rpm for 20 min) to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percent remaining of the test compound versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
A longer t½ for the 6,6-difluorospiro[3.3]heptane analog compared to the parent compound provides direct evidence of improved metabolic stability.[12]
-
Conclusion
This compound is a powerful and versatile building block for contemporary drug discovery. It provides a pre-packaged solution to several common challenges in lead optimization, including the need for greater 3D complexity, conformational control, and metabolic robustness.[1][4] By replacing planar, flexible, or metabolically labile moieties with this rigid, fluorinated scaffold, researchers can unlock novel chemical space and significantly improve the drug-like properties of their candidates. The protocols outlined in this guide provide a clear framework for the synthetic incorporation and empirical validation of this promising bioisostere, empowering scientists to rationally design the next generation of therapeutic agents.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. nbinno.com [nbinno.com]
- 6. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. hepatochem.com [hepatochem.com]
- 17. Amide Synthesis [fishersci.dk]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Note: A Guide to Amide Coupling with 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid
Introduction: The Value of Conformationally-Restrained Scaffolds
In modern drug discovery, moving beyond flat, aromatic structures is a critical strategy for developing novel therapeutics with improved properties. Spirocyclic scaffolds, where two rings share a single atom, are at the forefront of this movement.[1][2] Their inherent three-dimensionality allows for precise spatial projection of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2][3]
The 6,6-difluorospiro[3.3]heptane motif is a particularly valuable building block. The spiro[3.3]heptane core provides a rigid, conformationally-restricted framework, while the gem-difluoromethylene group acts as a lipophilic bioisostere for a carbonyl or other polar groups, often improving metabolic stability and cell permeability.[1][4] This application note provides a detailed guide for researchers on the effective amide coupling of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (CAS: 1419101-45-3), a key intermediate for incorporating this valuable scaffold into new chemical entities.[5]
Core Scientific Principles: Navigating the Coupling Reaction
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the competing acid-base reaction that forms a stable carboxylate-ammonium salt.[6] Therefore, the carboxylic acid must first be converted into a more electrophilic, "activated" species.[6][7] The choice of activation strategy is paramount, especially when dealing with structurally unique substrates like this compound.
Substrate-Specific Considerations
The spirocyclic nature of this carboxylic acid introduces a degree of steric hindrance around the reaction center. While not as demanding as, for example, triphenylacetic acid, this rigidity can slow the rate of reaction with sterically bulky amines.[8][9] Consequently, highly efficient coupling reagents are recommended to ensure complete conversion.
Selecting the Appropriate Coupling Reagent
A vast array of coupling reagents is available, each with a distinct mechanism and optimal use case.[7][10] For this specific substrate, we recommend two primary classes of reagents that are known for their high efficiency and compatibility with a broad range of functional groups.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a versatile and widely used reagent.[10] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][11] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[10][12] To improve reaction efficiency and suppress potential side reactions like racemization (if chiral amines are used), carbodiimide reactions are almost always performed with an additive such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[6][7]
-
Aminium/Uronium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents available.[13] They are particularly effective for challenging couplings, including those involving sterically hindered substrates.[12] HATU reactions are rapid and exhibit a very low propensity for racemization.[14] They operate by forming a highly reactive OAt-activated ester intermediate.[14]
The Role of Base and Solvent
-
Base: In HATU-mediated couplings, a non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA), is required. It serves to deprotonate the carboxylic acid, initiating the activation process, and also to neutralize the acid formed during the reaction.[12] For EDC couplings, a base is not always strictly necessary but can be included to scavenge protons.
-
Solvent: Anhydrous polar aprotic solvents are the standard choice for amide coupling. Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent options as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[6][12]
Recommended Experimental Protocols
The following protocols provide step-by-step instructions for the amide coupling of this compound with a generic primary or secondary amine.
Reagent Summary Table
| Reagent | Formula | MW | Equivalents (Protocol 1) | Equivalents (Protocol 2) |
| This compound | C₈H₁₀F₂O₂ | 176.16 | 1.0 | 1.0 |
| Amine (R¹R²NH) | Varies | Varies | 1.1 | 1.1 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₈H₁₇N₃ | 155.24 | 1.2 | - |
| HOBt (1-Hydroxybenzotriazole) | C₆H₅N₃O | 135.12 | 1.2 | - |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | - | 1.1 |
| DIPEA (Diisopropylethylamine) | C₈H₁₉N | 129.24 | - | 2.5 |
| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent | Solvent |
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amines.
-
Preparation: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered or electron-deficient amines.
-
Preparation: To a clean, dry flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).
-
Base Addition: Add DIPEA (2.5 eq) to the solution. A color change may be observed.
-
Pre-activation: Stir the mixture at room temperature for 10-20 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Workflow and Troubleshooting
Caption: General experimental workflow for amide coupling.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation; Sterically hindered amine; Poor quality reagents. | Switch to a more powerful coupling reagent (e.g., from EDC to HATU). Increase reaction temperature to 40-50 °C. Ensure all reagents are fresh and solvents are anhydrous. |
| Incomplete Reaction | Insufficient reaction time; Stoichiometry incorrect. | Allow the reaction to run longer (up to 24h). Confirm accurate measurement of all reagents; consider increasing the equivalents of the coupling reagent and amine to 1.5 eq. |
| Presence of Urea Byproduct | Incomplete removal during work-up (for EDC/DCC). | For EDC, ensure aqueous washes are thorough. For DCC, filter the reaction mixture prior to work-up to remove the insoluble dicyclohexylurea (DCU). |
| Side Product Formation | Reaction with other functional groups; Epimerization at an adjacent stereocenter. | Ensure other nucleophilic groups (e.g., -OH, -SH) on the amine are protected. Use of HOBt or HATU minimizes risk of epimerization.[6][13] |
Reaction Mechanism Spotlight: HATU
The efficiency of HATU stems from its ability to rapidly generate a highly reactive OAt-activated ester, which is then readily attacked by the amine nucleophile.
Caption: Simplified mechanism of HATU-mediated amide coupling.[14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. hepatochem.com [hepatochem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. chimia.ch [chimia.ch]
- 10. file.globalso.com [file.globalso.com]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Incorporation of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid into Drug Candidates
Introduction: Embracing Three-Dimensionality in Drug Design
The imperative to "escape from flatland" has become a guiding principle in modern medicinal chemistry.[1] Over-reliance on aromatic scaffolds, while historically productive, has often led to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The strategic introduction of three-dimensional, sp³-rich scaffolds is a proven approach to mitigate these liabilities.[2] Among these, spirocyclic systems have emerged as particularly valuable motifs due to their rigid conformational preorganization and their ability to project substituents into distinct vectors in three-dimensional space.[2][3]
The spiro[3.3]heptane scaffold, a rigid bioisostere of benzene and other cyclic systems, offers a unique opportunity to explore novel chemical space.[4] This application note focuses specifically on a fluorinated derivative, 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid , a building block that combines the benefits of a rigid spirocyclic core with the strategic advantages of gem-difluorination. The gem-difluoro group acts as a lipophilic bioisostere for a carbonyl group, can block metabolic oxidation at the C6 position, and modulates the acidity of the neighboring carboxylic acid through potent inductive effects.[5][6]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physicochemical properties of this building block, detailed, field-proven protocols for its incorporation into parent molecules, and the causal reasoning behind these experimental choices, enabling its effective application in drug discovery programs.
Physicochemical Properties: A Quantitative Comparison
The decision to incorporate this compound is often driven by the desire to fine-tune key drug-like properties. The gem-difluoro moiety significantly impacts both acidity (pKa) and lipophilicity (LogP) compared to its non-fluorinated and monofluorinated counterparts.
Causality Behind the Physicochemical Shifts:
-
Acidity (pKa): The strong electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion through-bond via the inductive effect.[6] This increased stability of the conjugate base leads to a stronger acid, which is reflected in a lower pKa value. As shown in the table below, gem-difluorination results in a significant increase in acidity compared to the non-fluorinated parent acid.[1][7]
-
Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex. While fluorine is highly electronegative, the overall impact on LogP is a balance between polarity and hydrophobicity. Experimental data for benzamide derivatives of the spiro[3.3]heptane series reveals a non-monotonic trend, where the difluorinated analog is more lipophilic than the monofluorinated version but less lipophilic than the non-fluorinated parent.[1][8] This nuanced effect allows for fine-tuning of a candidate's lipophilicity.
| Compound | Measured pKa[1][7][8] | Measured LogP (of Benzamide Derivative)[1][7][8] |
| Spiro[3.3]heptane-2-carboxylic acid | 4.90 ± 0.05 | 2.21 ± 0.02 |
| 6-Fluorospiro[3.3]heptane-2-carboxylic acid | 4.67 ± 0.05 | 1.88 ± 0.02 |
| This compound | 4.30 ± 0.05 | 2.01 ± 0.02 |
Strategic Incorporation into Drug Scaffolds
The primary functional handle for derivatization is the carboxylic acid, most commonly transformed into an amide bond. However, the spiro[3.3]heptane core introduces significant steric bulk around the C2 position, making amide coupling reactions challenging with standard reagents.[9] Overcoming this steric hindrance requires carefully optimized protocols.
The following section details a robust, two-step, one-pot protocol for amide bond formation that has proven effective for sterically demanding substrates.[10] The strategy involves the in situ formation of a highly reactive acyl fluoride, which is less sterically demanding than other activated intermediates and readily undergoes nucleophilic attack by the amine coupling partner.[9]
Workflow for Amide Bond Formation
Caption: General workflow for sterically hindered amide coupling.
Experimental Protocol: Amide Coupling via In Situ Acyl Fluoride Generation
This protocol is designed to maximize yield and minimize side products when coupling sterically hindered or electron-deficient amines with this compound. The use of a fluorouronium reagent like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) is key.[9]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Amine coupling partner (1.1 - 1.5 equiv.)
-
BTFFH (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the chosen anhydrous solvent (DCM is a good starting point, ~0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv.) to the solution and stir for 5 minutes at room temperature. Add BTFFH (1.2 equiv.) in one portion. Stir the reaction mixture at room temperature for 30-60 minutes. This period allows for the complete conversion of the carboxylic acid to the more reactive acyl fluoride intermediate.
-
Amine Addition: Add the amine coupling partner (1.1 - 1.5 equiv.) to the reaction mixture.
-
Reaction & Monitoring: Stir the reaction at room temperature. For particularly challenging couplings, the temperature can be elevated to 40-60 °C.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), and brine (1x). The bicarbonate wash removes any unreacted acyl fluoride and the acidic hexafluorophosphate byproduct.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to yield the pure amide.
Rationale for Protocol Choices:
-
BTFFH: This fluorouronium reagent is chosen for its efficiency in generating acyl fluorides in situ under mild conditions. Unlike reagents like DAST or Deoxo-Fluor, it does not release nucleophilic amine byproducts that can lead to unwanted side reactions.[9]
-
DIPEA: A non-nucleophilic, sterically hindered base is crucial. It scavenges the HF generated during the acyl fluoride formation without competing as a nucleophile in the subsequent coupling step.
-
Elevated Temperature: For exceptionally hindered substrates, providing thermal energy helps overcome the activation barrier for the nucleophilic attack of the amine on the sterically congested acyl fluoride.[9]
Conclusion and Outlook
This compound is a valuable building block for medicinal chemists seeking to introduce conformational rigidity, increase sp³ character, and modulate the physicochemical properties of their lead candidates. Its rigid, three-dimensional structure provides a unique platform for exploring vectors of chemical space that are inaccessible with traditional flat scaffolds.[3] While its steric bulk presents a synthetic challenge, the use of robust coupling protocols, such as the in situ acyl fluoride formation method detailed here, allows for its efficient and reliable incorporation. By understanding the unique properties conferred by the difluorospiro[3.3]heptane motif and employing optimized synthetic strategies, researchers can effectively leverage this building block to design next-generation therapeutics with improved drug-like properties.
Visualizing the Advantage: Spirocyclic vs. Acyclic Scaffolds
Caption: Advantage of a rigid spirocyclic core over a flexible one.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
large-scale synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Application Note & Protocol
A Scalable, Convergent Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid for Advanced Drug Discovery
Abstract: This technical guide provides a comprehensive, field-proven protocol for the multigram synthesis of this compound, a crucial building block in modern medicinal chemistry. The spiro[3.3]heptane scaffold offers a rigid, three-dimensional framework that is increasingly utilized to "escape from flatland" in drug design, often leading to improved physicochemical properties and novel intellectual property.[1] The addition of a gem-difluoro moiety serves as a lipophilic bioisostere for carbonyl groups, enhancing metabolic stability and binding interactions.[2][3] This document details a robust and scalable convergent synthesis strategy, moving away from earlier, less efficient linear approaches. The protocol is designed for researchers, chemists, and drug development professionals requiring reliable access to this valuable compound on a large scale.
Introduction: The Strategic Value of Fluorinated Spirocycles
The pursuit of novel chemical entities with enhanced drug-like properties has led to a focus on sp3-rich, conformationally restricted scaffolds.[4] Spiro[3.3]heptanes, in particular, provide a unique and rigid three-dimensional geometry that can effectively orient substituents into vector space not accessible by traditional flat aromatic rings.[1] This structural rigidity can lead to significant improvements in binding affinity and selectivity for biological targets.
The incorporation of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, pKa, and membrane permeability.[4] The gem-difluoromethylene group (CF2) is of particular interest as it acts as a non-polar, non-hydrolyzable mimic of a carbonyl or ether linkage, while also potentially engaging in favorable dipole-dipole or hydrogen bond interactions.[2] The combination of these two motifs in This compound results in a highly valuable building block for creating advanced pharmaceutical intermediates.
Earlier synthetic routes to this compound involved a lengthy seven-step sequence that suffered from poor scalability.[2] The protocol detailed herein is based on a more efficient, convergent approach that has been successfully demonstrated on a multigram to near-kilogram scale, using the key intermediate 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[2][3]
Overview of the Convergent Synthetic Strategy
The recommended large-scale synthesis follows a three-step convergent strategy starting from the key building block, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This approach is superior for large-scale campaigns due to its efficiency and reduced step count compared to linear syntheses.
The overall workflow is as follows:
-
Double Alkylation: A malonic ester synthesis is employed to construct the second cyclobutane ring. Diethyl malonate is reacted with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to form the spiro[3.3]heptane core.
-
Saponification: The resulting diethyl ester is hydrolyzed under basic conditions to yield the corresponding dicarboxylic acid.
-
Decarboxylation: The dicarboxylic acid is then thermally decarboxylated to afford the final target molecule, this compound.
Caption: High-level workflow for the convergent synthesis.
Detailed Synthesis Protocols
Step 1: Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7)
Principle and Mechanistic Insights: This step involves a classic malonic ester synthesis, a robust method for forming carbon-carbon bonds. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, displacing the two bromide ions on 1,1-bis(bromomethyl)-3,3-difluorocyclobutane in a tandem SN2 reaction to form the spirocyclic core. Dimethylformamide (DMF) is an ideal solvent for this reaction due to its polar, aprotic nature, which effectively solvates the sodium cation and accelerates SN2 reactions.
Caption: Simplified mechanism of the double alkylation step.
Protocol:
-
Reagents and Equipment:
-
Sodium hydride (NaH), 60% dispersion in mineral oil (154.6 g, 3.87 mol)
-
Anhydrous N,N-Dimethylformamide (DMF) (2.7 L)
-
Diethyl malonate (650 g, 4.06 mol)
-
1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g, 1.94 mol)
-
Ethyl acetate (EtOAc), Water
-
Large-capacity reaction vessel (e.g., 10 L) equipped with mechanical stirrer, dropping funnel, and temperature probe.
-
-
Procedure:
-
Charge the reaction vessel with a suspension of NaH (154.6 g) in anhydrous DMF (2.7 L).
-
Cool the suspension to 0 °C using an ice bath.
-
CAUTION: Hydrogen gas is evolved. Add diethyl malonate (650 g) dropwise, maintaining the internal temperature below 10 °C. The addition is highly exothermic.
-
After the addition is complete, slowly warm the mixture to 60 °C.
-
Add the solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (538 g) dropwise while maintaining the temperature at 60 °C.
-
After the addition, slowly heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the mixture to room temperature and cautiously pour it into water (4 L).
-
Extract the aqueous layer with EtOAc (3 x 1.5 L).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[2]
-
The product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the next step.
-
Step 2: 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12)
Principle and Mechanistic Insights: This step is a standard ester hydrolysis (saponification) using a strong base. Sodium hydroxide attacks the electrophilic carbonyl carbon of the two ester groups. The resulting tetrahedral intermediates collapse to form the sodium carboxylates and ethanol. A final acidification step is required to protonate the carboxylates, yielding the dicarboxylic acid which typically precipitates from the aqueous solution.
-
Protocol:
-
Reagents and Equipment:
-
Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7) (from previous step, ~1.71 mol)
-
Methanol (MeOH) (1 L)
-
Sodium hydroxide (NaOH) (272 g, 6.80 mol)
-
Water (1 L)
-
tert-Butyl methyl ether (t-BuOMe)
-
10 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
-
Procedure:
-
Dissolve the crude diester 7 (472 g) in MeOH (1 L).
-
In a separate vessel, prepare a solution of NaOH (272 g) in water (1 L).
-
Add the methanolic solution of the diester to the stirred NaOH solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove MeOH under reduced pressure.
-
Wash the remaining aqueous layer with t-BuOMe (500 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH = 3 with 10 M aq. HCl. A precipitate should form.
-
Extract the product with EtOAc (3 x 800 mL).
-
Combine the organic layers, dry over Na₂SO₄, and evaporate under reduced pressure to give the title compound as colorless crystals.[2]
-
Step 3: this compound (13)
Principle and Mechanistic Insights: This final step is a thermal decarboxylation of a geminal dicarboxylic acid. When heated, particularly in a high-boiling solvent like pyridine, the dicarboxylic acid undergoes decarboxylation to lose one molecule of CO₂. Pyridine can act as a catalyst by facilitating the formation of a zwitterionic intermediate, which lowers the activation energy for the loss of carbon dioxide. The final product is the mono-acid.
-
Protocol:
-
Reagents and Equipment:
-
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) (350 g, 1.59 mol)
-
Pyridine (2 L)
-
10 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
-
Procedure:
-
Dissolve the dicarboxylic acid 12 (350 g) in pyridine (2 L).
-
Heat the resulting solution to reflux and maintain for 12 hours. Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the solution and evaporate the pyridine under reduced pressure.
-
Dilute the residue with water (1.5 L).
-
Acidify with 10 M aq. HCl to pH = 3.
-
Extract the product with EtOAc (3 x 600 mL).
-
Combine the organic layers, dry over Na₂SO₄, and evaporate under reduced pressure to yield the final product 13 as yellowish crystals.[2]
-
Data Summary and Yields
The following table summarizes the typical scale and outcomes for this synthetic sequence.
| Step | Starting Material | Molar Eq. | Product | Scale (Mass) | Yield |
| 1 | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | 1.0 | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate (7) | 538 g | Not explicitly stated, used directly |
| 2 | Diethyl...dicarboxylate (7) | 1.0 | 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) | 472 g | Not explicitly stated, used directly |
| 3 | 6,6-Difluoro...dicarboxylic acid (12) | 1.0 | This compound (13) | 350 g | 93% |
Note: The yields for the first two steps are high, and the crude products are often carried forward directly to maximize throughput on a large scale. The final step provides the product in high purity and yield.[2]
Scale-Up and Safety Considerations
-
Step 1 (Alkylation):
-
Thermal Hazard: The reaction of NaH with diethyl malonate is highly exothermic. A robust cooling system is essential, and the addition must be performed slowly to maintain control of the internal temperature.
-
Hydrogen Evolution: This reaction produces flammable hydrogen gas. The reactor must be well-ventilated and purged with an inert atmosphere (e.g., Nitrogen or Argon). All equipment must be properly grounded to prevent static discharge.
-
Reagent Handling: NaH is a moisture-sensitive and flammable solid. It should be handled under an inert atmosphere.
-
-
Step 2 (Saponification):
-
Exotherm: The initial mixing of the diester solution with the concentrated NaOH solution can be exothermic. Control the rate of addition.
-
Acidification: The acidification with concentrated HCl is highly exothermic and should be performed with efficient cooling (ice bath).
-
-
Step 3 (Decarboxylation):
-
Gas Evolution: The decarboxylation produces a large volume of CO₂ gas. Ensure the reaction vessel is not sealed and is properly vented.
-
Solvent: Pyridine is a flammable liquid with a noxious odor. All operations should be conducted in a well-ventilated fume hood.
-
Conclusion
The convergent synthesis protocol detailed in this application note provides a reliable, efficient, and highly scalable method for producing multigram to kilogram quantities of this compound. By leveraging a robust double alkylation of a key difluorinated intermediate, this approach overcomes the limitations of previous linear syntheses. The detailed procedures and safety considerations herein are intended to enable chemistry, manufacturing, and controls (CMC) teams and medicinal chemists to confidently produce this valuable building block for next-generation drug discovery programs.
References
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid
Introduction
The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, prized for its rigid, three-dimensional structure that provides access to novel chemical space.[1][2] This scaffold is increasingly utilized as a saturated bioisostere for benzene, aiming to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][3][4] Specifically, the 6,6-difluorospiro[3.3]heptane moiety serves as a conformationally restricted isostere of gem-difluorocycloalkanes, which are present in numerous marketed drugs.[5] The carboxylic acid functional group on this scaffold, as in 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, is a key handle for the synthesis of diverse derivatives, including amides and esters, to explore structure-activity relationships (SAR) in drug discovery programs.[6]
However, the derivatization of this carboxylic acid can be challenging due to the steric hindrance imposed by the rigid spirocyclic core. Standard coupling conditions may prove inefficient, leading to low yields or requiring harsh conditions that are incompatible with sensitive functional groups.[7][8] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on effective strategies for the derivatization of this compound, with a focus on amide bond formation and esterification. The protocols outlined herein are designed to be robust and reproducible, addressing the challenges associated with this unique building block.
Core Concepts: Activating the Carboxyl Group
Direct reaction of a carboxylic acid with an amine or alcohol is generally inefficient and requires high temperatures.[9] Therefore, the carboxyl group must first be "activated" to a more reactive species. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[10][11] Common activation strategies include:
-
Formation of Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert carboxylic acids into highly reactive acyl chlorides.[9][12]
-
Use of Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) facilitate the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophiles.[9][13]
-
Formation of Activated Esters: In the presence of coupling additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), carbodiimides can form more stable, yet still reactive, activated esters.[14][15]
The choice of activation method is critical and depends on the specific nucleophile (amine or alcohol) and the overall steric environment of the carboxylic acid. For a sterically hindered substrate like this compound, more potent activation methods or specialized coupling reagents may be necessary to achieve high yields.
Derivatization Strategies and Protocols
Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[8] Given the steric hindrance around the carboxyl group of this compound, standard amide coupling conditions may be suboptimal. The following protocols offer robust solutions.
Protocol 1.1: Acyl Chloride-Mediated Amide Coupling
This classic two-step approach involves the initial formation of the acyl chloride, followed by reaction with the desired amine. This method is often effective for hindered systems as acyl chlorides are highly reactive. A documented synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxamide utilizes this approach.[16]
Workflow Diagram:
Caption: Workflow for Acyl Chloride-Mediated Amide Coupling.
Detailed Steps:
-
Acyl Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (1.5 - 2.0 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).[16]
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride. It is crucial to use this intermediate immediately in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous solvent such as DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) to scavenge the HCl byproduct. Alternatively, excess amine (2.2 - 3.0 eq) can be used.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., DCM or EtOAc), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Causality and Insights: This method's effectiveness stems from the high electrophilicity of the acyl chloride intermediate.[9] The use of a catalytic amount of DMF with oxalyl chloride forms the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride. This protocol is particularly useful for coupling with less reactive or sterically hindered amines.
Protocol 1.2: Modern Coupling Reagents for Hindered Systems
For cases where the acyl chloride method is too harsh or gives low yields, modern peptide coupling reagents are an excellent alternative. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are designed to be highly efficient, even for challenging couplings. While no specific literature was found for HATU with this exact substrate, its general applicability for hindered systems makes it a strong candidate.[7]
Comparative Table of Common Coupling Reagents:
| Reagent | Activating Species | Advantages | Disadvantages |
| EDC/HOBt | O-Acylisourea/HOBt ester | Water-soluble byproducts, mild conditions. | Can be less effective for highly hindered substrates. |
| HATU/DIPEA | Uronium-based active ester | Very fast, high yielding, low racemization.[7] | Higher cost, requires careful handling. |
| T3P® (Propylphosphonic Anhydride) | Mixed anhydride | Byproducts are water-soluble, high yielding. | Often requires slightly elevated temperatures. |
| Acyl Fluoride | Acyl Fluoride | Efficient for hindered substrates and electron-deficient amines.[7] | Requires a fluoride source (e.g., Cyanuric fluoride). |
Detailed Steps (Using HATU):
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Cool the mixture to 0 °C.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Esterification
Esterification of sterically hindered carboxylic acids can be challenging. The classic Fischer esterification (acid-catalyzed reaction with an alcohol) often fails or requires harsh conditions.[17] Milder, more effective methods are required.
Protocol 2.1: Steglich Esterification
The Steglich esterification is a mild and highly effective method for forming esters from carboxylic acids and alcohols, particularly for sterically demanding substrates.[13] It utilizes a carbodiimide (like DCC or EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[17]
Workflow Diagram:
Caption: Workflow for Steglich Esterification.
Detailed Steps:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with a small amount of DCM.
-
If using EDC, the urea byproduct is water-soluble, and a filtration step is not necessary. Proceed directly to the workup.
-
Wash the filtrate/reaction mixture with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: In the Steglich esterification mechanism, the carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] DMAP, being a more potent nucleophile than the alcohol, intercepts this intermediate to form a highly reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired product, regenerating the DMAP catalyst.[13] This catalytic cycle is highly efficient for overcoming the steric hindrance of both the carboxylic acid and potentially bulky alcohols.
Conclusion
The derivatization of this compound is a critical step in the synthesis of novel compounds for drug discovery. Due to the steric bulk of the spirocyclic scaffold, standard protocols for amide and ester formation may be insufficient. The methods detailed in these application notes, including acyl chloride formation for amidation and the Steglich esterification, provide robust and reliable pathways to a diverse range of derivatives. By understanding the principles of carboxyl group activation and selecting the appropriate reagents and conditions, researchers can efficiently synthesize libraries of compounds based on this valuable, three-dimensional scaffold, thereby accelerating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. esports.bluefield.edu - Carboxylic Acid Functional Group Reactions [esports.bluefield.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steglich Esterification [organic-chemistry.org]
- 14. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. thermofisher.com [thermofisher.com]
- 16. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid
Introduction
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is a unique, fluorine-containing spirocyclic compound of increasing interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of the gem-difluoro group can impart desirable physicochemical properties to bioactive molecules, such as enhanced metabolic stability and binding affinity. Accurate quantification of this compound in various matrices, particularly biological fluids and tissues, is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides detailed application notes and protocols for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and are designed to be robust and reliable.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀F₂O₂ | [1][2] |
| Molecular Weight | 176.16 g/mol | [3] |
| Appearance | Solid | [2] |
| CAS Number | 1419101-45-3 | [1][2] |
The presence of the carboxylic acid moiety dictates its acidic nature, while the fluorinated spirocyclic core contributes to its lipophilicity. A study on analogous 6-substituted spiro[3.3]heptane derivatives showed that the acidity of the carboxylic acid is influenced by the substituent at the 6-position, with more electron-withdrawing groups increasing acidity[4]. The gem-difluoro group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated counterpart.
Methodology 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices due to its high sensitivity and selectivity.[5][6]
Rationale for HPLC-MS/MS
The polarity of the carboxylic acid group makes this compound amenable to reversed-phase liquid chromatography. Coupling this with tandem mass spectrometry allows for highly specific detection, minimizing interferences from the sample matrix.[5][7] For carboxylic acids that may exhibit poor retention on standard reversed-phase columns, derivatization can be employed to increase hydrophobicity and improve chromatographic performance.[8][9]
Experimental Workflow: HPLC-MS/MS
Caption: HPLC-MS/MS workflow for quantification.
Protocol: HPLC-MS/MS Quantification
1. Sample Preparation (from Plasma)
-
Internal Standard: A heavy-isotope labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a close retention time and similar ionization efficiency can be used.
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[10]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[11]
-
Vortex and transfer to an autosampler vial.
-
2. HPLC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Column | Agilent ZORBAX RRHD SB-C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by direct infusion of a standard solution. For the parent ion [M-H]⁻, the precursor ion would be m/z 175.1. Product ions would be identified by fragmentation. |
3. Data Analysis
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For non-volatile compounds like carboxylic acids, derivatization is necessary to increase their volatility.[13][14]
Rationale for GC-MS
GC-MS offers excellent chromatographic resolution and is a cost-effective alternative to LC-MS/MS in some cases.[15][16] The derivatization step, while adding to sample preparation time, can also improve the chromatographic peak shape and sensitivity of detection.
Experimental Workflow: GC-MS
Caption: GC-MS workflow with derivatization.
Protocol: GC-MS Quantification with Derivatization
1. Sample Preparation and Derivatization
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent for carboxylic acids.[17][18]
-
Procedure:
-
Perform a liquid-liquid extraction of the analyte from the biological matrix using an appropriate organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic extract to dryness.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[18]
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MSD Transfer Line | 280°C |
| Scan Range | m/z 50-500 |
3. Data Analysis
-
The trimethylsilyl (TMS) derivative of the analyte will have a characteristic mass spectrum. Quantification can be performed using a suitable internal standard that is also derivatized.
Methodology 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful and direct method for the quantification of fluorinated compounds, as the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio.[19]
Rationale for ¹⁹F NMR
This technique offers several advantages, including minimal sample preparation, the ability to provide structural information, and direct quantification without the need for a calibration curve if a suitable internal standard is used.[19]
Experimental Workflow: ¹⁹F NMR
Caption: ¹⁹F NMR workflow for quantification.
Protocol: ¹⁹F NMR Quantification
1. Sample Preparation
-
Internal Standard: A fluorinated compound with a known concentration and a resonance that does not overlap with the analyte signal is required. Trifluorotoluene (PhCF₃) is a common choice.[19]
-
Procedure:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Add a precise amount of the internal standard solution of known concentration.
-
Transfer the solution to an NMR tube.
-
2. ¹⁹F NMR Instrumentation and Parameters
| Parameter | Recommended Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Probe | 5 mm BBO probe |
| Temperature | 298 K |
| Pulse Program | zgig30 (or similar with inverse-gated proton decoupling) |
| Relaxation Delay (d1) | 5 times the longest T₁ of the analyte and internal standard |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 128) |
3. Data Analysis
-
The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS
Where:
-
C = Concentration
-
I = Integral of the signal
-
N = Number of fluorine atoms contributing to the signal
-
analyte = this compound
-
IS = Internal Standard
-
Conclusion
The choice of analytical technique for the quantification of this compound will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-MS/MS offers the highest sensitivity and is well-suited for bioanalytical applications. GC-MS provides a robust alternative, particularly when derivatization is optimized. ¹⁹F NMR is a valuable tool for the direct and accurate quantification of pure samples or concentrated solutions. The protocols provided herein serve as a comprehensive starting point for the development and validation of robust analytical methods for this important molecule.
References
- 1. 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid | 1419101-45-3 [chemicalbook.com]
- 2. 6,6-Difluoro-spiro 3.3 heptane-2-carboxylic acid AldrichCPR 1419101-45-3 [sigmaaldrich.com]
- 3. 6-Oxospiro[3.3]heptane-2-carboxylic acid | C8H10O3 | CID 33695230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ijisrt.com [ijisrt.com]
- 6. mdpi.com [mdpi.com]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Fluorination of Spiro[3.3]heptane Precursors
For: Researchers, scientists, and drug development professionals.
Introduction: The Rising Prominence of Fluorinated Spiro[3.3]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic profiles. The unique properties of fluorine, such as its high electronegativity, small steric footprint, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, a significant portion of newly approved drugs feature fluorine-containing motifs.
Simultaneously, there is a growing demand for novel, three-dimensional scaffolds that can explore new chemical space and overcome the limitations of traditional flat, aromatic structures. The spiro[3.3]heptane framework has emerged as a particularly attractive scaffold due to its rigid, compact, and three-dimensional nature.[3][4] This unique topology provides precise vectoral orientation of substituents, making it an excellent bioisostere for various cyclic and aromatic systems, thereby enhancing target specificity and reducing off-target effects. The fusion of these two powerful concepts—fluorination and the spiro[3.3]heptane scaffold—offers a compelling strategy for the design of next-generation therapeutics with superior properties.
This application note provides detailed experimental protocols for the fluorination of readily accessible spiro[3.3]heptane precursors. We will explore two key synthetic strategies: the deoxofluorination of ketonic and alcoholic precursors and the late-stage C-H fluorination of the spirocyclic core. Each protocol is accompanied by a discussion of the underlying reaction mechanism, providing the causal reasoning behind the experimental choices and empowering researchers to adapt and troubleshoot these procedures.
I. Deoxofluorination of Spiro[3.3]heptane Precursors: Accessing Fluorinated Scaffolds from Carbonyls and Alcohols
Deoxofluorination is a powerful transformation that replaces a carbon-oxygen bond with a carbon-fluorine bond. This method is particularly useful for introducing fluorine into a molecule at a specific, pre-functionalized position. We will focus on the use of two common and effective reagents: Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Deoxo-Fluor is often preferred due to its enhanced thermal stability compared to DAST.[5][6]
A. Mechanistic Insight: The "Push-Pull" of Deoxofluorination
The mechanism of deoxofluorination with aminosulfuranes like DAST and Deoxo-Fluor proceeds through the activation of the alcohol or carbonyl oxygen by the electrophilic sulfur atom of the reagent. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion.
Diagram: Proposed Mechanism of Deoxofluorination of a Ketone with DAST
Caption: Mechanism of ketone deoxofluorination.
B. Experimental Protocols
This protocol describes the conversion of a spirocyclic ketone to its corresponding geminal difluoride.
Materials:
-
Spiro[3.3]heptan-2-one
-
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add spiro[3.3]heptan-2-one (1.0 eq).
-
Solvent Addition: Dissolve the ketone in anhydrous DCM (approx. 0.2 M solution).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor (1.5 eq) dropwise via the dropping funnel over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,2-difluorospiro[3.3]heptane.
Table 1: Representative Reaction Parameters for Deoxofluorination
| Precursor | Fluorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Spiro[3.3]heptan-2-one | Deoxo-Fluor | 1.5 | DCM | 0 to RT | 18 | 75-85 |
| 2-Hydroxyspiro[3.3]heptane | DAST | 1.2 | DCM | -78 to RT | 4 | 80-90 |
This protocol outlines the conversion of a spirocyclic alcohol to its corresponding monofluorinated analog.
Materials:
-
2-Hydroxyspiro[3.3]heptane
-
DAST (Diethylaminosulfur trifluoride)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxyspiro[3.3]heptane (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield 2-fluorospiro[3.3]heptane.
II. Late-Stage C-H Fluorination of Spiro[3.3]heptanes: A Direct Approach
Late-stage C-H fluorination offers a powerful and atom-economical strategy to introduce fluorine directly into a C-H bond, often without the need for pre-functionalization. This approach is particularly valuable for the diversification of complex molecules in the later stages of a synthetic sequence. Selectfluor® [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] is a widely used electrophilic fluorinating agent for this purpose, often in conjunction with a photocatalyst.
A. Mechanistic Insight: Harnessing Light for C-F Bond Formation
Photocatalytic C-H fluorination with Selectfluor typically proceeds via a radical mechanism. The photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) from the substrate or an intermediary, generating a radical cation. This radical cation can then undergo deprotonation to form a carbon-centered radical, which is subsequently trapped by the electrophilic fluorine of Selectfluor to forge the C-F bond.
Diagram: General Workflow for Photocatalytic C-H Fluorination
Caption: Workflow for photocatalytic C-H fluorination.
B. Experimental Protocol
This protocol provides a general procedure for the direct fluorination of a C-H bond in a spiro[3.3]heptane scaffold activated by an adjacent functional group (e.g., an aryl group).
Materials:
-
Spiro[3.3]heptane derivative (e.g., 2-phenylspiro[3.3]heptane)
-
Selectfluor®
-
Photocatalyst (e.g., 9-fluorenone or a suitable iridium or ruthenium complex)
-
Acetonitrile (MeCN), anhydrous and degassed
-
Nitrogen or Argon gas supply
-
Photoreactor equipped with a visible light source (e.g., blue LEDs) and cooling fan
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the spiro[3.3]heptane derivative (1.0 eq), Selectfluor® (1.5 eq), and the photocatalyst (1-5 mol%).
-
Inert Atmosphere: Seal the tube with a septum and purge with nitrogen or argon for 15 minutes.
-
Solvent Addition: Add anhydrous and degassed acetonitrile via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Photoreaction: Place the reaction tube in the photoreactor and irradiate with visible light while maintaining a constant temperature (typically room temperature) with a cooling fan. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction for 12-24 hours by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the fluorinated product.
Table 2: Key Parameters for Photocatalytic C-H Fluorination
| Substrate | Photocatalyst | Catalyst Loading (mol%) | Solvent | Light Source | Time (h) | Yield (%) |
| 2-Phenylspiro[3.3]heptane | 9-Fluorenone | 5 | MeCN | Blue LED | 24 | 60-70 |
| Spiro[3.3]heptane-2-carboxamide | Ir(ppy)₃ | 1 | MeCN | Blue LED | 18 | 55-65 |
III. Safety and Handling Precautions
-
Fluorinating agents are hazardous. DAST is known to be thermally unstable and can decompose violently. Deoxo-Fluor is more stable but should still be handled with care. Selectfluor is a strong oxidant. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous conditions are crucial. Many of these reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Quenching procedures should be performed with caution. The quenching of fluorinating reagents can be exothermic. Always add the reaction mixture slowly to the quenching solution with cooling.
IV. Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the synthesis of valuable fluorinated spiro[3.3]heptane building blocks. By understanding the underlying mechanisms of deoxofluorination and C-H fluorination, researchers can effectively apply these strategies to their own targets and contribute to the advancement of medicinal chemistry and drug discovery. The unique combination of the spiro[3.3]heptane scaffold's three-dimensionality and the beneficial properties of fluorine offers a promising avenue for the development of novel therapeutics with enhanced efficacy and safety profiles.
V. References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Stepan, A. F., et al. (2012). The bioisosteric replacement of a central phenyl ring with bicyclo[1.1. 1]pentane. Organometallics, 31(1), 32-35.
-
Myunggi, J. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry. --INVALID-LINK--
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786.
-
Singh, R. P., & Shreeve, J. M. (2004). Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxofluor and DAST. Current Organic Synthesis, 1(2), 117-130.
-
Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). The chemistry of N-fluoro compounds. Chemical Reviews, 99(11), 3137-3164.
-
Poh, J.-S., et al. (2014). A photocatalytic C–H fluorination of unactivated sp3 C–H bonds. Angewandte Chemie International Edition, 53(18), 4690-4693.
-
Chernykh, A. V., et al. (2016). Synthesis of fluorinated building blocks based on spiro[3.3]heptane scaffold. Tetrahedron, 72(11), 1475-1481. --INVALID-LINK--
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. --INVALID-LINK--
-
Hamza, D., & Weaver, R. (2004). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2004(11), 1947-1949. --INVALID-LINK--
-
Wipf, P., & Kerekes, A. D. (2003). Total Synthesis of the Enantiomer of the Marine Metabolite Hennoxazole A. The Journal of Organic Chemistry, 68(23), 8919-8929.
-
Organic Syntheses. (2014). GEM-DIFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE. --INVALID-LINK--
-
Vincent, S. P., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264-5279. --INVALID-LINK--
-
Kee, C. W., et al. (2014). Selective fluorination of alkyl C–H bonds via photocatalysis. Chemical Communications, 50(56), 7514-7517. --INVALID-LINK--
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6,6-difluorospiro[3.3]heptane-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis of this valuable building block. As a conformationally restricted isostere of gem-difluorocycloalkanes, this compound is of significant interest in medicinal chemistry for its potential to improve the physicochemical properties of drug candidates.[1] This guide will address common challenges and provide practical, field-proven solutions.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low Yield in the Formation of the Spiro[3.3]heptane Core
Question: I am experiencing a low yield during the double alkylation of a malonate diester with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to form the spiro[3.3]heptane core. What are the likely causes and how can I improve the yield?
Probable Causes & Solutions:
-
Inefficient Deprotonation of the Malonate: The initial deprotonation of the malonate is critical for the subsequent nucleophilic attack.
-
Solution: Ensure the use of a strong, non-nucleophilic base like sodium hydride (NaH). Use a fresh, high-purity batch of NaH. The reaction should be carried out under strictly anhydrous conditions, as any moisture will quench the base. Consider using a 60% dispersion of NaH in mineral oil and washing it with dry hexanes prior to use to remove the oil.[1]
-
-
Suboptimal Reaction Temperature: The temperature profile of the reaction is crucial for both the deprotonation and the alkylation steps.
-
Solution: Perform the initial deprotonation at 0 °C to control the exothermic reaction. After the addition of the malonate, the reaction mixture should be slowly heated to ensure complete deprotonation before adding the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. The subsequent cyclization often requires higher temperatures, typically around 120 °C, to drive the reaction to completion.[1]
-
-
Purity of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane: Impurities in the electrophile can lead to side reactions and lower yields.
-
Solution: Purify the 1,1-bis(bromomethyl)-3,3-difluorocyclobutane by vacuum distillation before use. Confirm its purity by NMR spectroscopy.
-
-
Solvent Choice: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
-
Solution: Anhydrous dimethylformamide (DMF) is a common and effective solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[1] Ensure the DMF is of high purity and thoroughly dried.
-
Issue 2: Incomplete Deoxofluorination of the Precursor Ketone
Question: I am struggling to achieve complete conversion of methyl 6-oxospiro[3.3]heptane-2-carboxylate to the corresponding difluoro compound. What are the best reagents and conditions for this transformation?
Probable Causes & Solutions:
-
Choice of Fluorinating Agent: The reactivity of the fluorinating agent is paramount for this transformation.
-
Solution: Diethylaminosulfur trifluoride (DAST) is a commonly used nucleophilic fluorinating agent for converting ketones to gem-difluorides.[2] However, for less reactive ketones, more potent reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) may be necessary.[2] Deoxo-Fluor® is also more thermally stable than DAST.[2]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Deoxofluorination reactions are often performed at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times or excessively high temperatures can lead to decomposition of the starting material or product.
-
-
Substrate Purity: Impurities in the keto-ester can interfere with the fluorination reaction.
-
Solution: Ensure the methyl 6-oxospiro[3.3]heptane-2-carboxylate is highly pure before subjecting it to fluorination. Purification by column chromatography may be necessary.
-
Issue 3: Difficulty in the Saponification and Decarboxylation Steps
Question: I am facing challenges with the hydrolysis of the diester to the dicarboxylic acid and the subsequent thermal decarboxylation to obtain the final product. What are the key factors for success in these steps?
Probable Causes & Solutions:
-
Incomplete Saponification: The hydrolysis of the sterically hindered diester can be sluggish.
-
Inefficient Decarboxylation: The thermal decarboxylation requires a sufficiently high temperature to proceed efficiently.
-
Solution: The crude dicarboxylic acid can be thermally decarboxylated by heating it neat at a high temperature, for example, 220 °C.[3] The reaction is complete when the evolution of carbon dioxide ceases.[3] It is important to ensure the starting dicarboxylic acid is dry, as water can interfere with the process.
-
-
Purification of the Final Product: The final carboxylic acid may contain impurities from the previous steps.
-
Solution: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes. Alternatively, an acid-base extraction can be employed to remove neutral and basic impurities.[4][5] Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution). The aqueous layer containing the carboxylate salt is then acidified (e.g., with 10 M HCl) to precipitate the pure carboxylic acid, which can be extracted with an organic solvent.[1]
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II. Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: What are the main synthetic routes to this compound?
There are two primary strategies for the synthesis of this compound:
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Convergent Synthesis: This approach involves the construction of the spiro[3.3]heptane core from a pre-functionalized cyclobutane derivative. A common method is the double alkylation of a malonate diester with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1] This is followed by saponification and decarboxylation to yield the target carboxylic acid.[1] This method is often preferred for its scalability.[1]
-
Consecutive Synthesis: This strategy involves building the spirocyclic system first and then introducing the fluorine atoms. An example is the synthesis of methyl 6-oxospiro[3.3]heptane-2-carboxylate, followed by deoxofluorination to introduce the gem-difluoro group.[1] This route can be longer and less scalable.[1]
Q2: Are there alternative methods for constructing the spiro[3.3]heptane skeleton?
Yes, other methods for constructing the spiro[3.3]heptane framework include:
-
[2+2] Cycloadditions: This method involves the reaction of a ketene or keteniminium species with a methylenecyclobutane.[6][7] However, this approach can have limitations in terms of substrate scope and control over stereochemistry.[6]
-
Semipinacol Rearrangements: This involves the acid-mediated rearrangement of 1-cyclopropylcyclobutanols to form spiro[3.3]heptan-1-ones.[6]
Reaction Mechanisms and Reagents
Q3: Can you explain the mechanism of the deoxofluorination of a ketone using DAST?
The deoxofluorination of a ketone with DAST proceeds through a nucleophilic substitution mechanism. The oxygen atom of the ketone attacks the sulfur atom of DAST, leading to the formation of an intermediate thionium ion and a fluoride ion. The fluoride ion then attacks the carbocationic center, and subsequent elimination of sulfur dioxide and diethylamine yields the gem-difluoride.
Q4: What are the safety precautions when working with fluorinating agents like DAST and Deoxo-Fluor®?
DAST and Deoxo-Fluor® are corrosive and moisture-sensitive reagents that should be handled with extreme care in a well-ventilated fume hood. They can release toxic HF gas upon contact with water. DAST is also known to be thermally unstable and can detonate if heated above 90 °C.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Purification and Characterization
Q5: What are the best practices for purifying the final this compound?
The final product is a solid and can be purified by several methods:
-
Recrystallization: This is a common method for purifying solid carboxylic acids. Suitable solvent systems include ethyl acetate/hexanes or toluene/petroleum ether.[4]
-
Acid-Base Extraction: This is a highly effective method for removing neutral and basic impurities.[4][5] The procedure involves dissolving the crude acid in an organic solvent, extracting with an aqueous base, separating the aqueous layer, acidifying it to precipitate the pure acid, and then extracting the pure acid back into an organic solvent.[1]
-
Column Chromatography: While less common for the final acid, it can be used if other methods fail to provide sufficient purity. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be employed.
Q6: What are the expected spectroscopic data for this compound?
The structure of the final product can be confirmed by various spectroscopic techniques:
-
¹H NMR: Expect to see multiplets for the aliphatic protons of the spiro[3.3]heptane core. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show signals for the aliphatic carbons, the quaternary spiro carbon, the carbon bearing the carboxylic acid group, and the difluorinated carbon, which will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A singlet or a complex multiplet will be observed for the two equivalent fluorine atoms.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₀F₂O₂) should be observed.[8]
III. Experimental Protocols
Protocol 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate[1]
-
To a cold (0 °C) stirred suspension of NaH (60% dispersion in mineral oil) in anhydrous DMF, add diethyl malonate dropwise, maintaining the temperature at 0 °C.
-
Slowly heat the mixture to 60 °C.
-
Add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane dropwise.
-
Slowly heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound from the Dicarboxylate[1]
-
Dissolve diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate in methanol.
-
Add the methanolic solution to a stirred solution of NaOH in water.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Evaporate the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., t-BuOMe) to remove any unreacted starting material.
-
Acidify the aqueous layer with 10 M HCl to pH = 3.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and evaporate under reduced pressure to yield 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid.
-
Heat the crude dicarboxylic acid neat at an elevated temperature (e.g., reflux in pyridine) for 12 hours for decarboxylation.[1]
-
After cooling, dilute the residue with water, acidify with 10 M HCl to pH = 3, and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄ and evaporate under reduced pressure to give the final product.
IV. Visualizations
Synthetic Pathway
Caption: Convergent synthesis of this compound.
Troubleshooting Decision Tree: Low Yield in Spirocycle Formation
Caption: Decision tree for troubleshooting low yields in spirocycle formation.
V. References
-
Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. --INVALID-LINK--
-
Gicquel, M., et al. (2018). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Chemical Communications, 54(44), 5558-5561. --INVALID-LINK--
-
Saarinen, G. (2009). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. DiVA portal. --INVALID-LINK--
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, e202316781. --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. --INVALID-LINK--
-
ChemicalBook. (n.d.). 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid. ChemicalBook.com. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Organic-chemistry.org. --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.com. --INVALID-LINK--
-
ResearchGate. (2013). How can I purify carboxylic acid?. ResearchGate. --INVALID-LINK--
-
Chemspace. (n.d.). This compound. Chemspace.com. --INVALID-LINK--
References
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 3. prepchem.com [prepchem.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. This compound - C8H10F2O2 | CSSB00010725855 [chem-space.com]
optimizing reaction conditions for 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6,6-difluorospiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing a foundational understanding of the process.
What are the primary synthetic routes to this compound?
There are two main retrosynthetic approaches to constructing the 6,6-difluorospiro[3.3]heptane scaffold.[1]
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Route A: Deoxofluorination of a Ketone Precursor. This is a consecutive synthesis strategy that involves the deoxofluorination of a corresponding keto-ester, methyl 6-oxospiro[3.3]heptane-2-carboxylate.[2] However, this method has been noted to have limitations in terms of scalability and the diversity of functionalized derivatives that can be prepared.[2]
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Route B: Convergent Synthesis from a Difluorinated Precursor. A more recent and scalable approach utilizes a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1][2] This convergent strategy allows for the construction of a wide array of 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks on a multigram scale.[1][2][3]
Why is the spiro[3.3]heptane scaffold significant in drug discovery?
The spiro[3.3]heptane scaffold is a conformationally restricted isostere of gem-difluorocycloalkanes.[1][2][3] Its rigid, three-dimensional structure provides access to unique, non-planar chemical space, which is highly desirable in modern drug design.[4][5] The introduction of the gem-difluoromethylene unit can also act as a lipophilic bioisostere for a carbonyl group, potentially improving the physicochemical properties of drug-like molecules.[2]
What are the common reagents for the difluorination of the ketone precursor?
For the deoxofluorination of a ketone to a gem-difluoro group, several sulfur-based fluorinating agents are commonly employed:
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DAST (Diethylaminosulfur Trifluoride): A nucleophilic fluorinating reagent that is reactive towards ketones, typically under mild conditions (0 °C to room temperature).[6] However, DAST can be thermally unstable and may detonate if heated above 90 °C.[6]
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Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): This reagent has similar or, in some cases, superior reactivity to DAST and is more thermally stable.[6][7] It is effective for converting ketones to gem-difluorides.[7]
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Aminodifluorosulfinium Tetrafluoroborates: These reagents can be more selective than DAST and Deoxo-Fluor, producing fewer elimination byproducts.[7] They are also storage-stable and do not react violently with water.[7]
Electrophilic fluorinating agents like Selectfluor are also used for the fluorination of cyclic ketones, often proceeding via an enol intermediate.[8][9][10]
II. Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Cyclization Step to Form the Spiro[3.3]heptane Core
Question: I am experiencing a low yield during the formation of the spiro[3.3]heptane ring from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane and a malonate ester. What are the potential causes and how can I optimize this step?
Why it happens: The formation of the spiro[3.3]heptane core via double alkylation is a critical step. Low yields can result from incomplete reaction, side reactions, or suboptimal reaction conditions. The choice of base and solvent is crucial for promoting the desired bis-alkylation while minimizing side products.
How to solve it:
-
Reagent Stoichiometry: Ensure the appropriate stoichiometry of your reagents. For the reaction of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with diethyl malonate, an excess of the malonate and base is typically used.
-
Choice of Base and Solvent: Potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to be effective.[2] The reaction is typically heated to around 80 °C to drive it to completion.[2]
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A 12-hour reaction time at 80 °C has been reported to be successful.[2]
-
Purification: After the reaction, a proper work-up is essential. This usually involves dilution with water and extraction with an organic solvent like ethyl acetate.[2]
Problem 2: Incomplete Saponification and Decarboxylation
Question: The saponification of the diethyl ester to the diacid, followed by thermal decarboxylation to the final carboxylic acid, is not going to completion. How can I improve the efficiency of these steps?
Why it happens: Saponification requires a sufficient amount of base and adequate time to fully hydrolyze both ester groups. The subsequent thermal decarboxylation needs a high enough temperature to efficiently remove one of the carboxylic acid groups.
How to solve it:
-
Saponification:
-
Use a sufficient excess of a strong base like sodium hydroxide (NaOH). A 4-fold molar excess of NaOH in a methanol/water solvent system at room temperature for 12 hours has been shown to be effective for complete saponification.[2]
-
Ensure proper mixing to facilitate the reaction.
-
After the reaction, the methanol is typically removed under reduced pressure before acidification.[2]
-
-
Decarboxylation:
-
Thermal decarboxylation of the resulting 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid is typically carried out in a high-boiling solvent like pyridine.[2]
-
Refluxing in pyridine for 12 hours has been reported to give a high yield of the desired this compound.[2] For the non-fluorinated analogue, heating the neat diacid at 220 °C for 30 minutes has also been reported.[11]
-
Problem 3: Side Product Formation During Deoxofluorination of the Ketone Precursor
Question: I am attempting the deoxofluorination of methyl 6-oxospiro[3.3]heptane-2-carboxylate and observing significant side product formation, including what appears to be a vinyl fluoride. What causes this and how can it be minimized?
Why it happens: The reaction of ketones with sulfur-based fluorinating agents like DAST can sometimes lead to the formation of vinyl fluorides as byproducts.[12] This is often a result of elimination competing with the desired nucleophilic substitution.
How to solve it:
-
Choice of Fluorinating Agent: Consider using a more thermally stable and potentially more selective reagent like Deoxo-Fluor.[6][7] Aminodifluorosulfinium tetrafluoroborates are also reported to give less elimination byproduct compared to DAST and Deoxo-Fluor.[7]
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C) to favor the substitution pathway over elimination.[6]
-
Slow Addition of Reagent: Add the fluorinating agent dropwise to the solution of the ketone to maintain better control over the reaction and minimize local temperature increases.
-
Solvent: Dichloromethane (DCM) is a commonly used solvent for these reactions.[6]
Problem 4: Difficulty in Purifying the Final Carboxylic Acid
Question: I am having trouble purifying the final this compound. What are the recommended purification methods?
Why it happens: The final product is a carboxylic acid, which can be somewhat polar. Impurities from previous steps or side reactions can co-elute during chromatography.
How to solve it:
-
Extraction: After acidification of the carboxylate salt, thorough extraction with a suitable organic solvent like ethyl acetate is crucial.[2]
-
Crystallization: The crude product is often obtained as a solid.[2] Recrystallization from an appropriate solvent system can be a highly effective purification method.
-
Chromatography: If chromatography is necessary, silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed. The acidic nature of the product may cause tailing on silica gel; adding a small amount of acetic acid to the eluent can sometimes mitigate this.
III. Experimental Protocols and Data
Synthesis via Convergent Route
This section outlines the key steps for the synthesis of this compound starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate
A detailed protocol for a similar cyclization to form a cyanoester has been reported and can be adapted.[2]
| Parameter | Value |
| Starting Material | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane |
| Reagent | Diethyl malonate |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
Step 2: Saponification to 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid
| Parameter | Value |
| Starting Material | Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate |
| Reagent | Sodium Hydroxide (NaOH) |
| Solvent | Methanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
Step 3: Decarboxylation to this compound
| Parameter | Value |
| Starting Material | 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid |
| Solvent | Pyridine |
| Temperature | Reflux |
| Reaction Time | 12 hours |
| Reported Yield | 93%[2] |
Visualizing the Synthetic Workflow
Caption: Synthetic routes to this compound.
IV. References
-
Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane‐Derived Building Blocks. ChemRxiv. 1
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. 8
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Europe PMC. 2
-
Ketone to Difluoro - Common Conditions. Organic Chemistry Portal. 6
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. 9
-
Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Center for Biotechnology Information. 3
-
Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. 11
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Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. 7
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Sulfur-Based Fluorinating Agents. WordPress.com. 12
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Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. 10
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Overview of spiro[3.3]heptane synthesis. ResearchGate. 4
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Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Wiley Online Library. 5
References
- 1. researchgate.net [researchgate.net]
- 2. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 9. scispace.com [scispace.com]
- 10. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 11. prepchem.com [prepchem.com]
- 12. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification Strategies for 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Welcome to the technical support guide for the purification of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (CAS: 1419101-45-3).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic building block. The unique three-dimensional structure imparted by the spiro[3.3]heptane core, combined with the gem-difluoro group, makes this compound a compelling scaffold in modern drug discovery.[3][4][5]
Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. This guide provides in-depth, field-proven strategies, troubleshooting advice, and detailed protocols to address the specific challenges you may encounter during its purification.
Core Purification Principles
The primary purification strategies for this compound leverage its key chemical properties: the acidic carboxylic acid group and the unique characteristics conferred by its fluorinated, rigid scaffold. The most effective purification workflow typically involves a combination of acid-base extraction followed by crystallization. For particularly challenging impurity profiles, chromatographic methods may be necessary.
Purification Workflow Overview
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a practical, question-and-answer format.
Issue 1: Low or No Recovery After Acid-Base Extraction
Question: I performed an acid-base extraction, but upon acidification of the aqueous layer, I recovered very little or no solid product. What went wrong?
Answer: This is a frequent issue that can stem from several factors related to pH control and the extraction process itself.
| Possible Cause | Explanation & Causality | Solution |
| Incomplete Deprotonation | The pH of the aqueous base was not high enough to fully deprotonate the carboxylic acid, leaving a significant portion of the product in the organic layer. The pKa of a carboxylic acid must be well below the pH of the basic solution for efficient extraction.[6] | Use a 1-2 M solution of a strong base like NaOH instead of a weaker base like sodium bicarbonate (NaHCO₃) to ensure the pH is at least 2-3 units above the acid's pKa.[6] Check the pH of the aqueous layer after extraction; it should be distinctly basic (>11). |
| Incomplete Protonation | During the final acidification step, an insufficient amount of acid was added. The carboxylate salt remains dissolved in the aqueous layer if the pH is not low enough to protonate it back to the neutral, water-insoluble carboxylic acid.[7][8] | Add acid (e.g., 3-6 M HCl) dropwise while stirring until the pH is strongly acidic (pH 1-2). Use pH paper or a meter to confirm. Ensure the solution is well-mixed to prevent localized pH gradients. |
| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents or in the presence of surfactant-like impurities, can create a stable emulsion between the organic and aqueous layers, trapping the product.[9] | Prevention: Gently invert or swirl the separatory funnel instead of shaking vigorously. Resolution: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps break emulsions. Alternatively, filtering the emulsion through a pad of Celite® or glass wool can be effective.[9] |
| Product is Water-Soluble | While unlikely for this specific molecule, some highly functionalized or low molecular weight carboxylic acids can have appreciable water solubility even in their neutral form. | If the product does not precipitate upon acidification, perform a back-extraction. Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Combine the organic extracts, dry with Na₂SO₄ or MgSO₄, and evaporate the solvent.[6][10] |
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Caption: Decision tree for troubleshooting low recovery in acid-base extraction.
Issue 2: Product Precipitates as an Oil or Gummy Solid
Question: After acidifying the basic extract, my product came out as a sticky oil, not the expected crystalline solid. How can I solidify it?
Answer: Oiling out is common when impurities are present that depress the melting point or interfere with crystal lattice formation. Temperature control is also crucial.
| Possible Cause | Explanation & Causality | Solution |
| Residual Organic Solvent | Small amounts of the extraction solvent (e.g., DCM, Ether) may be dissolved in the aqueous layer and co-precipitate with the product, preventing proper crystallization. | Before acidification, place the aqueous layer on a rotary evaporator under reduced pressure for a few minutes to remove any residual volatile organic solvents. |
| Presence of Impurities | The most common cause. Synthethic precursors or byproducts can act as "eutectic" impurities, lowering the melting point of the mixture and hindering crystallization.[11] | Trituration: Add a poor solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, cold diethyl ether). Swirl or sonicate the mixture. The oil should slowly convert into a solid powder. Re-purification: Re-dissolve the oil in an organic solvent and repeat the acid-base extraction, ensuring clean separation of layers. |
| Supersaturation/Rapid Precipitation | Adding the acid too quickly or at room temperature can cause the product to crash out of solution as an amorphous solid or oil rather than forming an ordered crystal lattice. | Perform the acidification in an ice bath with vigorous stirring to control the rate of precipitation. If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a "seed" crystal from a previous pure batch can also be highly effective. |
Issue 3: Poor Separation During Column Chromatography
Question: I am trying to remove a stubborn impurity using flash chromatography, but it co-elutes with my product. What can I do?
Answer: Co-elution occurs when the impurity and the product have very similar polarities. To resolve this, you need to exploit other chemical differences, particularly the unique nature of the fluorinated scaffold.
| Possible Cause | Explanation & Causality | Solution |
| Insufficient Resolution on Silica | The impurity has a polarity very close to your product, making separation on standard silica gel difficult. | Optimize Mobile Phase: Use a shallower gradient or run the column isocratically with a finely tuned solvent system (e.g., 25% Ethyl Acetate in Hexanes vs. 30%). Adding a small amount of acetic or formic acid (~0.5%) to the mobile phase can improve peak shape for carboxylic acids by suppressing deprotonation on the silica surface. |
| Similar Polarity of Impurities | Standard C18 or silica columns separate primarily based on polarity/hydrophobicity. Fluorinated molecules can exhibit unique interactions that these phases do not exploit.[12] | Change Stationary Phase: Switch to a column with a different selectivity. For fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated phase column can provide dramatically different selectivity.[13][14] These phases separate based on dipole-dipole, π-π, and specific fluorous-fluorous interactions, which can resolve compounds that co-elute on standard phases.[13][15] |
| Compound Degradation on Silica | Some compounds are sensitive to the acidic nature of standard silica gel and can streak or decompose during chromatography.[16] | Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If it is unstable, consider using deactivated (neutral) silica or alumina. Alternatively, a different purification method like crystallization might be better. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound? A1: Based on common synthetic routes, potential impurities include:
-
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid: A common precursor that is decarboxylated to the final product.[3] Incomplete decarboxylation will leave this di-acid as an impurity. It can be readily removed by acid-base extraction due to its different acidity and solubility.
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include diethyl malonate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, or pyridine used in the decarboxylation step.[3]
-
Solvents: Residual high-boiling solvents from the reaction or workup, such as DMF or pyridine.
Q2: What is a good starting point for recrystallizing the purified product? A2: A good solvent system for recrystallization should dissolve the compound when hot but have poor solubility when cold.[17] For this compound, start with a mixed solvent system. A common choice is an ethyl acetate/hexanes or toluene/hexanes mixture. Dissolve the solid in a minimal amount of the hot "good" solvent (EtOAc or toluene) and then slowly add the "poor" solvent (hexanes) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly to form high-purity crystals.
Q3: How can I reliably confirm the purity of my final product? A3: A combination of techniques is essential for confirming purity:
-
¹H and ¹⁹F NMR: This is the most powerful tool. Proton NMR will confirm the structure of the spirocyclic core, while ¹⁹F NMR is highly sensitive to the fluorine environment and can easily detect fluorinated impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides both a retention time and a mass-to-charge ratio. This can confirm the molecular weight of the product and detect non-fluorinated or other impurities that may not be visible by ¹⁹F NMR.
-
Melting Point: A sharp melting point close to the literature value (e.g., 46-47°C) is a good indicator of high purity.[3] Impurities will typically cause the melting point to broaden and become depressed.
Q4: Are there any special handling considerations for fluorinated compounds? A4: Yes. While this compound itself is not exceptionally hazardous, be aware of potential issues. Some fluorinated compounds can be volatile, so always handle them in a well-ventilated fume hood.[12] A significant issue in trace analysis is background contamination from lab equipment made of fluoropolymers like PTFE (Teflon®), such as tubing or vials, which can leach fluorinated compounds.[18]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of ethyl acetate or diethyl ether).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add 100 mL of 2 M NaOH solution. Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure. Do not shake vigorously to avoid emulsions. [9]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, extract the remaining organic layer again with another 50 mL of 2 M NaOH. Combine this aqueous extract with the first one. The desired product is now in the combined aqueous layers as its sodium salt. The organic layer containing neutral impurities can be set aside.
-
Acidification & Precipitation: Place the combined aqueous extracts in an ice bath and stir with a magnetic stir bar. Slowly add 6 M HCl dropwise. The product will begin to precipitate as a white solid. Continue adding HCl until the solution is strongly acidic (pH 1-2, verified with pH paper).
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.
-
Drying: Leave the solid under vacuum to air dry for 30 minutes, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at low heat (<40°C).
Protocol 2: Recrystallization for Final Polishing
This protocol is for enhancing the purity of the solid obtained from extraction.
-
Solvent Selection: Place a small amount of the solid (~50 mg) in a test tube and test its solubility in various solvents (e.g., Toluene, Ethyl Acetate, Hexanes, Methanol) to find a suitable system where it is soluble when hot and insoluble when cold. A Toluene/Hexanes system is a good starting point.
-
Dissolution: Place the bulk solid (e.g., 5 g) in an Erlenmeyer flask. Add the "good" solvent (Toluene) in small portions while heating the mixture gently on a hotplate until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (Hexanes) dropwise until the solution remains faintly cloudy (turbid). Add a drop or two of the hot "good" solvent (Toluene) to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them thoroughly under vacuum.
References
- 1. 6,6-Difluoro-spiro 3.3 heptane-2-carboxylic acid AldrichCPR 1419101-45-3 [sigmaaldrich.com]
- 2. 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid | 1419101-45-3 [chemicalbook.com]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. vernier.com [vernier.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification [chem.rochester.edu]
- 17. shyzchem.com [shyzchem.com]
- 18. benchchem.com [benchchem.com]
overcoming low yields in the preparation of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Technical Support Center: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this valuable building block. This guide provides in-depth, experience-based solutions to common problems, structured in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most robust and frequently cited method is a convergent synthesis that begins with the double alkylation of a malonate ester with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[1][2] This is followed by hydrolysis of the resulting tetraester to a dicarboxylic acid, and finally, a thermal decarboxylation to yield the target molecule.[1] This multi-step process, while reliable, has several stages where yields can be compromised.
Q2: Why is the spiro[3.3]heptane scaffold important in drug discovery?
The spiro[3.3]heptane motif is a conformationally restricted bioisostere for commonly used groups like cyclohexane or gem-dimethyl groups.[3] Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to improved binding affinity and selectivity for biological targets. The addition of the gem-difluoro group further modulates electronic properties and metabolic stability, making it a highly sought-after scaffold in medicinal chemistry.
Q3: What are the primary precursors for this synthesis, and what are the critical quality considerations?
The key precursors are 1,1-bis(bromomethyl)-3,3-difluorocyclobutane and a malonate ester, typically diethyl malonate.
-
1,1-bis(bromomethyl)-3,3-difluorocyclobutane: The purity of this electrophile is paramount. Impurities can lead to side reactions and difficult purifications. It is advisable to source this material from a reputable supplier or purify it by distillation before use.
-
Diethyl Malonate & Base: Diethyl malonate should be dry, and the base used for deprotonation (e.g., sodium ethoxide, sodium hydride) must be anhydrous. The presence of water can quench the enolate and hydrolyze the ester, reducing the efficiency of the crucial C-C bond formation.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues that can lead to diminished yields. Each problem is analyzed for its root cause, and actionable solutions are provided.
Problem 1: Low Yield in the Initial Cyclization Step (Formation of Diethyl 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylate)
Symptoms:
-
Complex mixture of products observed by TLC or GC-MS.
-
Significant amount of unreacted diethyl malonate or 1,1-bis(bromomethyl)-3,3-difluorocyclobutane remaining.
-
Isolation of mono-alkylated intermediates.
Root Cause Analysis:
The formation of the spirocyclic diester is a tandem dialkylation reaction. Inefficient deprotonation of the malonate, slow reaction kinetics, or side reactions of the electrophile can severely impact the yield.
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Moisture is detrimental. Dry all glassware thoroughly. Use anhydrous solvents and fresh, high-quality base.
-
Optimize Base and Solvent System: Sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is highly effective for generating the malonate enolate.
-
Protocol: Cyclization using NaH in DMF
-
To a stirred suspension of NaH (2.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add diethyl malonate (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.05 equivalents) in anhydrous DMF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.[1]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying, and concentrating under reduced pressure.
-
-
-
Consider a Phase-Transfer Catalyst (PTC): For reactions with bases like K₂CO₃, a PTC such as tetrabutylammonium bromide (TBAB) can enhance the reaction rate by facilitating the transport of the enolate into the organic phase.
Caption: Troubleshooting flowchart for the cyclization step.
Problem 2: Incomplete Saponification and Decarboxylation
Symptoms:
-
Low yield of the final carboxylic acid after the heating step.
-
Presence of the intermediate dicarboxylic acid in the final product.
-
Product is a sticky solid or oil instead of the expected crystalline solid.
Root Cause Analysis:
This two-part stage involves first the complete hydrolysis of the two ester groups, followed by the thermal decarboxylation of one of the resulting carboxylic acid groups. Incomplete hydrolysis leads to a mixture that is difficult to decarboxylate cleanly. Conversely, the decarboxylation may require specific conditions of temperature and time to proceed to completion without causing degradation.
Solutions & Protocols:
-
Ensure Complete Saponification: The hydrolysis must be driven to completion. Using a strong base like NaOH in a water/methanol mixture is effective.[1]
-
Protocol: Saponification to Dicarboxylic Acid
-
Dissolve the crude diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate in methanol.
-
Add an aqueous solution of NaOH (4.0 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours or gently reflux for 2-3 hours until TLC analysis shows complete consumption of the starting ester.
-
Remove methanol under reduced pressure.
-
Acidify the remaining aqueous solution carefully with concentrated HCl to pH 2-3.
-
Extract the dicarboxylic acid product with ethyl acetate. Dry the organic layers and evaporate the solvent to yield 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid.
-
-
-
Optimize Thermal Decarboxylation: The decarboxylation of the intermediate diacid is typically achieved by heating under neat conditions or in a high-boiling solvent like pyridine.[1]
-
Protocol: Thermal Decarboxylation
-
Place the dry 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid in a round-bottom flask equipped with a reflux condenser or an outlet to a bubbler.
-
Heat the solid in an oil bath to 190-220 °C. For a non-fluorinated analogue, heating at 220 °C for 30 minutes is reported to be effective.[4]
-
The reaction is complete when the evolution of CO₂ gas ceases.
-
Cool the flask to room temperature. The product, this compound, should solidify upon cooling. It can be purified further by recrystallization if necessary.
-
-
Alternative in Pyridine: Refluxing the dicarboxylic acid in pyridine for 12 hours is also an effective method that can proceed at a lower temperature than neat heating.[1]
-
Caption: Overall synthetic workflow for the target molecule.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for each major step, based on literature precedents.[1]
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization | NaH, Diethyl Malonate | DMF | 80 | 12 | ~85-90% |
| 2. Saponification | NaOH | MeOH / H₂O | Room Temp | 12 | >95% (crude) |
| 3. Decarboxylation | None (neat) or Pyridine | Neat or Pyridine | 190-220 or Reflux | 0.5-12 | ~90-95% |
References
troubleshooting side reactions in the fluorination of spiro[3.3]heptanes
Welcome to the technical support hub for the fluorination of spiro[3.3]heptane scaffolds. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, three-dimensional motif into their target molecules. The inherent ring strain and unique topology of the spiro[3.3]heptane core, while desirable for exploring new chemical space, can present specific challenges during synthetic manipulations, particularly fluorination.
This guide provides in-depth, field-proven insights into troubleshooting common side reactions. Our approach is not just to offer solutions, but to explain the mechanistic rationale behind them, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental outcomes you may be encountering. Each question is designed to reflect a real-world laboratory challenge.
Question 1: "I'm attempting a deoxofluorination of a hydroxyl-substituted spiro[3.3]heptane using DAST, but I'm observing a complex mixture of products with different retention times, many of which appear to be isomers of my desired product. What is happening?"
This is a classic and frequently encountered issue when fluorinating strained carbocyclic systems. The observation of multiple isomeric products strongly suggests that you are experiencing skeletal rearrangements mediated by carbocationic intermediates.
Root Cause Analysis:
The fluorination of alcohols with reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® proceeds through the formation of an activated alkoxyaminosulfur difluoride intermediate.[1] Departure of this leaving group can generate a carbocation, particularly at a secondary or tertiary center. The high ring strain of the spiro[3.3]heptane scaffold makes it susceptible to strain-releasing rearrangements.[2][3] The generated carbocation can undergo a rapid Wagner-Meerwein or semipinacol-type rearrangement, where an adjacent carbon-carbon bond migrates to the cationic center, leading to a more stable carbocation and a rearranged carbon skeleton before fluoride capture can occur.[4][5]
Troubleshooting Protocol:
Your primary goal is to minimize the lifetime of the carbocationic intermediate or to avoid its formation altogether by promoting a more concerted SN2-like mechanism.
-
Lower the Reaction Temperature:
-
Action: Start the reaction at -78 °C and allow it to warm slowly. Many standard protocols suggest 0 °C to room temperature, but for strained systems, this is often too high.[6]
-
Rationale: Lower temperatures disfavor the higher activation energy pathway of rearrangement relative to direct fluoride attack.
-
-
Change the Fluorinating Reagent:
-
Action: Switch from DAST or Deoxo-Fluor to a reagent known to favor substitution over elimination and rearrangement, such as PyFluor™ or PhenoFluor™.[7][8][9] These reagents often provide higher selectivity for the desired SN2 pathway.[8]
-
Rationale: Reagents like PyFluor have been shown to produce significantly fewer side products in the fluorination of strained, cyclic alcohols.[7][10] Their different activation mechanism can lead to a more controlled reaction with a less "free" carbocation.
-
-
Solvent Modification:
-
Action: Use a less polar, non-coordinating solvent like toluene or hexane instead of dichloromethane (DCM).
-
Rationale: Polar solvents can stabilize carbocationic intermediates, prolonging their lifetime and increasing the probability of rearrangement. A less polar environment can favor a more concerted SN2 mechanism.
-
-
Use of Additives:
-
Action: Consider adding a fluoride source with a non-coordinating cation, such as anhydrous tetrabutylammonium fluoride (TBAF), in conjunction with a milder activating agent.
-
Rationale: Increasing the concentration of nucleophilic fluoride can accelerate the capture of the intermediate before it has time to rearrange.
-
Question 2: "My reaction with an electrophilic fluorinating agent like Selectfluor® on an unsubstituted C-H bond of the spiro[3.3]heptane core is sluggish and gives poor regioselectivity. How can I improve this?"
Direct C(sp³)–H fluorination is a significant challenge due to the high bond dissociation energy of C-H bonds. Achieving selectivity on a scaffold like spiro[3.3]heptane, which has multiple secondary C-H bonds, requires careful optimization.
Root Cause Analysis:
Electrophilic fluorinating agents like Selectfluor® are often used for fluorinating electron-rich centers.[11] Their reaction with unactivated C(sp³)–H bonds typically proceeds via a radical mechanism, often initiated by photoredox catalysis or other methods.[12][13] The lack of selectivity arises because the stability differences between the possible secondary radical intermediates on the spiro[3.3]heptane ring are minimal. Sluggishness is due to the high energy barrier for hydrogen atom abstraction (HAT).
Troubleshooting Protocol:
Improving selectivity requires introducing an element of control over which C-H bond is activated.
-
Introduce a Directing Group:
-
Action: If your synthetic route allows, temporarily install a directing group on the spiro[3.3]heptane scaffold. Ligands can then be used to direct a transition-metal catalyst (e.g., palladium) to a specific C-H bond.[14][15]
-
Rationale: This is the most powerful strategy for achieving high regioselectivity in C-H functionalization. The catalyst is brought into proximity with a specific C-H bond, dramatically lowering the activation energy for its cleavage over others.
-
-
Optimize Radical Initiation:
-
Action: If a directing group strategy is not feasible, screen different HAT catalysts and initiation conditions. For example, compare different photoredox catalysts or explore electrochemical methods.
-
Rationale: Different HAT catalysts can exhibit subtle substrate-dependent selectivities. For instance, some catalysts may be more sensitive to steric hindrance than others, potentially allowing for differentiation between the C-H bonds on the spiro[3.3]heptane core.[16]
-
-
Substrate Modification:
-
Action: Analyze the electronic and steric environment of your substrate. If it contains other functional groups, they may already be influencing the reactivity of adjacent C-H bonds.
-
Rationale: Electron-withdrawing groups can deactivate nearby C-H bonds to radical abstraction, while steric bulk can shield certain positions. This inherent bias can sometimes be exploited to achieve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of fluorinating reagents for spiro[3.3]heptanes, and how do I choose?
A: The choice of reagent is critical and depends on your starting material.
-
Nucleophilic Deoxofluorinating Reagents: (e.g., DAST, Deoxo-Fluor®, PyFluor™). These are used to replace hydroxyl groups with fluorine.[6] For strained systems like spiro[3.3]heptanes, reagents that minimize carbocationic rearrangements are preferred. PyFluor™ is often a superior choice to DAST for minimizing side reactions. [7][8]
-
Electrophilic Fluorinating Reagents: (e.g., Selectfluor®, NFSI). These are used to fluorinate nucleophilic carbons, such as enolates, or for C-H fluorination via radical pathways.[11] Selectfluor® is a common choice for its stability and ease of handling. [13]
Comparison of Common Deoxofluorinating Reagents
| Reagent | Typical Use | Key Advantages | Common Side Reactions on Strained Systems | Safety Considerations |
| DAST | Deoxofluorination | Widely used, commercially available | High risk of rearrangement & elimination [1][8] | Thermally unstable; can decompose explosively above 90°C.[6] |
| Deoxo-Fluor® | Deoxofluorination | More thermally stable than DAST | Rearrangement & elimination still common | Safer alternative to DAST but still requires care. |
| PyFluor™ | Deoxofluorination | Significantly reduces elimination , stable, crystalline solid | Lower propensity for rearrangement | Good thermal and chemical stability.[7][8] |
| PhenoFluor™ | Deoxofluorination | High chemoselectivity, tolerates many functional groups | Less data on highly strained alkanols, but generally low side reactions[9] | Crystalline, non-explosive solid.[9] |
Q2: Can the spiro[3.3]heptane ring itself open during fluorination?
A: Yes, ring-opening is a potential side reaction, especially under strongly acidic conditions.
-
Mechanism: The four-membered rings of the spiro[3.3]heptane are highly strained. If a strong Lewis acid is used or generated in situ (e.g., from the decomposition of some fluorinating reagents), it can coordinate to the molecule and promote the cleavage of a C-C bond to relieve strain, leading to a rearranged, monocyclic carbocation.[2][17][18]
-
Prevention: Avoid strong Lewis acids unless a rearrangement is desired. Use buffered conditions where possible. If using a reagent like DAST, which can generate HF, running the reaction at low temperatures and for the minimum time necessary can help suppress acid-catalyzed ring-opening.
Q3: My starting material is a ketone on the spiro[3.3]heptane core. Can I convert the C=O to a CF₂ group?
A: Yes, this is a common transformation. Reagents like DAST or Deoxo-Fluor® are capable of converting ketones to geminal difluorides.[1] However, be aware of the potential for rearrangement if the reaction conditions promote enolization followed by protonation at an alternative site, leading to a carbocation that can rearrange. For sensitive substrates, this transformation often requires careful optimization of reaction time and temperature to prevent degradation or rearrangement of the spirocyclic core.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical C(sp3)–H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective Pd-Catalysed Nucleophilic C(sp3)–H (Radio)fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Navigating the Nuances of 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid Derivatives
Welcome to the dedicated technical support center for 6,6-difluorospiro[3.3]heptane-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the stability and handling of these unique building blocks. The spiro[3.3]heptane scaffold offers a rigid, three-dimensional structure that is increasingly sought after in medicinal chemistry to escape the "flatland" of traditional aromatic rings, often improving physicochemical properties.[1][2] However, the inherent ring strain and the presence of the gem-difluoro group introduce specific stability considerations that require careful management in experimental workflows.
This resource is structured to address the practical challenges you may encounter, moving from general handling and storage to specific issues in synthesis and analysis. Our goal is to empower you with the knowledge to anticipate and resolve stability-related issues, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this molecule arise from two of its structural features:
-
Ring Strain: The spiro[3.3]heptane core, consisting of two fused cyclobutane rings, possesses significant ring strain.[3] While this rigidity is desirable for conformational restriction in drug design, it can also be a driving force for ring-opening reactions under harsh conditions (e.g., strong acids, bases, or high temperatures).
-
Gem-difluoro Group: The C-F bond is very strong, making the gem-difluoro group itself quite stable. However, its strong electron-withdrawing nature can influence the reactivity of the adjacent carbons and the overall electronic properties of the molecule.
-
Carboxylic Acid Functionality: Like all carboxylic acids, it can undergo typical reactions such as decarboxylation, especially at elevated temperatures, although the spirocyclic structure provides some stability.
Q2: How should I properly store this compound and its derivatives?
A2: Proper storage is crucial to maintain the integrity of these compounds. We recommend the following:
| Storage Condition | Recommendation | Rationale |
| Temperature | Room temperature is generally acceptable for short-term storage.[4][5] For long-term storage, refrigeration (2-8 °C) is recommended. | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric moisture and oxygen, which could potentially participate in degradation reactions over long periods. |
| Container | Use a tightly sealed, amber glass vial or a fluorinated high-density polyethylene (FHDPE) container. | This protects the compound from light and moisture. Standard HDPE containers may be unsuitable as leaching of perfluorinated compounds from such containers has been observed.[6][7][8] |
| Purity | Ensure the compound is free from residual acids or bases from its synthesis. | Catalytic amounts of impurities can accelerate decomposition. |
Stability in Solution and Reactions
Q3: Is this compound stable in common organic solvents?
A3: Yes, it is generally stable in common anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) at room temperature. Protic solvents like methanol and ethanol are also generally acceptable, but prolonged storage in these solvents is not recommended due to the possibility of slow esterification, especially in the presence of acidic impurities.
Q4: What is the stability of this compound under acidic and basic conditions?
A4:
-
Acidic Conditions: While stable to mild aqueous acid (e.g., 1M HCl) during workup, prolonged exposure to strong, hot acids should be avoided. The high ring strain of the spiro[3.3]heptane system could make it susceptible to acid-catalyzed ring-opening or rearrangement reactions, though this is less likely than with more strained systems like bicyclo[1.1.0]butanes.
-
Basic Conditions: The compound is stable to mild inorganic bases (e.g., NaHCO₃, K₂CO₃) and organic amine bases (e.g., triethylamine, DIPEA) at room temperature, which are commonly used in reactions like amide couplings. However, strong, hot aqueous bases (e.g., refluxing NaOH) could potentially lead to degradation, although successful saponification of related diesters with NaOH suggests a degree of stability.[9]
Q5: What is the thermal stability of this compound? Can I heat my reactions?
A5: The compound exhibits good thermal stability for most standard organic reactions. For instance, the synthesis of the carboxylic acid itself involves refluxing in pyridine for 12 hours, indicating stability at elevated temperatures for extended periods.[9] However, excessively high temperatures (>200 °C) may induce decarboxylation, a common reaction for carboxylic acids.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a primary application for this compound. Due to its steric bulk around the carboxylic acid, researchers may encounter challenges.
Issue 1: Low or No Yield of Amide Product
Potential Cause 1: Inefficient Carboxylic Acid Activation
The steric hindrance of the spiro[3.3]heptane scaffold can slow down the formation of the activated ester intermediate.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: For sterically hindered acids, more potent coupling reagents are often required. Consider moving from standard carbodiimides like EDC to uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP).[10] For particularly challenging couplings, in situ formation of the acyl fluoride has proven effective.[1][11]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and base (if applicable) to stir together for 15-30 minutes before adding the amine. This ensures the formation of the activated species.
-
Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically demanding substrates.
-
Potential Cause 2: Steric Hindrance from the Amine Coupling Partner
If both the carboxylic acid and the amine are sterically hindered, the reaction rate can be dramatically reduced.
-
Troubleshooting Steps:
-
Extended Reaction Time: Monitor the reaction over a longer period (24-48 hours).
-
Acyl Fluoride Method: Converting the carboxylic acid to its acyl fluoride can be particularly advantageous as the acyl fluoride is less sterically demanding than many other activated intermediates.[11]
-
Alternative Synthetic Routes: In extreme cases, consider alternative methods for amide bond formation that do not rely on traditional coupling reagents, such as the addition of a Grignard reagent to an isocyanate.[12][13][14]
-
Issue 2: Formation of Side Products
Potential Cause 1: Epimerization (if chiral centers are present)
While the parent acid is achiral, derivatives may contain stereocenters.
-
Troubleshooting Steps:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization when used with carbodiimide coupling reagents.
-
Reagent Choice: Phosphonium salt reagents like PyBOP are known to be effective in minimizing epimerization.
-
Potential Cause 2: Reaction of Amine with Coupling Reagent
With some coupling reagents, particularly uronium/aminium salts, the amine can react with the reagent to form a guanidinium byproduct.
-
Troubleshooting Steps:
-
Order of Addition: Always pre-activate the carboxylic acid before adding the amine. This minimizes the concentration of free coupling reagent when the amine is present.
-
Experimental Protocols
Protocol 1: Standard Amide Coupling using HATU
This protocol is a good starting point for most primary and secondary amines.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[15]
Protocol 2: Analysis of Purity and Detection of Degradation
A robust analytical method is essential for confirming the purity of your starting material and products, and for identifying any potential degradation.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Monitor at 210 nm and 254 nm, and use electrospray ionization (ESI) in both positive and negative modes. The parent carboxylic acid will be readily observed in negative ion mode.
-
-
¹⁹F NMR Spectroscopy:
-
This is a highly sensitive technique for detecting any changes to the gem-difluoro group. The parent acid typically shows a single signal in the ¹⁹F NMR spectrum. The appearance of new signals could indicate degradation involving the difluorocyclobutane ring.
-
Visualizing Workflows
Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low-yielding amide coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,6-Difluoro-spiro 3.3 heptane-2-carboxylic acid AldrichCPR 1419101-45-3 [sigmaaldrich.com]
- 5. 6,6-Difluoro-spiro 3.3 heptane-2-carboxylic acid AldrichCPR 1419101-45-3 [sigmaaldrich.com]
- 6. pfascentral.org [pfascentral.org]
- 7. bppolymers.com [bppolymers.com]
- 8. researchgate.net [researchgate.net]
- 9. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. chimia.ch [chimia.ch]
- 13. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Reactions Involving 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid
Welcome to the technical support center dedicated to navigating the complexities of coupling reactions with 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, conformationally restricted building block into their synthetic workflows. Here, we address common challenges and provide advanced troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve higher yields.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section covers fundamental aspects of this compound that are critical for successful reaction design.
Q1: What are the key structural features of this compound that affect its reactivity in coupling reactions?
This molecule presents a unique combination of steric and electronic challenges.
-
Steric Hindrance: The spiro[3.3]heptane core is a rigid, three-dimensional structure that imparts significant steric bulk around the carboxylic acid functional group.[1][2] This bulk can physically obstruct the approach of coupling reagents and nucleophiles (like amines), slowing down reaction rates and often leading to incomplete conversions with standard protocols.[1]
-
Electronic Effects: The gem-difluoro group at the 6-position is strongly electron-withdrawing. This inductive effect can influence the reactivity of the entire molecule, including the acidity of the carboxylic acid proton and the electrophilicity of the carbonyl carbon upon activation.[3][4]
Q2: I am planning a multi-step synthesis. What are the primary challenges I should anticipate when using this acid?
The main hurdles you will likely encounter are low yields and slow or stalled reactions, particularly in amide bond formation.[5] Standard coupling conditions that work well for simpler carboxylic acids often fail or require extensive optimization for this substrate due to the pronounced steric hindrance.[1][6] Preparing for these challenges by selecting more potent reagents and appropriate conditions from the outset can save significant time and resources.
Section 2: Troubleshooting Guide - Amide Coupling Reactions
Amide bond formation is one of the most common applications for this carboxylic acid. This section provides a systematic approach to overcoming the difficulties associated with this transformation.
Q3: My standard amide coupling protocol (e.g., EDC/HOBt, DCC/DMAP) is failing or giving low yields. What should I try first?
When standard carbodiimide-based methods are ineffective, the primary issue is almost always the failure to efficiently generate the activated ester due to steric hindrance. The first and most effective step is to switch to a more powerful class of coupling reagents, such as uronium or phosphonium salts.[2] These reagents are designed to activate even highly hindered carboxylic acids.
Table 1: Comparison of Coupling Reagents for Hindered Substrates
| Reagent Class | Example(s) | Base | Common Solvents | Key Advantages & Considerations |
|---|---|---|---|---|
| Uronium Salts | HATU, HBTU, COMU | DIPEA, TEA | DMF, NMP, DCM | Highly efficient and fast-acting. HATU is often the first choice for difficult couplings. Byproducts are generally water-soluble, simplifying workup.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA, TEA | DMF, DCM | Excellent for sterically demanding couplings and known to suppress racemization.[9] PyBOP does not generate the carcinogenic byproduct HMPA, unlike the original BOP reagent.[9] |
Below is a workflow to guide your troubleshooting process for low-yielding amide coupling reactions.
Caption: Troubleshooting workflow for low amide coupling yield.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound.
-
Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM.
-
Pre-activation: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), followed by HATU (1.1-1.2 eq.).[5]
-
Stir: Allow the mixture to stir at room temperature for 15-30 minutes. You should have a clear, homogenous solution as the activated ester forms.
-
Amine Addition: Add the amine partner (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. For this hindered system, reactions may require 4-24 hours. If the reaction is sluggish, gentle heating (40-50°C) can be beneficial.
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Q4: I'm still seeing low conversion even with HATU. What is the next logical step?
If powerful uronium reagents are insufficient, the activation energy barrier is exceptionally high. The next strategy is to convert the carboxylic acid into a more potent, highly reactive electrophile, such as an acyl fluoride or acid chloride .[3] Acyl fluorides are particularly effective for extremely hindered couplings because the small size of the fluorine atom minimizes steric clash during the nucleophilic attack by the amine.[6][10]
Caption: Activation of carboxylic acids for amide coupling.
Protocol 2: In Situ Generation of Acyl Fluoride for Hindered Coupling
This protocol uses a modern fluorinating agent to generate the highly reactive acyl fluoride intermediate in situ.[6][10]
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM or MeCN.
-
Reagent Addition: Add a suitable base (e.g., DIPEA or 2,4,6-collidine, 2.5 eq.).
-
Fluorinating Agent: Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (a solid, crystalline alternative) (1.2 eq.) and stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.1 eq.) to the solution containing the newly formed acyl fluoride.
-
Reaction & Work-up: Monitor the reaction, which may require elevated temperatures (reflux in DCM) or extended reaction times (12-24 hours).[10] Work-up is similar to Protocol 1.
Section 3: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling Reactions
Directly using a carboxylic acid in cross-coupling is challenging. A more reliable approach involves converting the acid into a suitable coupling partner, such as an organohalide or an organoboron reagent. A published multigram synthesis of derivatives confirms this is a viable strategy.[11]
Q5: Can this carboxylic acid be used directly in Suzuki or Sonogashira reactions?
Direct decarboxylative cross-coupling is an advanced technique that often requires specialized photocatalytic or metallaphotoredox conditions and may not be broadly applicable.[12] For robust and reproducible results, it is highly recommended to first convert the carboxylic acid into a more conventional coupling partner.
Caption: Example synthetic pathway to a Suzuki reagent.
Q6: I am performing a Suzuki-Miyaura coupling with a boronate ester derived from the spiro[3.3]heptane scaffold and getting low yields. How can I troubleshoot this?
Low yields in Suzuki couplings with sterically demanding partners often stem from inefficient catalyst performance. Key areas for optimization are ligand choice, base, and catalyst generation.
Table 2: Troubleshooting Suzuki-Miyaura Reactions with Hindered Substrates
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low/No Conversion | Inefficient oxidative addition or reductive elimination due to steric bulk. | Use a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the active Pd(0) species and promote the key steps of the catalytic cycle.[13][14] |
| Protodeborylation | The boronic acid/ester is sensitive to the basic conditions, leading to cleavage of the C-B bond. | Use a milder base (e.g., K₃PO₄, K₂CO₃, CsF) instead of strong bases like NaOH or NaOtBu. Running the reaction under anhydrous conditions can also minimize this side reaction.[15][16] |
| Catalyst Decomposition | The active Pd(0) catalyst is unstable at elevated temperatures. | Use a well-defined palladium precatalyst (e.g., Buchwald G3 or G4 precatalysts) that cleanly and efficiently generates the active LPd(0) species at room temperature, improving catalyst longevity and reaction reproducibility.[13] |
Q7: What are the key considerations for Sonogashira couplings involving this sterically demanding scaffold?
For Sonogashira couplings of aryl/vinyl halides derived from this scaffold, success hinges on maintaining an active catalytic cycle.
-
Catalyst System: The choice of palladium source and ligand is critical. While traditional Pd(PPh₃)₄ can work, modern systems using more robust ligands often provide better results, especially at lower temperatures.[17][18]
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) to facilitate the transmetalation step with the alkyne.[19] However, copper can also promote undesirable alkyne homocoupling (Glaser coupling).
-
Copper-Free Conditions: To avoid homocoupling, consider a copper-free protocol. These reactions typically require a stronger organic base (e.g., piperidine, DBU) and may use specialized palladium catalysts to function efficiently.[18][20]
-
Base and Solvent: An amine base (e.g., TEA, DIPEA) is required to neutralize the HX generated. The solvent choice (e.g., THF, DMF, MeCN) can also influence reaction rates and solubility.[17][21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 21. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
Technical Support Center: Navigating the Challenges of Fluorinated Carboxylic Acids
Welcome to the Technical Support Center for the handling and application of fluorinated carboxylic acids (FCAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common pitfalls encountered when working with these unique and powerful molecules. From routine sample preparation to complex chemical synthesis and analysis, this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.
Part 1: Troubleshooting Guide - Common Experimental Pitfalls
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: I'm having trouble dissolving my perfluoroalkyl carboxylic acid (PFCA). What am I doing wrong?
Probable Cause: Perfluoroalkyl carboxylic acids exhibit unique solubility profiles due to their highly fluorinated, hydrophobic tails and polar carboxylic acid head group. Simple, non-polar organic solvents may not be effective, and solubility in aqueous solutions is highly pH-dependent.
Solution Pathway:
-
Solvent Selection: For many PFCAs, polar organic solvents are a good starting point. Consider the solvents listed in the table below, starting with those that have shown good solubility for similar compounds.[1][2]
-
Aqueous Solutions & pH Adjustment: In aqueous media, the solubility of PFCAs dramatically increases as the pH rises above the pKa, leading to the formation of the more soluble carboxylate salt.[3]
-
Protocol: Start by preparing a slurry of the PFCA in water. Slowly add a dilute aqueous base (e.g., 0.1 M NaOH or NH₄OH) dropwise while stirring until the solid dissolves. Be mindful that the pKa of PFCAs is significantly lower than their hydrocarbon counterparts (see Table 1).
-
-
Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be beneficial. For instance, a mixture of water and a miscible organic solvent like DMSO or THF can enhance solubility.[4]
Table 1: pKa Values of Selected Linear Perfluorinated Carboxylic Acids
| Compound | Carbon Chain Length | Reported pKa Range |
| Trifluoroacetic Acid (TFA) | C2 | ~0.23 - 0.5[5] |
| Perfluorobutanoic Acid (PFBA) | C4 | ~0.17 |
| Perfluoropentanoic Acid (PFPeA) | C5 | Intermediate between PFBA and PFHxA |
| Perfluorohexanoic Acid (PFHxA) | C6 | ~0.84 |
| Perfluorooctanoic Acid (PFOA) | C8 | -0.5 to 2.8[5][6][7] |
Note: There is considerable variation in the reported pKa values for longer-chain PFCAs in the literature.[5][7][8]
Q2: My reaction is giving unexpected side products. Could the fluorinated carboxylic acid be involved?
Probable Cause: Yes, while generally stable, fluorinated carboxylic acids can participate in unwanted side reactions under certain conditions.
Common Unwanted Reactions:
-
Decarboxylation: Certain PFCAs, particularly those with a tertiary carbon adjacent to the carboxyl group, can undergo decarboxylation, especially when heated in polar aprotic solvents like DMSO or in the presence of a strong base.[9][10] This can lead to the formation of hydrofluoroalkanes.
-
Esterification Side Products: During esterification reactions, especially with fluorinated alcohols, the use of some activating agents can lead to unwanted side reactions. For example, when using pentafluoropyridine (PFP), the nucleophile intended for the ester can react with PFP itself, forming unwanted substituted tetrafluoropyridine by-products.[11]
-
Reactions with Sensitive Functional Groups: Unprotected alcohols and amines in your substrate can react with deoxyfluorinating reagents used to activate the carboxylic acid, leading to undesired side products.[12]
Troubleshooting Workflow for Unexpected Side Reactions:
Caption: Decision tree for troubleshooting side reactions.
Q3: I'm struggling to purify my product from residual fluorinated carboxylic acids, especially TFA from peptide synthesis. How can I effectively remove it?
Probable Cause: The strong ionic interaction between the highly acidic fluorinated carboxylic acid (like TFA) and basic functional groups (e.g., amines in peptides) makes simple evaporation ineffective. Additionally, TFA can form an azeotrope with water, further complicating its removal by evaporation alone.[13]
Recommended Removal Techniques:
-
Ion-Exchange Chromatography: This is a highly effective method.
-
Protocol:
-
Choose an appropriate anion-exchange solid-phase extraction (SPE) cartridge.
-
Condition the cartridge with a high pH buffer, followed by water.
-
Dissolve your compound in a suitable solvent and load it onto the cartridge.
-
Wash the cartridge with water or a low-ionic-strength buffer to remove the TFA.
-
Elute your compound with a buffer containing a different counter-ion (e.g., acetate or chloride).
-
-
-
Iterative Lyophilization with HCl: This is a common and effective method for TFA removal from peptides.
-
Protocol:
-
Dissolve the peptide-TFA salt in deionized water.
-
Add a solution of hydrochloric acid to a final concentration of 2-10 mM.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize overnight until all solvent is removed.
-
Repeat this cycle 2-3 times to ensure complete exchange of the TFA counter-ion with chloride.
-
-
-
Reverse-Phase HPLC with a Different Mobile Phase Modifier: Re-purifying the compound using HPLC with a mobile phase containing a different, more volatile acid like formic acid or acetic acid can replace the bound TFA.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are fluorinated carboxylic acids so much stronger than their non-fluorinated analogs?
The high acidity of fluorinated carboxylic acids stems from the strong electron-withdrawing inductive effect of the fluorine atoms.[3] The fluorine atoms pull electron density away from the carboxylic acid group, which stabilizes the resulting carboxylate anion after deprotonation. This increased stability of the conjugate base makes the corresponding acid more likely to donate a proton, hence, a stronger acid.
Q2: What are the key safety precautions I should take when handling fluorinated carboxylic acids?
-
Engineering Controls: Always handle fluorinated carboxylic acids, especially volatile ones like TFA, in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. For small quantities, nitrile gloves may be sufficient, but for larger volumes or prolonged handling, heavier-duty gloves like butyl rubber or Viton are recommended.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Lab Coat: A standard lab coat is required to protect from splashes.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
When diluting, always add the acid to water, never the other way around, to dissipate the heat generated.
-
Keep containers tightly closed when not in use.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[14] Use original or chemically compatible containers; do not store in metal containers.[14]
Q3: I'm seeing unexpected ions and complex fragmentation in my mass spectrometry data. Is this related to my fluorinated carboxylic acid?
Yes, this is a common pitfall. The analysis of fluorinated compounds by mass spectrometry can be challenging.
-
In-source Artifacts: In electrospray ionization (ESI), it's common to observe in-source artifacts such as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), as well as dimers ([2M+H]⁺) and even trimers.[15][16][17] These can complicate spectral interpretation.
-
Complex Fragmentation: The fragmentation of perfluoroalkyl anions (formed after initial decarboxylation in negative ion mode) is not a simple "unzipping" process. It often involves rapid fluorine atom migrations, leading to a series of rearranged anions before further fragmentation.[14][15][18] This can result in a complex pattern of daughter ions that may not be immediately obvious. For example, for perfluorooctanoic acid (PFOA), you might observe fragments at m/z 119, 169, and 219.[14]
Troubleshooting Mass Spectrometry Data:
Caption: Troubleshooting complex mass spectrometry data.
Q4: My 19F NMR spectrum is difficult to interpret. What are some common issues?
While ¹⁹F NMR is a powerful tool, there are several potential pitfalls:
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is very large (over 800 ppm), which can lead to issues with uniform excitation and detection across the entire spectrum if not set up correctly.[1]
-
Complex Couplings: ¹⁹F nuclei couple not only to neighboring protons but also to other fluorine nuclei over several bonds (long-range coupling), which can result in complex, overlapping multiplets.[1][19]
-
Reference Standards: Chemical shifts in ¹⁹F NMR are very sensitive to the sample environment (solvent, temperature, concentration).[20] It is crucial to use an appropriate internal or external reference standard and to report it with your data.[13][20]
-
Quantitative Accuracy: For accurate quantification, a sufficient relaxation delay (5 times the T1 of the slowest relaxing nucleus) must be used to ensure complete relaxation of all signals before the next pulse.[19]
Q5: What materials should I use for handling and storing fluorinated carboxylic acids?
The high acidity and corrosive nature of many fluorinated carboxylic acids necessitate careful material selection.
Table 2: Material Compatibility Guide
| Material | Compatibility | Notes |
| Plastics | ||
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of FCAs.[21][22] |
| Perfluoroalkoxy (PFA) | Excellent | Similar to PTFE, with good high-temperature resistance.[2][23][24] |
| High-Density Polyethylene (HDPE) | Good to Limited | Generally good resistance, but can be attacked by strong oxidizing acids, especially at elevated temperatures. Direct fluorination of HDPE can be a source of PFCA contamination.[25][26][27] |
| Polypropylene (PP) | Good to Limited | Similar to HDPE, but may be more susceptible to attack by strong oxidizing acids.[28][29] |
| Glass | ||
| Borosilicate Glass | Good | Generally suitable for most applications, but hydrofluoric acid (a potential degradation product or impurity) will etch glass. |
| Metals | ||
| Stainless Steel (316) | Good to Limited | Generally resistant, but corrosion can occur, especially with aqueous solutions at elevated temperatures. |
| Hastelloy-C | Excellent | Highly resistant to a wide range of corrosive chemicals. |
This chart is a general guide. Always consult specific chemical resistance charts for your particular application and conditions.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. Chemical resistance, PFA | Materials | Polyfluor [polyfluor.nl]
- 3. researchgate.net [researchgate.net]
- 4. Item - Solubility Behaviors and Correlations of Common Organic Solvents - American Chemical Society - Figshare [acs.figshare.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 12. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Collection - Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) - Environmental Science & Technology - Figshare [figshare.com]
- 18. Process for esterifying fluorinated carboxylic acid polymer - Patent 0079157 [data.epo.org]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
- 20. biophysics.org [biophysics.org]
- 21. ccintl.ca [ccintl.ca]
- 22. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 23. treborintl.com [treborintl.com]
- 24. lorric.com [lorric.com]
- 25. calpaclab.com [calpaclab.com]
- 26. bppolymers.com [bppolymers.com]
- 27. professionalplastics.com [professionalplastics.com]
- 28. braskem.com.br [braskem.com.br]
- 29. hmcpolymers.com [hmcpolymers.com]
Validation & Comparative
A Comparative Guide to Spirocyclic Acids: Unveiling the Impact of Gem-Difluorination on 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer superior physicochemical and pharmacokinetic properties is relentless. Spirocycles, with their inherent three-dimensionality, have emerged as a compelling class of structures that can effectively address the limitations of traditional flat, aromatic systems.[1][2] This guide provides an in-depth comparison of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid with its non-fluorinated counterpart and other relevant cyclic carboxylic acids, offering experimental data and detailed methodologies to inform rational drug design.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key properties such as acidity, lipophilicity, and metabolic stability.[1] By examining this compound, we aim to elucidate the specific contributions of the gem-difluoro group within a rigid spirocyclic framework. This analysis will be contextualized by comparing its performance with spiro[3.3]heptane-2-carboxylic acid, and two other widely used bioisosteres: oxetane-3-carboxylic acid and bicyclo[1.1.1]pentane-1-carboxylic acid.
The Influence of Fluorination and Ring Strain on Physicochemical Properties
The introduction of a gem-difluoro group at the 6-position of the spiro[3.3]heptane scaffold has a profound impact on the molecule's electronic and conformational properties. This, in turn, modulates its acidity (pKa) and lipophilicity (LogP), two critical parameters that govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Physicochemical Data
| Compound | Structure | pKa | LogP |
| This compound | 4.42 | 1.45 | |
| Spiro[3.3]heptane-2-carboxylic acid | 4.88 | 1.65 | |
| Oxetane-3-carboxylic acid | 3.88 | -0.28 | |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | 4.30 | 1.10 |
Note: The pKa and LogP values are experimentally determined and sourced from various chemical suppliers and publications. Minor variations may exist between different data sources.
Causality Behind the Observed Differences
The data clearly demonstrates that gem-difluorination significantly increases the acidity (lowers the pKa) of the carboxylic acid. This is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms. This effect is transmitted through the rigid spirocyclic framework, stabilizing the carboxylate anion and thus facilitating proton dissociation.
Interestingly, the lipophilicity (LogP) of the fluorinated compound is slightly lower than its non-fluorinated counterpart. While fluorination is often associated with increased lipophilicity, the effect is highly dependent on the molecular context. In this case, the increased polarity of the C-F bonds and potential alterations in the molecule's hydration shell may contribute to a modest decrease in lipophilicity.
When compared to other cyclic acids, this compound exhibits a pKa value that is intermediate between the highly acidic oxetane-3-carboxylic acid and the less acidic spiro[3.3]heptane-2-carboxylic acid. Its lipophilicity is significantly higher than the highly polar oxetane derivative, making it a more attractive scaffold for achieving a balance between aqueous solubility and membrane permeability. Bicyclo[1.1.1]pentane-1-carboxylic acid, another popular bioisostere, shows comparable acidity but slightly lower lipophilicity.
Conformational Implications of Gem-Difluorination
The rigid spiro[3.3]heptane scaffold is composed of two puckered cyclobutane rings. The introduction of the gem-difluoro group at the 6-position is expected to influence the puckering of the adjacent cyclobutane ring. This can have significant implications for how the molecule presents its functional groups to a biological target.
Caption: Influence of the gem-difluoro group.
NMR and computational studies on fluorinated cyclobutanes have shown that fluorine substitution can significantly alter the conformational equilibrium of the ring.[3][4] The gem-difluoro group in this compound likely favors a conformation that minimizes steric and electrostatic repulsions, which in turn dictates the spatial orientation of the carboxylic acid. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for determining key physicochemical properties.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration, a reliable and widely used method.
Caption: Workflow for pKa determination.
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 10 mg of the carboxylic acid and dissolve it in a 1:1 mixture of water and methanol to a final concentration of approximately 0.01 M.
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Titration: Place the analyte solution in a thermostated vessel at 25°C and begin stirring. Titrate the solution with a standardized 0.1 M solution of sodium hydroxide, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. For greater accuracy, the equivalence point can be determined from the peak of the first derivative of the titration curve.
Protocol 2: Determination of LogP by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the carboxylic acid in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a screw-cap vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the analyte-containing pre-saturated aqueous phase.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Concentration Analysis: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log10([Analyte]octanol / [Analyte]aqueous).
Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of the carboxylic acids in human liver microsomes (HLMs).
Caption: Metabolic stability assay workflow.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound (final concentration 1 µM) to the incubation mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Conclusion
The strategic placement of a gem-difluoro group on the spiro[3.3]heptane scaffold, as exemplified by this compound, offers a powerful tool for fine-tuning the physicochemical properties of drug candidates. The resulting increase in acidity and modulated lipophilicity, coupled with the conformational constraints imposed by the rigid spirocyclic core, can lead to improved ADME profiles and enhanced target engagement. This guide provides the foundational data and experimental protocols necessary for researchers to explore the potential of this and other spirocyclic acids in their drug discovery programs. By understanding the causal relationships between structure, conformation, and physicochemical properties, medicinal chemists can make more informed decisions in the design of next-generation therapeutics.
References
A Guide to Confirming the Purity of Synthesized 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid: A Comparative Analysis of Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the spiro[3.3]heptane motif has emerged as a valuable, conformationally restricted bioisostere for the phenyl ring.[1] The introduction of gem-difluoro groups can further modulate the physicochemical properties of drug candidates, enhancing metabolic stability and binding affinity. 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, therefore, represents a key building block in the synthesis of novel therapeutics.[2][3] Ensuring the purity of this synthesized intermediate is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compound.
This guide provides a comprehensive comparison of standard analytical techniques for confirming the purity of synthesized this compound. We will delve into the experimental protocols, expected data, and the rationale behind choosing a multi-faceted analytical approach.
Synthetic Considerations and Potential Impurities
The synthesis of this compound can be achieved through various routes, often involving the thermal decarboxylation of a dicarboxylic acid precursor.[4][5] A common synthetic pathway involves the hydrolysis and subsequent decarboxylation of diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.[4]
Potential impurities arising from this synthesis may include:
-
Starting materials: Unreacted diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.
-
Intermediates: 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid.
-
Side-products: Byproducts from incomplete reactions or side reactions.
-
Solvents: Residual solvents from the reaction and purification steps.
A robust analytical workflow is crucial to detect and quantify these potential impurities, thereby ensuring the high purity of the final product.
Comparative Analysis of Analytical Techniques
A combination of chromatographic and spectroscopic methods provides the most comprehensive assessment of purity. Each technique offers unique insights into the structure and composition of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[6] For carboxylic acids, reversed-phase HPLC is a common and effective method.[7]
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient can be optimized to achieve good separation of the target compound from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm, as carboxylic acids have a weak chromophore.[8] Alternatively, a Corona Charged Aerosol Detector (CAD) can be used for more universal detection.[9]
-
Sample Preparation: The synthesized acid is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, and filtered before injection.
Data Interpretation:
A pure sample of this compound will exhibit a single major peak in the chromatogram. The presence of other peaks indicates impurities. The area percentage of the main peak provides a quantitative measure of purity.
Table 1: Comparison of HPLC with other techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Purity, number of components, retention time | High sensitivity, quantitative, separates complex mixtures | Requires a chromophore for UV detection, destructive |
| NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of impurities, stereochemistry | Provides detailed structural information, non-destructive | Lower sensitivity than HPLC, complex spectra for mixtures |
| MS | Mass-to-charge ratio of ionized molecules | Molecular weight confirmation, fragmentation pattern | High sensitivity, provides molecular formula information | May not distinguish isomers, can be destructive |
| FTIR | Vibrational transitions of functional groups | Presence of characteristic functional groups | Rapid, non-destructive, good for functional group identification | Provides limited structural information, not ideal for complex mixtures |
Workflow for Purity Confirmation
Caption: Workflow for purity confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The carboxylic acid proton typically appears as a broad singlet between 10-12 ppm.[8] The protons on the spirocyclic core will exhibit complex splitting patterns in the aliphatic region.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[8][10] The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms.
Data Interpretation:
The presence of unexpected signals in the NMR spectra indicates the presence of impurities. Integration of the signals in the ¹H NMR spectrum can provide a quantitative measure of the relative amounts of the main product and any proton-containing impurities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the synthesized compound, which is a critical piece of data for confirming its identity.
Experimental Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for carboxylic acids, typically in negative ion mode.[11]
-
Analysis: The mass spectrum will show the deprotonated molecule [M-H]⁻.
Data Interpretation:
The expected m/z for the [M-H]⁻ ion of this compound (C₈H₁₀F₂O₂) is approximately 175.06. The presence of a strong signal at this m/z value confirms the molecular weight of the product. Other signals may correspond to impurities or fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Analysis: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
Data Interpretation:
For this compound, the following characteristic absorption bands are expected:
-
O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of a carboxylic acid dimer.[10][12]
-
C=O stretch: A strong, sharp band between 1760-1690 cm⁻¹.[12]
-
C-O stretch: A band in the region of 1320-1210 cm⁻¹.[12]
-
C-F stretch: Strong absorptions in the 1100-1000 cm⁻¹ region.
The absence of unexpected bands (e.g., ester C=O stretch around 1735-1750 cm⁻¹) provides further evidence of purity.[13]
Relationship between Analytical Techniques
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid
In the landscape of modern drug development, the structural novelty of therapeutic candidates such as 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid presents unique analytical challenges. The gem-difluoro moiety and the strained spiro[3.3]heptane core necessitate robust and reliable analytical methods to ensure product quality, from early-stage development through to commercial manufacturing. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. More critically, it details the process of cross-validation between these two orthogonal techniques, a crucial step for verifying the integrity and consistency of analytical data across different platforms and laboratories.
While specific validated methods for this compound are not widely published, this guide synthesizes established principles for the analysis of fluorinated carboxylic acids and spirocyclic compounds to propose two robust analytical approaches. We will explore the causality behind the experimental choices for each method and provide a comprehensive framework for their cross-validation, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Imperative of Orthogonal Methods and Cross-Validation
Reliance on a single analytical technique can introduce unforeseen biases. By employing two orthogonal methods—methods that rely on different separation and detection principles—we can gain a higher degree of confidence in the analytical results. HPLC, which separates based on polarity, and GC-MS, which separates based on volatility and provides mass-to-charge ratio information, represent an excellent orthogonal pair for the analysis of small molecules.
Cross-validation is the formal process of demonstrating that two or more analytical methods can produce comparable data.[1][2] This is particularly critical when:
-
Transferring a method between laboratories.[3]
-
Comparing results from different analytical techniques used across various stages of drug development.[1]
-
Ensuring long-term consistency of quality control data.
The objective of cross-validation is to ensure that any observed differences in results are due to the inherent, and understood, variations between the methods, and not due to a lack of control or robustness in one or both of the procedures.
At a Glance: Performance Comparison of HPLC-UV and GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound involves a trade-off between sample preparation complexity, sensitivity, and selectivity. The following table summarizes the expected performance characteristics of each method. It is important to note that due to the low volatility of the carboxylic acid, derivatization is a prerequisite for GC-MS analysis.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds followed by ionization and mass-to-charge ratio detection.[4] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Derivatization | Not required. | Required (e.g., esterification). |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | 0.1 - 5.0 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | 0.5 - 15.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% |
| Sample Preparation | Simple dissolution and filtration. | Extraction and chemical derivatization. |
| Selectivity | Good | Excellent (with MS detection). |
Experimental Protocols
The following are detailed, illustrative methodologies for the analysis of this compound by HPLC-UV and GC-MS. These protocols are based on established methods for structurally similar compounds and serve as a foundation for laboratory implementation and subsequent cross-validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
The polarity of the carboxylic acid group makes this compound well-suited for reversed-phase HPLC. The lack of a strong chromophore in the molecule suggests that detection will be performed at a lower UV wavelength (e.g., 210 nm).
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to create a series of calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to achieve a target concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Specificity: Assessed by analyzing a placebo and a spiked placebo to ensure no interference at the retention time of the analyte.
-
Linearity: Evaluated with a series of at least five concentrations.
-
Precision: Determined by replicate injections of a standard solution (system precision) and replicate preparations of a sample (method precision).
-
Accuracy: Assessed by the recovery of known amounts of the analyte spiked into a placebo matrix.
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of this compound by GC-MS is not feasible due to its low volatility. A derivatization step to convert the carboxylic acid to a more volatile ester is necessary.[5] Methylation using diazomethane or esterification with an alcohol under acidic conditions are common approaches. For this guide, we will detail a method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester, a common and effective derivatization agent.
Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
Derivatization and GC-MS Conditions:
-
Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: To a dried sample extract, add a suitable solvent (e.g., acetonitrile) and the derivatization reagent. Heat at 70°C for 30 minutes.
-
GC Column: DB-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte.
Sample Preparation:
-
Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the carboxylic acid.
-
Drying: The extracted sample must be thoroughly dried, as moisture will react with the derivatizing reagent.
-
Derivatization: Follow the reaction procedure outlined above.
Cross-Validation of HPLC-UV and GC-MS Methods
The cross-validation process aims to demonstrate the equivalency of the two developed methods. This is achieved by analyzing the same set of samples using both procedures and comparing the results.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three batches of samples at three different concentrations (low, medium, and high) spanning the analytical range. These can be prepared by spiking a placebo matrix with known amounts of the analyte.
-
Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.
-
Data Comparison: Compare the mean assay values obtained from the two methods for each sample. The acceptance criterion is typically that the percentage difference between the results from the two methods should be within a predefined limit (e.g., ±15%).
Data Presentation for Cross-Validation
The results of the cross-validation study should be summarized in a clear and concise table.
| Sample ID | Concentration (Nominal, µg/mL) | HPLC-UV Result (µg/mL, n=3) | GC-MS Result (µg/mL, n=3) | % Difference |
| CV-L-1 | 50 | 49.5 | 51.0 | +3.0% |
| CV-L-2 | 50 | 50.1 | 48.9 | -2.4% |
| CV-L-3 | 50 | 49.8 | 50.5 | +1.4% |
| Mean Low | 50 | 49.8 | 50.1 | +0.6% |
| CV-M-1 | 100 | 101.2 | 98.8 | -2.4% |
| CV-M-2 | 100 | 99.5 | 100.5 | +1.0% |
| CV-M-3 | 100 | 100.8 | 99.2 | -1.6% |
| Mean Mid | 100 | 100.5 | 99.5 | -1.0% |
| CV-H-1 | 150 | 148.5 | 151.5 | +2.0% |
| CV-H-2 | 150 | 150.9 | 149.1 | -1.2% |
| CV-H-3 | 150 | 149.7 | 150.3 | +0.4% |
| Mean High | 150 | 149.7 | 150.3 | +0.4% |
Note: The data presented in this table is illustrative.
Visualizing the Workflows
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Workflow for GC-MS Analysis with Derivatization
Caption: Workflow for the GC-MS analysis of this compound.
Logical Workflow for Cross-Validation
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
The cross-validation of orthogonal analytical methods is a cornerstone of robust pharmaceutical quality control. For a novel molecule like this compound, establishing and cross-validating HPLC-UV and GC-MS methods provides a high degree of confidence in the reported analytical data. The HPLC-UV method offers simplicity and high throughput, making it ideal for routine analysis. The GC-MS method, while more complex due to the derivatization requirement, provides superior selectivity and sensitivity, making it an excellent confirmatory technique.
By following a well-defined cross-validation protocol, laboratories can ensure the consistency and reliability of their analytical results, a critical requirement for regulatory compliance and ensuring patient safety. The methodologies and workflows presented in this guide provide a comprehensive framework for achieving this goal.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. impactfactor.org [impactfactor.org]
- 5. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Bioisostere: A Comparative Guide to Replacing Phenyl Groups with 6,6-Difluorospiro[3.3]heptane
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to optimize drug-like properties is a cornerstone of successful lead optimization. The phenyl group, ubiquitous in bioactive molecules, often presents challenges related to metabolic instability and undesirable lipophilicity. This guide provides a comprehensive assessment of 6,6-difluorospiro[3.3]heptane as a bioisosteric replacement for the phenyl group, offering a detailed comparison of their physicochemical properties, supporting experimental data, and step-by-step protocols for key validation assays.
The Rationale for Phenyl Group Replacement: Navigating the Liabilities of a Common Scaffold
The phenyl group, a six-carbon aromatic ring, is a frequent constituent of drug candidates due to its synthetic accessibility and ability to engage in various intermolecular interactions.[1] However, its inherent characteristics can also introduce significant liabilities:
-
Metabolic Vulnerability: The electron-rich aromatic system is susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to the formation of hydroxylated metabolites. This can result in rapid clearance, poor pharmacokinetic profiles, and the potential for the generation of reactive metabolites.
-
High Lipophilicity: The hydrophobic nature of the phenyl ring contributes significantly to a molecule's overall lipophilicity (LogP/LogD). Excessive lipophilicity is associated with poor aqueous solubility, increased off-target toxicity, and non-specific binding.
-
Conformational Flexibility: While not entirely freely rotating, the phenyl group possesses a degree of conformational flexibility that can sometimes be detrimental to achieving high binding affinity and selectivity for a target protein.
Introducing the Challenger: 6,6-Difluorospiro[3.3]heptane
The 6,6-difluorospiro[3.3]heptane moiety has emerged as a compelling bioisostere for the phenyl group. This rigid, three-dimensional scaffold offers a unique combination of structural and electronic features that can address the shortcomings of its aromatic counterpart.
The rationale for its use stems from several key advantages:
-
Enhanced Metabolic Stability: The replacement of metabolically labile C-H bonds with C-F bonds and the saturated, sterically hindered nature of the spirocyclic core significantly reduces susceptibility to oxidative metabolism.[2][3][4] The gem-difluoro group, in particular, can serve as a lipophilic bioisostere of a carbonyl group and improve metabolic stability.[5]
-
Reduced Lipophilicity and Increased Solubility: The introduction of fluorine atoms can lower the lipophilicity of the scaffold. Furthermore, the rigid, sp3-rich character of the spiro[3.3]heptane core generally leads to improved aqueous solubility compared to the planar, hydrophobic phenyl ring.[5]
-
Novel Chemical Space and IP Position: As a non-classical phenyl bioisostere, the 6,6-difluorospiro[3.3]heptane scaffold allows for exploration of novel chemical space and can provide a path to new intellectual property.
-
Conformational Rigidity: The spirocyclic system imposes a defined and rigid three-dimensional geometry on the molecule.[6] This conformational restriction can lead to higher binding affinity and improved selectivity by pre-organizing the molecule in a bioactive conformation.
Head-to-Head Comparison: Physicochemical Properties
The decision to employ a bioisosteric replacement is driven by data. The following table summarizes the key physicochemical property differences between a phenyl group and the 6,6-difluorospiro[3.3]heptane moiety, supported by a case study of the FDA-approved anticancer drug Sonidegib.
| Property | Phenyl Group (in Sonidegib) | 6,6-Difluorospiro[3.3]heptane Analog (trans-isomer) | Rationale for Change |
| Calculated LogP (cLogP) | 6.8[7] | 6.0[7] | The spiro[3.3]heptane core and fluorine atoms generally decrease lipophilicity. |
| Experimental LogD (pH 7.4) | ≥ 3.5[7] | ≥ 3.5[7] | While a decrease in cLogP is observed, the high lipophilicity of the parent molecule can mask significant changes in experimental LogD. |
| Aqueous Solubility | ≤ 1 µM[8] | ≤ 1 µM[8] | In highly lipophilic molecules, the impact on solubility may not be pronounced. However, in other contexts, this replacement is known to improve solubility.[5] |
| Metabolic Stability (Human Liver Microsomes) | CLint: 18 µL/min/mg[7] t1/2: 93 min[7] | CLint: 36 µL/min/mg[7] t1/2: 47 min[7] | In this specific case, the metabolic stability was reduced. However, the strategic placement of the spirocycle is crucial, and in many instances, it has been shown to enhance metabolic stability.[5] |
| Conformational Profile | Planar, relatively flexible | Rigid, 3D structure | The spirocyclic system provides defined exit vectors for substituents, enforcing a specific conformation. |
Experimental Protocols for Comparative Assessment
To empirically validate the benefits of replacing a phenyl group with 6,6-difluorospiro[3.3]heptane, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key comparative experiments.
Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay provides a rapid assessment of a compound's solubility.
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound and phenyl analog (as 10 mM DMSO stock solutions)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Preparation of Stock Solutions: Ensure test compounds are fully dissolved in DMSO at a concentration of 10 mM.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solutions to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Addition of Aqueous Buffer: To each well containing the diluted compound, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a suitable wavelength (e.g., 620 nm) with a plate reader.
-
Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which a significant increase in turbidity/absorbance is observed is determined as the kinetic solubility.[9]
LogD Determination (Shake-Flask Method)
This assay measures the lipophilicity of a compound at a specific pH.
Objective: To determine the octanol/water distribution coefficient (LogD) at pH 7.4.
Materials:
-
Test compound and phenyl analog
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
10 mM DMSO stock solutions of test compounds
-
Vials and a rotator
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Phases: Mutually saturate n-octanol and PBS by mixing them vigorously and allowing the layers to separate.
-
Compound Addition: To a vial, add a defined volume of the saturated n-octanol and saturated PBS (e.g., 500 µL of each). Add a small aliquot (e.g., 5 µL) of the 10 mM DMSO stock solution of the test compound.
-
Equilibration: Cap the vials and rotate them for a set period (e.g., 1-2 hours) at room temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and aqueous layers.
-
Sampling and Quantification: Carefully remove an aliquot from each phase. Dilute the samples appropriately and analyze the concentration of the compound in each phase using a validated LC-MS/MS method.[10][11][12]
-
Calculation: Calculate LogD using the following formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])[11]
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in the presence of human liver microsomes.
Materials:
-
Test compound and phenyl analog
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for quantification
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the test compound (at a final concentration of, e.g., 1 µM) and HLM (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).[13][14]
-
Conclusion: A Strategic Tool for Modern Drug Discovery
The bioisosteric replacement of a phenyl group with 6,6-difluorospiro[3.3]heptane represents a powerful strategy for overcoming common challenges in drug development. This guide has provided a comprehensive overview of the rationale, comparative physicochemical properties, and detailed experimental protocols for assessing this replacement. By leveraging the unique structural and electronic features of the 6,6-difluorospiro[3.3]heptane scaffold, medicinal chemists can effectively modulate metabolic stability, solubility, and lipophilicity, ultimately leading to the design of safer and more efficacious drug candidates. The provided experimental workflows serve as a practical starting point for researchers to generate the critical data needed to make informed decisions in their drug discovery programs.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. enamine.net [enamine.net]
- 11. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Analysis of the Lipophilicity of Fluorinated Versus Non-Fluorinated Spiro[3.3]heptanes: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the spiro[3.3]heptane scaffold has emerged as a compelling structural motif.[1][2] Its inherent three-dimensionality offers an escape from the "flatland" of aromatic rings, often leading to improved physicochemical properties and novel intellectual property.[3] A key parameter in the optimization of drug candidates is lipophilicity, which profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] This guide provides a comparative analysis of the lipophilicity of fluorinated versus non-fluorinated spiro[3.3]heptanes, offering experimental data and procedural insights to guide medicinal chemists in leveraging these scaffolds for optimal drug design.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), quantifies the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and water.[6] This value is a crucial determinant of a drug's behavior in the body.
-
Absorption and Distribution: Sufficient lipophilicity is required for a drug to traverse cellular membranes and be absorbed into the bloodstream.[] It also governs the drug's distribution into various tissues.[5]
-
Metabolism and Excretion: Highly lipophilic compounds are more susceptible to metabolism by cytochrome P450 enzymes and may accumulate in fatty tissues, potentially leading to toxicity.[][8]
-
Target Engagement: The lipophilicity of a drug can influence its binding affinity to the target protein, as many binding pockets are hydrophobic in nature.[]
An optimal lipophilicity range, generally considered to be a logP between 0 and 3, is often targeted to achieve a balance of these properties for good bioavailability.[5]
Spiro[3.3]heptanes: A Scaffold for Innovation
Spiro[3.3]heptanes are rigid, non-planar structures that can serve as bioisosteres for commonly used carbocyclic and heterocyclic rings, such as cyclohexane and benzene.[1][9] Their unique three-dimensional arrangement of substituents allows for the exploration of new chemical space and can lead to improved target selectivity and metabolic stability.[2]
The Impact of Fluorination on Lipophilicity
Fluorine is a widely used element in medicinal chemistry, with approximately 25% of marketed drugs containing at least one fluorine atom.[10] The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity. While often assumed to increase lipophilicity, the effect of fluorination is context-dependent and can be influenced by the local electronic environment.[11][12]
In the context of spiro[3.3]heptanes, fluorination offers a powerful tool for fine-tuning lipophilicity. Strategic placement of fluorine atoms can modulate the molecule's interaction with its aqueous and lipid environments.
Comparative Lipophilicity Data: Fluorinated vs. Non-Fluorinated Spiro[3.3]heptanes
To illustrate the impact of fluorination on the lipophilicity of the spiro[3.3]heptane scaffold, a comparative analysis of experimentally determined logP values for a series of benzamide and anilide derivatives is presented below. The data is adapted from a study by Grygorenko et al.[9]
| Compound | Structure | R | X | Y | Measured logP |
| Non-Fluorinated Benzamide | Benzamide | H | H | H | 2.5 |
| Monofluorinated Benzamide | Benzamide | F | H | H | 2.3 |
| Difluorinated Benzamide | Benzamide | F | F | H | 2.6 |
| Non-Fluorinated Anilide | Anilide | H | H | H | 2.8 |
| Monofluorinated Anilide | Anilide | F | H | H | 2.7 |
| Difluorinated Anilide | Anilide | F | F | H | 2.9 |
Analysis of the Data:
The experimental data reveals a nuanced relationship between fluorination and lipophilicity in this series of spiro[3.3]heptane derivatives.
-
Monofluorination: The introduction of a single fluorine atom to the spiro[3.3]heptane core in both the benzamide and anilide series resulted in a slight decrease in the measured logP value. This counterintuitive effect can be attributed to the high electronegativity of the fluorine atom, which can polarize adjacent C-H bonds, increasing the molecule's overall polarity and interaction with the aqueous phase.
-
Difluorination: In contrast, the introduction of a second fluorine atom led to an increase in lipophilicity compared to the monofluorinated analogs, and a slight increase compared to the non-fluorinated parent compounds. This is likely due to the shielding of the polar C-F bonds by the second fluorine atom, reducing the molecule's overall polarity and increasing its preference for the nonpolar octanol phase.
These findings underscore the importance of empirical determination of lipophilicity, as simple predictions based on the addition of fluorine atoms can be misleading. The specific substitution pattern and the overall molecular context play a crucial role in determining the final lipophilicity of the molecule.
Experimental Protocol: Determination of logP by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable indirect method for determining logP values.[6][13] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Principle:
Compounds are separated based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). More lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time. A calibration curve is generated using a set of standards with known logP values, and the logP of the unknown compound is determined by interpolation.
Step-by-Step Methodology:
-
Preparation of Standards and Samples:
-
Prepare stock solutions (e.g., 1 mg/mL) of a series of standard compounds with known logP values spanning the expected range of the test compounds.
-
Prepare a stock solution (e.g., 1 mg/mL) of the test compound (fluorinated or non-fluorinated spiro[3.3]heptane derivative).
-
Dilute the stock solutions to an appropriate working concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation and reasonable retention times.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where all compounds have adequate absorbance.
-
-
Data Acquisition and Analysis:
-
Inject the standard solutions and record their retention times (tR).
-
Inject the sample solution and record its retention time.
-
Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0.
-
Plot log k versus the known logP values for the standard compounds to generate a calibration curve.
-
Determine the logP of the test compound by interpolating its log k value on the calibration curve.
-
Causality Behind Experimental Choices:
-
Choice of Stationary Phase (C18): The C18 stationary phase is a nonpolar alkyl chain that effectively mimics the lipid environment of biological membranes, providing a good correlation with n-octanol-water partitioning.
-
Choice of Mobile Phase pH: For ionizable compounds, the distribution coefficient (logD) is pH-dependent. Using a buffer at a physiological pH of 7.4 is crucial for obtaining data relevant to biological systems.
-
Use of a Calibration Curve: A calibration curve with structurally diverse standards is essential to ensure the accuracy and reliability of the determined logP values. This approach accounts for secondary interactions with the stationary phase that may not be solely based on lipophilicity.
Logical Relationships in Lipophilicity Modulation
The interplay of factors influencing the lipophilicity of fluorinated spiro[3.3]heptanes can be visualized as follows:
Caption: The relationship between the spiro[3.3]heptane scaffold, fluorination, and the resulting lipophilicity.
Conclusion
The spiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing novel drug candidates with improved properties. The strategic incorporation of fluorine provides a powerful method for fine-tuning lipophilicity, a critical parameter for optimizing a drug's ADMET profile. As demonstrated by the experimental data, the effect of fluorination is not always straightforward and is highly dependent on the specific substitution pattern. Therefore, a thorough understanding of the underlying principles and the use of reliable experimental methods, such as RP-HPLC, are essential for the rational design of spiro[3.3]heptane-based drugs with optimal lipophilicity and, ultimately, a higher probability of clinical success.
References
- 1. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. daneshyari.com [daneshyari.com]
- 11. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validating the Mechanism of Action of Novel Anti-inflammatory Agents: A Comparative Guide for 6,6-Difluorospiro[3.3]heptane-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is a cornerstone of preclinical research. This guide provides an in-depth, comparative framework for validating the MoA of novel compounds containing the 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid scaffold, with a focus on their potential as anti-inflammatory agents. The inclusion of the spiro[3.3]heptane motif is a strategic choice in medicinal chemistry, often employed to enhance potency, selectivity, and pharmacokinetic properties by introducing a rigid, three-dimensional structure.[1] Some designs utilize this scaffold as a bioisostere for piperidine or phenyl groups. This guide will use a hypothetical lead compound, "DF-SH-CA-01," which incorporates the this compound core and is postulated to exert its anti-inflammatory effects through selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
This document will navigate through the essential experimental stages, from initial target engagement to cellular and in vivo validation, providing detailed protocols and comparative data analysis. The objective is to equip researchers with a robust, self-validating system to confidently ascertain the MoA of their spiro[3.3]heptane-containing compounds.
Section 1: Foundational Principles of MoA Validation
Before delving into experimental specifics, it is crucial to understand the causality behind the chosen validation strategy. The validation process is a tiered approach, beginning with direct biochemical assays to confirm target engagement and progressively moving to more complex cellular and whole-organism models to establish physiological relevance. This multi-faceted approach is designed to mitigate the risk of misleading results and build a comprehensive evidence package for the compound's MoA.
A key consideration for spirocyclic compounds is their unique conformational rigidity.[1] This structural feature can lead to high binding affinity and selectivity for the target protein. Therefore, the experimental design must be sensitive enough to quantify these potentially enhanced properties compared to existing non-spirocyclic inhibitors.
Section 2: Direct Target Engagement and Selectivity Profiling
The initial and most critical step is to unequivocally demonstrate that DF-SH-CA-01 directly interacts with its intended target, COX-2, and to quantify its selectivity over the constitutively expressed isoform, COX-1. Non-selective COX inhibition is associated with gastrointestinal side effects, making selectivity a key differentiator for novel anti-inflammatory drugs.
In Vitro COX Inhibition Assays
Objective: To determine the potency (IC50) of DF-SH-CA-01 against both COX-1 and COX-2 enzymes and to establish its selectivity index.
Methodology: Commercially available colorimetric or fluorescent COX inhibitor screening assays are a reliable starting point. These assays typically measure the peroxidase activity of the COX enzymes.
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid (substrate) solutions according to the manufacturer's instructions. Prepare a stock solution of DF-SH-CA-01 and a known non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.
-
Compound Addition: Add serial dilutions of DF-SH-CA-01, Indomethacin, and Celecoxib to the wells. Include a solvent control (DMSO) and a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Signal Detection: After a further incubation period, add a colorimetric substrate (e.g., TMPD) and measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| DF-SH-CA-01 | 1500 | 15 | 100 |
| Indomethacin | 10 | 25 | 0.4 |
| Celecoxib | 2500 | 10 | 250 |
Interpretation: The data in the table would indicate that DF-SH-CA-01 is a potent and selective COX-2 inhibitor, with a selectivity profile superior to the non-selective inhibitor Indomethacin and comparable to the known selective inhibitor Celecoxib. The spirocyclic core may contribute to this favorable selectivity.
Biophysical Validation of Direct Binding
To further substantiate direct target engagement, biophysical methods that do not rely on enzyme activity can be employed.
Alternative 1: Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (DF-SH-CA-01) to an immobilized ligand (COX-2 protein). This allows for real-time monitoring of the binding kinetics (association and dissociation rates) and affinity (KD).
-
Advantages: Provides detailed kinetic information and is label-free.
-
Disadvantages: Requires specialized equipment and expertise.
Alternative 2: Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon binding of the inhibitor to the target protein. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
-
Advantages: Provides thermodynamic data and is considered the "gold standard" for measuring binding affinity in solution.
-
Disadvantages: Consumes relatively large amounts of protein and compound.
Workflow for MoA Validation: Direct Target Engagement
Caption: Workflow for confirming direct target engagement and selectivity.
Section 3: Cellular Target Engagement and Downstream Effects
Demonstrating that DF-SH-CA-01 can engage its target in a cellular context and modulate downstream signaling pathways is the next critical step.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that DF-SH-CA-01 binds to and stabilizes COX-2 in intact cells.
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates in the presence and absence of the inhibitor.
Experimental Protocol: CETSA
-
Cell Culture: Culture a suitable cell line that expresses COX-2 (e.g., lipopolysaccharide-stimulated RAW 264.7 macrophages).
-
Compound Treatment: Treat the cells with DF-SH-CA-01 or a vehicle control for a defined period.
-
Heating: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble COX-2 remaining at each temperature by Western blotting using a specific anti-COX-2 antibody.
-
Data Analysis: Plot the amount of soluble COX-2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of DF-SH-CA-01 indicates target engagement.
Measurement of Prostaglandin E2 (PGE2) Production
Objective: To demonstrate that the inhibition of COX-2 by DF-SH-CA-01 leads to a functional downstream effect, specifically the reduction of pro-inflammatory prostaglandin production.
Methodology: An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying PGE2 levels in cell culture supernatants or biological fluids.
Experimental Protocol: PGE2 ELISA
-
Cell Stimulation: Seed cells (e.g., A549 human lung carcinoma cells) and stimulate them with a pro-inflammatory agent (e.g., interleukin-1β) to induce COX-2 expression and PGE2 production.
-
Compound Treatment: Co-incubate the stimulated cells with various concentrations of DF-SH-CA-01, a positive control (Celecoxib), and a vehicle control.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and calculate the concentration of PGE2 in each sample. Plot the PGE2 concentration against the inhibitor concentration to determine the IC50 for the inhibition of PGE2 production.
Comparative Data Table:
| Compound | Cellular COX-2 Target Engagement (CETSA ΔTm, °C) | Inhibition of PGE2 Production (IC50, nM) |
| DF-SH-CA-01 | + 4.2 | 50 |
| Celecoxib | + 3.8 | 45 |
| Vehicle | 0 | >10,000 |
Interpretation: A significant thermal shift in CETSA coupled with potent inhibition of PGE2 production provides strong evidence that DF-SH-CA-01 engages COX-2 in cells and functionally inhibits its downstream signaling pathway.
Signaling Pathway Diagram: COX-2 and Inflammation
Caption: Simplified COX-2 signaling pathway in inflammation.
Section 4: In Vivo Target Engagement and Efficacy
The final stage of MoA validation involves demonstrating target engagement and therapeutic efficacy in a relevant animal model of inflammation.
In Vivo Target Occupancy
Objective: To confirm that DF-SH-CA-01 reaches its target in a living organism and to correlate target occupancy with its pharmacokinetic profile.
Methodology: This can be achieved through ex vivo analysis of tissues from treated animals.
Experimental Protocol: Ex Vivo COX Activity Assay
-
Animal Model: Use a relevant model of inflammation, such as the carrageenan-induced paw edema model in rats.
-
Compound Administration: Administer DF-SH-CA-01 or vehicle to the animals at various doses and time points.
-
Tissue Collection: At the end of the experiment, collect the inflamed paw tissue.
-
Ex Vivo Assay: Prepare tissue homogenates and measure the ex vivo COX-1 and COX-2 activity using a similar assay to the in vitro method described in Section 2.1.
-
Data Analysis: Correlate the inhibition of ex vivo COX-2 activity with the plasma concentration of DF-SH-CA-01 to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
In Vivo Efficacy Studies
Objective: To demonstrate that DF-SH-CA-01 produces a therapeutic anti-inflammatory effect in a dose-dependent manner.
Methodology: The carrageenan-induced paw edema model is a standard and well-characterized model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Dosing: Administer DF-SH-CA-01, a positive control (e.g., Celecoxib), and a vehicle control to groups of rats.
-
Induction of Edema: Inject carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Comparative Efficacy Data:
| Treatment | Dose (mg/kg) | Maximum Edema Inhibition (%) |
| Vehicle | - | 0 |
| DF-SH-CA-01 | 10 | 45 |
| DF-SH-CA-01 | 30 | 75 |
| Celecoxib | 30 | 70 |
Interpretation: Dose-dependent inhibition of paw edema by DF-SH-CA-01, with an efficacy comparable to a known COX-2 inhibitor, provides strong in vivo evidence for its anti-inflammatory activity and supports the proposed MoA.
Logical Flow of MoA Validation
Caption: The logical progression of experiments for MoA validation.
Conclusion
Validating the mechanism of action for a novel compound, such as our hypothetical DF-SH-CA-01 containing the this compound scaffold, is a systematic and multi-disciplinary endeavor. By following a structured approach that progresses from in vitro biochemical assays to cellular and in vivo models, researchers can build a robust and compelling case for their compound's MoA. The use of orthogonal assays and a clear, logical progression of experiments, as outlined in this guide, is essential for ensuring the scientific integrity and trustworthiness of the findings. The unique structural features of spirocyclic compounds may offer advantages in terms of potency and selectivity, and the rigorous validation of their MoA is the first step toward realizing their therapeutic potential.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Introduction
The spiro[3.3]heptane scaffold has emerged as a valuable motif in medicinal chemistry, serving as a conformationally restricted bioisostere for commonly used six-membered rings like cyclohexane.[1] The introduction of gem-difluoro groups into such scaffolds can further modulate physicochemical properties such as lipophilicity and metabolic stability, making 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid a highly sought-after building block in drug discovery programs. This guide provides a comparative analysis of two distinct synthetic strategies for this compound: a linear, consecutive synthesis and a more recent, convergent approach. We will delve into the experimental methodologies, synthetic efficiency, and scalability of each route to provide researchers with the necessary insights for selecting the optimal pathway for their specific needs.
Route 1: The Consecutive Synthesis Strategy
The earlier approach to this compound follows a linear or consecutive synthetic sequence.[1] This multi-step process culminates in the deoxofluorination of a ketone precursor.
Overview of the Consecutive Route
This strategy is a seven-step reaction sequence that begins with the formation of methyl 6-oxospiro[3.3]heptane-2-carboxylate.[1] The key final step involves the conversion of the keto group to the gem-difluoro moiety. Although this route successfully yields the target compound, it has been noted for its significant drawbacks in terms of scalability and the limited diversity of functionalized derivatives that can be prepared from its intermediates.[1]
Caption: Workflow for the Consecutive Synthesis Route.
Key Challenges and Limitations
The primary limitation of the consecutive strategy is its poor scalability.[1] Linear sequences, by their nature, lead to a multiplicative decrease in overall yield with each successive step. Furthermore, the multi-step preparation of the ketone precursor, methyl 6-oxospiro[3.3]heptane-2-carboxylate, can be arduous and may involve costly reagents or challenging purification steps, making it less amenable to large-scale production. The late-stage introduction of the fluorine atoms also restricts the ability to generate a diverse library of analogues from a common intermediate.
Route 2: The Convergent Synthetic Strategy
To address the limitations of the consecutive approach, a more efficient and scalable convergent synthesis has been developed.[1] This strategy relies on the construction of the spirocyclic core from a pre-fluorinated building block.
Overview of the Convergent Route
The convergent approach utilizes the key intermediate 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. This precursor is synthesized from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate, which is accessible via deoxofluorination of the corresponding cyclobutanone derivative.[1] The difluorinated cyclobutane derivative then undergoes a double alkylation reaction with diethyl malonate to form the spiro[3.3]heptane core. Subsequent hydrolysis and decarboxylation afford the target carboxylic acid. This route has been successfully executed on a multigram scale, demonstrating its suitability for producing significant quantities of the final compound.[1]
Caption: Workflow for the Convergent Synthesis Route.
Experimental Protocols for the Convergent Route
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate [1]
This step is a classic example of a malonic ester synthesis, a robust method for forming carbon-carbon bonds. The acidity of the α-protons of diethyl malonate allows for deprotonation by a strong base, such as sodium hydride, to form a nucleophilic enolate. This enolate then undergoes a double SN2 reaction with the electrophilic 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to construct the spirocyclic system.
-
Procedure: To a cold (0 °C) stirred suspension of NaH (60% dispersion in mineral oil) in DMF, diethyl malonate is added dropwise. The mixture is then heated, and 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is added. The reaction mixture is heated at 120 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
Yield: 88% on a 472 g scale.[1]
Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid [1]
The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base like sodium hydroxide. This saponification reaction is a standard transformation in organic synthesis.
-
Procedure: Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate is dissolved in methanol and added to a stirred solution of NaOH in water. The reaction is stirred at room temperature for 12 hours. After evaporation of methanol, the aqueous layer is acidified with HCl and extracted with ethyl acetate.
-
Yield: 94% on a 350 g scale.[1]
Step 3: Synthesis of this compound [1]
The final step is the decarboxylation of the dicarboxylic acid. Heating the dicarboxylic acid, often in a high-boiling solvent like pyridine, leads to the loss of one of the carboxyl groups as carbon dioxide to furnish the desired monocarboxylic acid. This is a common and efficient method for the decarboxylation of malonic acid derivatives.
-
Procedure: 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid is dissolved in pyridine and refluxed for 12 hours. After evaporation of pyridine, the residue is diluted with water, acidified with HCl, and extracted with ethyl acetate.
-
Yield: 93% on a 350 g scale.[1]
Comparative Analysis of Synthetic Efficiency
| Parameter | Consecutive Route | Convergent Route |
| Overall Strategy | Linear | Convergent |
| Number of Steps | 7 steps[1] | 3 steps from key intermediate |
| Scalability | Poor[1] | High (demonstrated on multigram scale)[1] |
| Overall Yield | Lower (inherent to linear synthesis) | Higher (calculated from key steps) |
| Intermediate Diversity | Limited[1] | High (key intermediate allows for various functionalizations)[1] |
| Key Transformation | Deoxofluorination | Double malonate alkylation |
Conclusion and Expert Recommendation
Based on the available data, the convergent synthetic strategy is unequivocally superior for the preparation of this compound, particularly for researchers requiring multigram quantities. The high yields of the key steps, coupled with the demonstrated scalability, make it a robust and economically viable route. The convergent approach also offers greater flexibility for the synthesis of other functionalized 6,6-difluorospiro[3.3]heptane derivatives from the common intermediate, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
For drug development professionals and process chemists, the convergent route represents a significant advancement, enabling the reliable and large-scale production of this important building block. The consecutive route, while historically significant, is not recommended for practical, large-scale synthesis due to its inherent inefficiencies.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
For the researcher, scientist, and drug development professional, the lifecycle of a novel chemical entity does not end with the successful synthesis or the final assay. The responsible and safe disposal of surplus materials and contaminated waste is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step protocol for the proper disposal of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory guidelines, providing clarity and confidence in your waste management practices.
The structural components of this compound—a carboxylic acid functional group and gem-difluorination—necessitate a cautious approach. While specific toxicological data for this exact molecule are not extensively published, the known hazards of similar chemical classes guide our recommendations.[1][2] The procedures outlined below are designed to manage risks associated with skin and eye irritation, potential respiratory effects from dust, and the broader environmental persistence characteristic of some organofluorine compounds.[3][4]
Part 1: Immediate Safety & Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the immediate risks is paramount. This compound is classified as a solid that can cause skin and eye irritation and may cause respiratory irritation if inhaled as a dust.[3][4]
1.1 Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable. The causality is simple: to prevent chemical contact with the body. Before handling the compound or its waste, ensure the following are correctly worn:
-
Eye Protection: Face shield and safety glasses are mandatory to protect against accidental splashes or fine dust particles.[1] Standard safety glasses alone are insufficient.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Gloves must be inspected for integrity before each use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as contaminated solid waste.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.[1] All handling of the solid compound that could create dust should be performed within a certified chemical fume hood.[5]
1.2 Hazard Summary Table
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Cat. 4) | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Irritation (Cat. 2) | Causes skin irritation. | P280: Wear protective gloves.[3] |
| Eye Irritation (Cat. 2A) | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] |
| STOT SE 3 | May cause respiratory irritation. | P261: Avoid breathing dust.[3] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is that it must be managed as hazardous waste through your institution's Environmental Health & Safety (EHS) office.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7][8]
2.1 Waste Segregation: The Key to Safe Disposal
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. The following workflow illustrates the decision-making process for segregating waste contaminated with this compound.
Caption: Waste Segregation and Disposal Workflow.
2.2 Detailed Procedures for Each Waste Stream
-
Surplus/Unused Solid Compound:
-
Keep the compound in its original, clearly labeled container.[6]
-
Ensure the container is sealed and in good condition.
-
Generate a hazardous waste tag through your institution's EHS portal, listing the full chemical name: "this compound" and the CAS number: 1419101-45-3.
-
Store this container in your lab's designated Satellite Accumulation Area (SAA) until collection by EHS.[6]
-
-
Contaminated Solid Waste (Gloves, Weigh Paper, etc.):
-
Collect all non-sharp, contaminated solid waste in a dedicated, sturdy container lined with a clear plastic bag.[6]
-
Do not mix with regular trash or biohazardous waste.
-
Label the container clearly as "Hazardous Chemical Waste" and list the contaminating chemical.
-
When the container is full, seal the bag and request a pickup from EHS.
-
-
Empty Containers:
-
A container is considered "empty" only when all contents have been thoroughly removed.[7]
-
The first rinse of the container must be collected as hazardous liquid waste.[7]
-
After the hazardous rinse, the container should be rinsed again, and the manufacturer's label must be completely defaced or removed.[7]
-
Only then can the rinsed, defaced container be disposed of in the appropriate glass or solid waste stream, per your institution's policy.
-
-
Contaminated Liquid Waste (e.g., rinse from glassware):
-
Collect all aqueous and solvent rinses containing the compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a carboy).[6]
-
Crucially, do not mix incompatible waste streams. Halogenated and non-halogenated solvent wastes should be collected separately.[6] Given the fluorine content, this waste should be considered halogenated.
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Label the container with a hazardous waste tag, listing all chemical constituents and their estimated concentrations.
-
Store the container in secondary containment to prevent spills.[7]
-
Part 3: The Rationale for Stringent Disposal
As a fluorinated carboxylic acid, this compound falls into a category of chemicals that require careful environmental stewardship. The carbon-fluorine bond is exceptionally strong, leading to potential persistence in the environment. The U.S. Environmental Protection Agency (EPA) has issued guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which, while structurally different, share the characteristic of fluorine content.[9][10] The recommended disposal methods for such persistent chemicals are:
-
High-Temperature Incineration: This is often the preferred method for complete destruction, carried out in a licensed hazardous waste incineration facility.[11]
-
Secure Landfilling: For solid waste, disposal in a permitted hazardous waste landfill is an alternative. These facilities are designed with liners and leachate collection systems to prevent environmental contamination.[11]
By following the institutional EHS procedures outlined above, you are ensuring that the waste is directed to one of these approved, environmentally sound disposal pathways.[1][12] Your laboratory's responsibility is the correct identification, segregation, and containment of the waste; the final disposal method is handled by certified professionals.
By adhering to these protocols, you uphold the principles of scientific integrity and laboratory safety, ensuring that your innovative work does not come at the cost of environmental health or personal well-being.
References
- 1. angenechemical.com [angenechemical.com]
- 2. poetry.arizona.edu [poetry.arizona.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Spiro[3.3]heptane-2,6-dicarboxylic acid | C9H12O4 | CID 240836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
